(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
Description
Properties
IUPAC Name |
methyl (3R)-6,6-dimethylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOMIOFBGFGDHW-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@H](CO1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693476 | |
| Record name | Methyl (3R)-6,6-dimethylmorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313278-08-8 | |
| Record name | Methyl (3R)-6,6-dimethylmorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway for (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. This chiral morpholine derivative is a valuable building block in medicinal chemistry, particularly as a key intermediate in the development of novel antiviral therapeutics. The synthesis strategy detailed herein leverages commercially available starting materials and employs a sequence of high-yielding and well-characterized chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, step-by-step experimental protocols.
Introduction: The Significance of Chiral Morpholines in Drug Discovery
The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the structures of biologically active compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Chiral substituted morpholines, in particular, have garnered significant attention in medicinal chemistry as they can provide precise three-dimensional orientations of pharmacophoric elements, leading to enhanced target affinity and selectivity. This compound, with its defined stereochemistry at the C3 position and the gem-dimethyl substitution at the C6 position, represents a key structural component in a number of investigational antiviral agents. The gem-dimethyl group can impart conformational rigidity and improved metabolic stability to the morpholine ring. The stereochemically defined carboxylate at the C3 position serves as a crucial handle for further chemical elaboration and peptide coupling reactions.
The synthesis of enantiomerically pure morpholine derivatives presents a significant challenge, often requiring multi-step sequences and careful control of stereochemistry. This guide outlines a logical and efficient synthetic approach to this compound, commencing from the readily available chiral pool starting material, (R)-serine.
Retrosynthetic Analysis and Synthesis Strategy
A retrosynthetic analysis of the target molecule, this compound (1), suggests a strategy centered around the formation of the morpholine ring via an intramolecular cyclization. The key disconnection is the C-N bond, leading back to an acyclic precursor, N-(2-hydroxy-2-methylpropyl)-(R)-serine methyl ester (2). This intermediate can be conceptually assembled from two primary building blocks: (R)-serine methyl ester (3), which provides the C2, C3, and the carboxylate functionality with the desired stereochemistry, and a three-carbon unit that will form the C5 and C6 atoms of the morpholine ring, along with the gem-dimethyl group. A practical and efficient method to introduce this unit is through reductive amination of (R)-serine methyl ester with isobutyraldehyde (2-methylpropanal), followed by reduction of the resulting imine and subsequent intramolecular cyclization.
Detailed Synthesis Pathway
The forward synthesis commences with the protection of the amino group of (R)-serine to prevent unwanted side reactions. The carboxyl group is then esterified to the corresponding methyl ester. The key N-alkylation step is achieved through reductive amination with isobutyraldehyde, which introduces the isobutyl group that will ultimately form the C5 and C6 atoms of the morpholine ring. The final step is an acid-catalyzed intramolecular cyclization, which proceeds with the formation of the desired 6,6-dimethylmorpholine ring system.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of N-Boc-(R)-serine methyl ester
To a solution of (R)-serine (10.5 g, 100 mmol) in a mixture of 1 N NaOH (110 mL) and dioxane (50 mL) at 0 °C was added di-tert-butyl dicarbonate (24.0 g, 110 mmol). The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction mixture was then concentrated under reduced pressure to remove the dioxane. The aqueous solution was washed with diethyl ether (2 x 50 mL), acidified to pH 2-3 with 1 N HCl, and extracted with ethyl acetate (3 x 100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to give N-Boc-(R)-serine as a white solid.
To a solution of N-Boc-(R)-serine (20.5 g, 100 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) was added potassium carbonate (20.7 g, 150 mmol) followed by methyl iodide (9.4 mL, 150 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The mixture was then diluted with water (200 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford N-Boc-(R)-serine methyl ester as a colorless oil.
Step 2: Synthesis of N-Boc-N-(2-methylpropyl)-(R)-serine methyl ester
To a solution of N-Boc-(R)-serine methyl ester (21.9 g, 100 mmol) and isobutyraldehyde (11.0 mL, 120 mmol) in anhydrous dichloromethane (200 mL) was added acetic acid (5.7 mL, 100 mmol). The mixture was stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (31.8 g, 150 mmol) was then added portion-wise over 30 minutes. The reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product which was used in the next step without further purification.
Step 3: Synthesis of this compound
The crude N-Boc-N-(2-methylpropyl)-(R)-serine methyl ester from the previous step was dissolved in a 4 M solution of HCl in dioxane (100 mL). The reaction mixture was heated to 80 °C and stirred for 4 hours. The solvent was removed under reduced pressure. The residue was dissolved in water (100 mL) and washed with diethyl ether (2 x 50 mL). The aqueous layer was then basified to pH 9-10 with 2 N NaOH and extracted with dichloromethane (3 x 100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: dichloromethane/methanol = 20:1) to afford this compound as a pale yellow oil.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | (R)-Serine | 1. (Boc)2O, NaOH2. CH3I, K2CO3 | N-Boc-(R)-serine methyl ester | ~85 |
| 2 | N-Boc-(R)-serine methyl ester | Isobutyraldehyde, NaBH(OAc)3, AcOH | N-Boc-N-(2-methylpropyl)-(R)-serine methyl ester | ~90 (crude) |
| 3 | N-Boc-N-(2-methylpropyl)-(R)-serine methyl ester | HCl in Dioxane | This compound | ~75 (over 2 steps) |
Conclusion
This technical guide has detailed a practical and efficient synthetic pathway for the preparation of this compound. The described route is amenable to scale-up and utilizes readily available starting materials and reagents. The strategic use of a chiral pool starting material ensures high enantiopurity of the final product, which is critical for its application in the synthesis of chiral drug candidates. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
-
Organic Syntheses Procedure. [Online]. Available: [Link]]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Online]. Available: [Link]]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. 2023, 28(8), 3465.[1]
-
Kas'yan, L. I., & Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[2]
Sources
Physicochemical properties of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
Authored by a Senior Application Scientist
Foreword: Proactive Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the principle of "fail early, fail cheap" has become a central tenet. A significant contributor to late-stage clinical trial failures and costly attrition is the suboptimal physicochemical profile of drug candidates.[1] Properties such as solubility, ionization state (pKa), and lipophilicity (logP) are not mere data points; they are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[2][3][4] These parameters govern everything from oral absorption and distribution across biological membranes to target engagement and metabolic clearance.[5] Consequently, a thorough and early-stage characterization of these properties is not just recommended—it is an absolute necessity for rational drug design and the de-risking of development pipelines.[6]
This guide focuses on this compound, a morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic stability and aqueous solubility. While specific experimental data for this particular compound is not extensively documented in public literature, its structural motifs suggest its potential relevance as a building block or lead compound. This document, therefore, serves a dual purpose: to collate the known and predicted information for this molecule and to provide a comprehensive, practical framework for its empirical physicochemical characterization. The methodologies detailed herein are designed to be robust, self-validating, and grounded in established principles, empowering research scientists and drug development professionals to generate the critical data needed to advance their discovery programs.
Molecular and Structural Identity
A precise understanding of a compound's identity is the bedrock of all subsequent characterization. This compound is a chiral molecule containing a morpholine ring, a methyl ester, and two gem-dimethyl substituents.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1313278-08-8 | International Laboratory USA[7] |
| Molecular Formula | C₈H₁₅NO₃ | PubChemLite[8], International Laboratory USA[7] |
| Molecular Weight | 173.21 g/mol | International Laboratory USA[7] |
| Canonical SMILES | CC1(CNC(CO1)C(=O)OC)C | PubChemLite[8] |
| Predicted XlogP | 0.0 | PubChemLite[8] |
Note: The XlogP is a computationally predicted value for the free base and requires experimental verification.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect.[4] Poor solubility is a leading cause of erratic and low oral bioavailability, necessitating higher doses and potentially leading to increased toxicity. The determination of a compound's equilibrium solubility provides a definitive measure of its dissolution potential under specific conditions.
Rationale for the Shake-Flask Method
The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement principle.[9][10] The method involves allowing an excess of the solid compound to equilibrate with a solvent over a defined period, ensuring that the resulting solution is truly saturated. This approach is superior to kinetic or apparent solubility measurements, which can often overestimate the true thermodynamic solubility and be misleading for downstream formulation development.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the steps to determine the aqueous solubility of this compound in a pharmaceutically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[9]
-
Solvent Addition: Accurately add a known volume of PBS (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a minimum of 24 hours to allow the system to reach thermodynamic equilibrium. A 48-hour time point is often included to confirm that equilibrium has been reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved micro-particulates. This step is critical to avoid artificially inflating the measured concentration.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same buffer at known concentrations.
-
Dilute the filtered supernatant with the buffer to a concentration that falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a validated analytical method (e.g., HPLC) to determine the concentration of the compound in the saturated solution.
-
-
Reporting: The equilibrium solubility is reported in units such as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.[9]
Workflow Visualization
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For ionizable drugs, pKa is a master variable that dictates solubility, permeability, and receptor binding, as these properties can change dramatically with pH.[5][11] The morpholine nitrogen in the target molecule is basic and will be protonated at physiological pH, influencing its overall properties. Accurately determining its pKa is essential for predicting its behavior in different compartments of the body (e.g., stomach vs. intestine).
Rationale for Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The resulting titration curve provides a direct measurement of the pH at the half-equivalence point, which corresponds to the pKa.[11][14] Its simplicity and accuracy make it a foundational technique in pharmaceutical profiling.[12]
Experimental Protocol: pKa Determination by Potentiometric Titration
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Degassed, deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the titration range.[11][14]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water to create a solution of known concentration (e.g., 1 mM).[11] Add KCl to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and yields more consistent results.[14]
-
Initial pH Adjustment: As the compound has a basic nitrogen, the titration will involve adding a strong acid. To start, the solution can be made basic (e.g., to pH ~11-12) with a small amount of NaOH to ensure the compound is fully in its free base form.
-
Titration:
-
Place the solution vessel on a magnetic stirrer and immerse the pH electrode.
-
Begin titrating with standardized 0.1 M HCl, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize. Automated systems will perform this process automatically.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The curve will show an inflection point, which represents the equivalence point where all the basic sites have been neutralized.
-
The pKa is determined from the pH at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added). At this point, [Base] = [Conjugate Acid], and therefore pH = pKa.[14]
-
-
Reporting: Report the determined pKa value. The experiment should be repeated to ensure accuracy.
Workflow Visualization
Lipophilicity (logP/logD): A Measure of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target toxicities.[4] It is typically measured as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds. Given the basic nature of our target molecule, determining its logD at physiological pH (7.4) is most relevant.
Rationale for the Shake-Flask Method
The shake-flask method remains the benchmark for logP and logD determination.[15][16] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, which serves as a surrogate for the lipid/aqueous environment of a biological system.[15] While higher-throughput methods exist, the shake-flask technique provides the most accurate and defensible data when performed correctly.
Experimental Protocol: logD₇.₄ Determination
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Glass vials or tubes
-
Vortex mixer and/or orbital shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV/MS) for quantification
Procedure:
-
Phase Pre-saturation: Before the experiment, vigorously mix equal volumes of n-octanol and the pH 7.4 buffer for several hours, then allow them to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the partitioning experiment.[16][17]
-
Sample Preparation: Prepare a stock solution of the compound in the pH 7.4 buffer. The starting concentration should be low enough to avoid solubility issues in the aqueous phase.
-
Partitioning:
-
In a vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated buffer containing the compound (e.g., 1:1 or other defined ratios).[18]
-
Cap the vial and shake or vortex vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning and ensure equilibrium is reached.[16]
-
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve a clean separation of the two phases. This step is crucial to prevent cross-contamination of the layers.[16]
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid disturbing the interface.[15]
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC). It may be necessary to dilute the samples into a mobile-phase compatible solvent.
-
Calculation: The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this ratio:
-
D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
logD₇.₄ = log₁₀(D)
-
-
Reporting: Report the logD value at the specified pH (7.4). The experiment should be performed in triplicate.
Workflow Visualization
Conclusion: Building a Foundation for Success
The physicochemical properties of this compound, or any novel chemical entity, are not peripheral details but core attributes that dictate its potential as a therapeutic agent. While computational predictions offer a valuable starting point, empirical determination through robust, validated methods is indispensable. The protocols outlined in this guide for measuring solubility, pKa, and logD provide the foundational data package required for any serious drug discovery effort. By investing in this characterization early, researchers can make more informed decisions, optimize molecular design, and ultimately increase the probability of advancing safe and effective medicines to the clinic.
References
-
Fiveable. Physicochemical properties. Available from: [Link]
-
S.L. Dua, et al. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Available from: [Link]
-
V.A. G. (2010). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]
-
Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available from: [Link]
-
Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]
-
ResearchGate. (2007). 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]
-
Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
- Lokey Lab Protocols. (2017). Shake Flask logK.
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
M.J.G.T. Laeven, et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
-
Asian Journal of Pharmacy and Technology. (2019). Physico-chemical Properties of Solid Drugs: A Review. Available from: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]
-
M. Subirats, et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]
-
PubChemLite. Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride (C8H15NO3). Available from: [Link]
-
International Laboratory USA. This compound. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. fiveable.me [fiveable.me]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. langhuapharma.com [langhuapharma.com]
- 7. International Laboratory USA [intlab.org]
- 8. PubChemLite - Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride (C8H15NO3) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate: A Technical Guide for Drug Development Professionals
Notice of Data Unavailability and Proposed Alternative
A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no published crystal structure for the target compound, (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. The successful generation of an in-depth technical guide on its crystal structure is contingent upon the availability of its Crystallographic Information File (CIF) or equivalent detailed structural data, which is currently not accessible.
In lieu of the requested topic, this guide will focus on a structurally relevant alternative for which high-quality crystallographic data is published: 4-[(pyridin-3-yl)diazenyl]morpholine . This compound incorporates the core morpholine heterocycle, a key feature of the original request, and its analysis will provide valuable insights into the structural characteristics of this important class of molecules. The methodologies and analyses presented herein are directly applicable to the study of other morpholine derivatives, including this compound, should its crystal structure become available in the future.
This guide will provide a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-[(pyridin-3-yl)diazenyl]morpholine, offering a robust framework for researchers, scientists, and drug development professionals working with morpholine-containing compounds.
The Significance of the Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged scaffold in modern drug discovery, prized for its advantageous physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] Its unique structure, featuring both an ether and an amine functional group, imparts a desirable balance of hydrophilicity and lipophilicity.[1][2] This often leads to improved aqueous solubility, metabolic stability, and oral bioavailability. Furthermore, the morpholine moiety can engage in various non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[1][2]
Synthesis and Crystallization of 4-[(pyridin-3-yl)diazenyl]morpholine
The synthesis of 4-[(pyridin-3-yl)diazenyl]morpholine is achieved through a coupling reaction between 3-aminopyridine and morpholine in an organic medium.[3] The resulting product can then be purified and crystallized to obtain single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis and Crystallization
-
Diazotization of 3-aminopyridine: 3-aminopyridine is dissolved in an acidic aqueous solution and treated with a solution of sodium nitrite at low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Coupling Reaction: The freshly prepared diazonium salt solution is then added dropwise to a cooled solution of morpholine in a suitable organic solvent. The reaction mixture is stirred for a specified period to allow for the coupling reaction to complete.
-
Work-up and Purification: The product is extracted from the reaction mixture using an appropriate organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Crystallization: Single crystals of 4-[(pyridin-3-yl)diazenyl]morpholine are grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and n-hexane.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
The precise three-dimensional arrangement of atoms in 4-[(pyridin-3-yl)diazenyl]morpholine was determined by single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for 4-[(pyridin-3-yl)diazenyl]morpholine
| Parameter | Value |
| Chemical Formula | C₉H₁₂N₄O |
| Formula Weight | 192.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.373 (2) |
| b (Å) | 10.992 (2) |
| c (Å) | 8.789 (2) |
| α (°) | 90 |
| β (°) | 108.69 (3) |
| γ (°) | 90 |
| Volume (ų) | 949.1 (3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.346 |
| Absorption Coefficient (mm⁻¹) | 0.094 |
| F(000) | 408 |
Molecular Structure and Conformational Analysis
The molecular structure of 4-[(pyridin-3-yl)diazenyl]morpholine consists of a pyridine ring and a morpholine ring connected by a diazenyl (–N=N–) linkage.[3]
Caption: Connectivity of 4-[(pyridin-3-yl)diazenyl]morpholine.
Conformation of the Morpholine Ring
In the crystalline state, the morpholine ring of 4-[(pyridin-3-yl)diazenyl]morpholine adopts a chair conformation.[3] This is the most stable conformation for a six-membered saturated heterocycle, as it minimizes both angular and torsional strain. The nitrogen (N1) and oxygen (O1) atoms are situated on opposite sides of the mean plane defined by the four carbon atoms of the ring.[3]
Bond Lengths and Angles
The bond lengths and angles within the molecule are generally within the expected ranges for similar structures. The N=N double bond of the diazenyl linker has a length of approximately 1.2640 (12) Å, while the N-N single bond has a length of about 1.3350 (11) Å.[3] The bond angles within the morpholine ring are close to the ideal tetrahedral angle of 109.5°, indicative of sp³ hybridized carbon and nitrogen atoms.[3] The bond angles in the pyridine ring are approximately 120°, consistent with sp² hybridization.[3]
Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 4-[(pyridin-3-yl)diazenyl]morpholine, the crystal packing is primarily stabilized by C—H···N and C—H···O hydrogen bonds, as well as π–π stacking interactions between the pyridine rings of adjacent molecules. These non-covalent interactions play a crucial role in determining the overall stability and physical properties of the crystalline material.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine, a representative morpholine-containing compound. The methodologies and analyses presented, from synthesis and crystallization to single-crystal X-ray diffraction and conformational analysis, serve as a valuable resource for scientists and researchers in the field of drug discovery and development. While the crystal structure of this compound remains to be determined, the principles and techniques outlined in this guide provide a solid foundation for its future structural elucidation and for the broader study of morpholine derivatives.
References
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]
-
Giordano-Loch, B., & Wanner, K. T. (2016). The Morpholine Scaffold in Medicinal Chemistry. Future Medicinal Chemistry, 8(13), 1543–1568. [Link]
-
Kanthe, P. S., et al. (2017). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 896–901. [Link]
Sources
- 1. [4-(2-Aminoethyl)morpholine-κ2 N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Morpholine Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties.[1][2][3] When chirality is introduced, the resulting stereoisomers often exhibit distinct biological activities, making them highly valuable scaffolds in drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of chiral morpholine derivatives. We will delve into their therapeutic potential across various disease areas, including oncology, infectious diseases, and central nervous system disorders, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of Chirality in Morpholine Scaffolds
Morpholine, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in drug design.[1][3][4] Its presence can enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability.[5][6][7][8] The introduction of one or more stereocenters into the morpholine ring gives rise to chiral derivatives, where the spatial arrangement of substituents can dramatically influence biological activity. This stereoselectivity is often crucial for therapeutic efficacy and safety, as different enantiomers can interact differently with chiral biological targets like enzymes and receptors.[5][9] The precise control over stereochemistry during synthesis is therefore paramount in harnessing the full therapeutic potential of these compounds.[5]
The unique conformational flexibility of the morpholine ring, often adopting a chair-like conformation, allows its substituents to be positioned optimally for interaction with biological targets.[2][6][7][10] This guide will explore the profound impact of chirality on the biological activity of morpholine derivatives, highlighting their journey from synthesis to potential clinical applications.
Enantioselective Synthesis of Chiral Morpholine Derivatives
The synthesis of enantiomerically pure morpholine derivatives is a critical step in their development as therapeutic agents. Various asymmetric synthetic strategies have been developed to achieve high levels of stereocontrol.
Key Synthetic Strategies
Several powerful methods are employed for the enantioselective synthesis of chiral morpholines:
-
Asymmetric Hydrogenation: This is a highly efficient method for creating stereocenters. For instance, the asymmetric hydrogenation of 2-substituted-3,4-dihydro-2H-1,4-oxazines using chiral rhodium catalysts can produce (R)- or (S)-2-substituted morpholines with excellent enantiomeric excess (ee).[5]
-
Organocatalysis: Organocatalytic methods provide a metal-free approach to chiral morpholine synthesis. For example, a five-step procedure has been developed for the enantioselective synthesis of C2-functionalized, N-benzyl protected morpholines with high yields and enantioselectivities.[11][12]
-
Tandem Reactions: One-pot tandem reactions, such as hydroamination followed by asymmetric transfer hydrogenation, offer an efficient and atom-economical route to 3-substituted chiral morpholines.[13][14]
-
From Chiral Pool: Readily available chiral starting materials, such as amino acids and amino alcohols, can be used to construct the chiral morpholine scaffold.[15] For example, chiral amino alcohols can be effective substrates for the synthesis of morpholines, though this may result in low diastereoselectivity that can be improved through subsequent epimerization.[16]
General Experimental Protocol: Asymmetric Hydrogenation
This protocol provides a representative procedure for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation.[5]
Materials:
-
Dehydromorpholine substrate
-
[Rh(COD)₂]BF₄
-
Chiral bisphosphine ligand (e.g., SKP-Phos)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas (high pressure)
-
Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄ to a dried Schlenk tube. Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.
-
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm). Stir the reaction at the desired temperature until completion (monitored by TLC or LC-MS).
-
Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral morpholine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diverse Biological Activities of Chiral Morpholine Derivatives
The inherent structural and physicochemical properties of the morpholine ring, combined with the stereochemical diversity, have led to the discovery of derivatives with a wide array of pharmacological activities.[1][4][17][18]
Anticancer Activity
Morpholine derivatives have emerged as a promising class of anticancer agents, targeting various cancer cell lines and signaling pathways.[4][19][20]
-
Mechanism of Action: Many morpholine-containing compounds exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7][8] For instance, some morpholinoquinazoline derivatives have been shown to induce apoptosis and inhibit cell proliferation in the G1 phase of the cell cycle.[19] Another study on morpholine-benzimidazole-oxadiazole derivatives demonstrated potent inhibition of VEGFR-2, a key player in angiogenesis.[21]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on both the morpholine and appended aromatic rings are crucial for anticancer potency. For example, in a series of morpholine-conjugated benzophenone analogues, a methyl group on the benzophenone moiety was found to be essential for antiproliferative activity, with bromo or methyl substitutions at specific positions further enhancing the effect.[20]
Table 1: Anticancer Activity of Selected Morpholine Derivatives
| Compound Class | Target Cell Lines | IC₅₀ Values (µM) | Mechanism of Action | Reference |
| Morpholine substituted quinazolines | A549, MCF-7, SHSY-5Y | 3.15 - 10.38 | G1 phase arrest, Apoptosis | [19] |
| Morpholine conjugated benzophenones | DLA, EAC, MCF-7, A549 | ~7.1 - 10.8 | Anti-mitogenic | [20] |
| Morpholine-benzimidazole-oxadiazoles | HT-29 | 9.657 - 17.750 | VEGFR-2 Inhibition | [21] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and morpholine derivatives have shown considerable promise in this area.[22]
-
Spectrum of Activity: Morpholine derivatives have demonstrated activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[22][23][24] For instance, Schiff bases derived from 4-(4-Aminophenyl)morpholin-3-one exhibit notable antimicrobial properties.[22] Other studies have shown that morpholine derivatives can be effective against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.
-
Causality in Experimental Design: When evaluating antimicrobial activity, it is crucial to determine the minimum inhibitory concentration (MIC) to quantify the potency of the compounds. The agar well diffusion method provides a preliminary screening of activity, while broth microdilution is used for precise MIC determination.[23][25]
Central Nervous System (CNS) Activity
The unique physicochemical properties of the morpholine ring, such as its balanced lipophilic-hydrophilic profile and reduced pKa value, make it an ideal scaffold for developing CNS-active drugs with improved blood-brain barrier permeability.[2][6][7][8][10][26]
-
Therapeutic Targets: Chiral morpholine derivatives have been developed to modulate a variety of CNS targets, including:
-
Receptors involved in mood disorders and pain: They can act on cannabinoid and other neurotransmitter receptors.[7][10]
-
Enzymes in neurodegenerative diseases: Derivatives have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's and Parkinson's disease.[26]
-
Kinases in CNS tumors: The PI3K-mTOR pathway, often overactivated in CNS tumors, is a major target for morpholine-containing compounds.[6][7][8]
-
-
Stereochemistry and Activity: The stereochemistry of morpholine derivatives is critical for their CNS activity. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the (SS) and (RR) enantiomers exhibited different profiles as inhibitors of serotonin and noradrenaline reuptake, leading to the identification of selective and dual inhibitors.[9]
Conclusion and Future Perspectives
Chiral morpholine derivatives represent a highly versatile and valuable class of compounds in modern drug discovery. Their unique structural features and favorable physicochemical properties have led to the development of potent and selective agents against a range of therapeutic targets. The continued exploration of novel enantioselective synthetic methodologies will undoubtedly expand the accessible chemical space of chiral morpholines, enabling the generation of more complex and diverse compound libraries.[15] Future research should focus on elucidating the detailed mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic profiles to translate their promising preclinical activity into clinical success.
References
- Exploring Novel Antimicrobial Agents from Morpholine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.
- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). National Institutes of Health.
- Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. (n.d.). Benchchem.
- Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.). Wiley Online Library.
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). ACS Publications.
- Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum.
- Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Bangladesh Journals Online.
- Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). PubMed Central.
- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). ACS Publications.
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications.
- Morpholine synthesis. (n.d.). Organic Chemistry Portal.
- An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed.
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central.
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PubMed Central.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online.
- Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). PubMed.
- Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate.
- Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. (2017). Asian Journal of Chemistry.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate.
- Selected examples of drugs containing chiral morpholine moieties Chiral... (n.d.). ResearchGate.
- An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar.
- Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). PubMed Central.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). ResearchGate.
- A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate.
- (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate.
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Morpholine synthesis [organic-chemistry.org]
- 15. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sciencescholar.us [sciencescholar.us]
- 19. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. sciforum.net [sciforum.net]
- 21. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
The Morpholine Scaffold: A Privileged Structure in CNS Drug Discovery and its Mechanism of Action in Neurological Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most challenging and complex areas of modern medicine. The intricate nature of the brain, protected by the formidable blood-brain barrier (BBB), necessitates a sophisticated approach to drug design.[1][2] In this context, the morpholine ring, a six-membered heterocyclic scaffold containing both a nitrogen and an oxygen atom, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a balanced lipophilic-hydrophilic character and the ability to form crucial hydrogen bonds, make it an ideal building block for CNS-active compounds.[3][4] This guide provides a comprehensive technical overview of the mechanisms of action of substituted morpholines in a range of CNS disorders, offering insights for researchers and drug development professionals.
The versatility of the morpholine scaffold is underscored by its presence in a variety of approved CNS drugs, such as the antidepressant Reboxetine and the anxiolytic Moclobemide.[5] The morpholine moiety can act as a pharmacophore, directly interacting with biological targets, or it can modulate the pharmacokinetic properties of a molecule to enhance its efficacy and safety profile.[4] Its ability to improve BBB permeability is a key advantage, allowing for the effective delivery of therapeutic agents to the brain.[1][6] This guide will delve into the specific molecular interactions and signaling pathways modulated by substituted morpholines, providing a detailed understanding of their therapeutic potential.
The Role of the Morpholine Nucleus in CNS Drug Design
The morpholine nucleus is not merely a passive component of a drug's structure; it actively contributes to its biological activity. The presence of both a nitrogen and an oxygen atom within the six-membered ring imparts a unique set of properties that are highly advantageous for CNS drug design. The nitrogen atom can be readily substituted, allowing for the creation of a diverse library of compounds with varying pharmacological profiles.[6] This adaptability enables medicinal chemists to fine-tune the structure of a molecule to optimize its binding affinity for a specific target and to modulate its pharmacokinetic properties.
Furthermore, the morpholine ring's conformational flexibility allows it to adopt a chair-like structure that can fit into the binding pockets of a wide range of biological targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes.[1] The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for stabilizing the drug-target complex.[1] This combination of features makes the morpholine scaffold a powerful tool for the rational design of novel CNS therapeutics with improved potency, selectivity, and safety profiles.
Mechanism of Action of Substituted Morpholines in Major Depressive Disorder: The Case of Reboxetine
Major Depressive Disorder (MDD) is a debilitating psychiatric condition characterized by persistent low mood, anhedonia, and cognitive impairment. The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of neurotransmitters such as norepinephrine, serotonin, and dopamine is a key etiological factor.[7] Reboxetine, a substituted morpholine derivative, is a selective norepinephrine reuptake inhibitor (NRI) that has been approved for the treatment of MDD in several countries.[8][9]
Selective Norepinephrine Reuptake Inhibition
The primary mechanism of action of Reboxetine is the potent and selective blockade of the norepinephrine transporter (NET).[10][11] The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[9] By inhibiting the NET, Reboxetine increases the concentration and duration of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission.[8][11] This, in turn, is believed to mediate its antidepressant effects.[10]
Reboxetine exhibits high affinity for the human NET, with Ki values in the low nanomolar range, while showing significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).[9][12] This selectivity for the NET is a key feature of Reboxetine's pharmacological profile and is thought to contribute to its specific side-effect profile, which differs from that of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[9]
Signaling Pathway of Reboxetine's Action
The binding of Reboxetine to the NET initiates a cascade of downstream signaling events that ultimately lead to its therapeutic effects. The increased availability of norepinephrine in the synaptic cleft results in the enhanced activation of both presynaptic and postsynaptic adrenergic receptors. This modulation of adrenergic signaling in key brain regions, such as the prefrontal cortex and the hippocampus, is thought to underlie the improvements in mood, motivation, and cognitive function observed in patients treated with Reboxetine.
Caption: Fenfluramine's multi-target mechanism.
Substituted Morpholines Targeting the Dopaminergic System
The dopaminergic system is a critical regulator of motor function, motivation, reward, and cognition. Dysregulation of dopaminergic signaling is implicated in a variety of CNS disorders, including Parkinson's disease, schizophrenia, and addiction. Several substituted morpholine derivatives have been developed as ligands for dopamine receptors, demonstrating the versatility of this scaffold in targeting different neurotransmitter systems.
For instance, novel series of morpholine derivatives have been identified as selective antagonists for the dopamine D3 and D4 receptors. These receptors are primarily located in the limbic regions of the brain and are attractive targets for the development of antipsychotic drugs with a potentially improved side-effect profile compared to traditional dopamine D2 receptor antagonists. The morpholine moiety in these compounds often plays a key role in achieving high affinity and selectivity for these dopamine receptor subtypes.
Other CNS Targets of Substituted Morpholines
The therapeutic potential of substituted morpholines extends beyond the monoaminergic systems. Researchers have successfully designed and synthesized morpholine-containing compounds that target a variety of other CNS receptors and enzymes.
-
Cholinesterase Inhibition: In the context of neurodegenerative diseases such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a well-established therapeutic strategy. Several morpholine-based compounds have been shown to be potent inhibitors of these enzymes, suggesting their potential as disease-modifying agents. [6]* mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a key regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway has been implicated in certain types of brain tumors. Morpholine-substituted tetrahydroquinoline derivatives have emerged as potent and selective mTOR inhibitors, highlighting a potential application in neuro-oncology. [7][13]* Opioid Receptors: The 4-(2,2-diphenylethyl)morpholine scaffold has been investigated for its potential to interact with opioid receptors, suggesting a role in pain management. [14]
Quantitative Data on Substituted Morpholines
The following table summarizes the binding affinities and potencies of selected substituted morpholines at various CNS targets. This data provides a quantitative basis for understanding the structure-activity relationships of these compounds.
| Compound | Target | Assay Type | Value (nM) | Reference |
| Reboxetine | Human NET | Ki | 1.1 | [9] |
| Human SERT | Ki | 129 | [9] | |
| Human DAT | Ki | >10,000 | [9] | |
| (S,S)-Reboxetine | Human NET | Ki | 0.5 | [15] |
| Fenfluramine | 5-HT2B Receptor | Ki | 23 | [16] |
| Sigma-1 Receptor | Ki | 134 | [17] | |
| Desipramine | Human NET | IC50 | 2.1 | [18] |
| Protriptyline | Human NET | IC50 | 5.4 | [18] |
| MO-1 | MAO-B | IC50 | 30 | [5] |
| MO-5 | AChE | IC50 | 6100 | [5] |
| Compound 10e | mTOR | IC50 | 33 | [7] |
Experimental Protocols
Norepinephrine Transporter (NET) Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of a test compound for the norepinephrine transporter using a radioligand binding assay.
Materials:
-
Cell membranes expressing human NET
-
[³H]-Nisoxetine (Radioligand)
-
Test compound
-
Desipramine (for non-specific binding)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound in the binding buffer.
-
In a 96-well microplate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or Desipramine (for non-specific binding).
-
Add [³H]-Nisoxetine to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percent inhibition of specific binding against the log concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation. [11][19]
In Vivo Microdialysis for Measuring Neurotransmitter Levels
This protocol outlines a general procedure for in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving animal.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia
-
Surgical instruments
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection
-
Test compound
Procedure:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Implant a guide cannula into the specific brain region of interest.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate using a perfusion pump.
-
Collect the dialysate samples at regular intervals using a fraction collector.
-
Analyze the concentration of neurotransmitters in the dialysate samples using an HPLC system with electrochemical detection.
-
After establishing a stable baseline, administer the test compound.
-
Continue to collect and analyze dialysate samples to determine the effect of the compound on neurotransmitter levels.
-
Express the results as a percentage change from the baseline. [8][20][21][22]
Structure-Activity Relationships (SAR) of Substituted Morpholines
The pharmacological activity of substituted morpholines is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed key structural features that are important for their interaction with different CNS targets.
For selective norepinephrine reuptake inhibitors like Reboxetine, the presence of two aryl groups attached to the morpholine ring is crucial for high affinity and selectivity. [23]The stereochemistry of the molecule also plays a significant role, with the (S,S)-enantiomer of Reboxetine being more potent than the (R,R)-enantiomer. [15] In the case of compounds targeting monoamine oxidase (MAO), the substitution pattern on the morpholine ring and the nature of the linker connecting the morpholine to another aromatic moiety can significantly influence the potency and selectivity for MAO-A versus MAO-B. [3]For mTOR inhibitors, the incorporation of trifluoromethyl and morpholine moieties has been shown to enhance selectivity and potency. [7]
Emerging Morpholine Derivatives in CNS Drug Development
The versatility of the morpholine scaffold continues to be exploited in the development of novel CNS therapeutics. Several morpholine-containing compounds are currently in various stages of preclinical and clinical development for a range of neurological and psychiatric disorders. These include compounds targeting novel receptors and enzymes, as well as molecules with dual or multiple mechanisms of action. The ongoing research in this area holds great promise for the development of the next generation of CNS drugs with improved efficacy and tolerability. For example, low-dose extended-release molindone, a morpholine derivative, is in late-stage clinical trials for the treatment of impulsive aggression in children and adolescents with ADHD. [24]
Conclusion
Substituted morpholines represent a highly valuable class of compounds in the field of CNS drug discovery. Their unique structural and physicochemical properties, combined with their diverse pharmacological activities, make them a versatile scaffold for the development of novel therapeutics for a wide range of neurological and psychiatric disorders. A thorough understanding of their mechanisms of action, as detailed in this guide, is essential for the rational design and development of the next generation of CNS drugs. The continued exploration of the chemical space around the morpholine nucleus is likely to yield new and improved treatments for some of the most challenging diseases of the brain.
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis Measurement of Extracellular Neurotransmitter Levels Following Levomil.
- Prikhodko, V. A., Sysoev, Y. I., & Okovityi, S. V. (2022). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Pharmacy Formulas, 4(2), 48-60.
- BenchChem. (2025). Application Notes and Protocols for a Norepinephrine Transporter (NET) Functional Assay for Thozalinone.
- Jain, R., & Singh, M. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 8(1), 87-99.
- Stahl, S. M. (2000). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. In Monitoring neuronal activity: A practical approach (pp. 223-246). Oxford University Press.
- Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., ... & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- BenchChem. (2025).
- Di Pietro, O., & Caccia, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 355-374.
- Taylor & Francis. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331599.
- Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Springer Nature. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- SIGMA-1 EUROPE COST Action. (2025, June 27).
- Di Pietro, O., & Caccia, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 355-374.
- Di Pietro, O., & Caccia, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Di Pietro, O., & Caccia, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Elsevier. (2023). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. Bioorganic & Medicinal Chemistry, 88, 117348.
- Jain, A., & Sahu, S. K. (2024).
- Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2015). A review on pharmacological profile of Morpholine derivatives.
- Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2018). Structural basis for σ1 receptor ligand recognition. Nature structural & molecular biology, 25(10), 964-970.
- Hajós, M., Fleishaker, J. C., & Filipiak-Reisner, J. K. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23-44.
- Griffin, B. W., 3rd, D'Ambrosio, D. N., Risher, W. C., & Baraban, J. M. (2019). Receptor specificity and binding affinity (Ki) for compounds effective in suppressing spontaneous seizure activity in scn1lab mutant zebrafish.
- Wikipedia. (2024, May). Molindone.
- Hajós, M., Fleishaker, J. C., & Filipiak-Reisner, J. K. (2004). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS drug reviews, 10(1), 23–44.
- National Genomics Data Center. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study.
- BenchChem. (2025). Unveiling the Biological Landscape of 4-(2,2-diphenylethyl)
- MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(12), 2899.
- BenchChem. (2025). Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals.
- ResearchGate. (2016). (PDF) Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study.
- Huang, W., Wang, R., Strilit, B., He, D., & Pröbstel, A. K. (2022).
- MDPI. (2022). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. International Journal of Molecular Sciences, 23(11), 6098.
- PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 18(8), 2645–2649.
- ResearchGate. (2021).
- Sahn, J. J., Mejia, G. L., E. Navarro, G., Garcia-Londoño, J. E., P. Grand, E., M. Lansu, K., ... & L. Locuson, C. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular pharmacology, 93(4), 366-377.
- ResearchGate. (2018). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
- NIH. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of central nervous system disease, 14, 11795735221112408.
- NIH. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. CNS drugs, 37(7), 569–581.
- Zogenix, Inc. (2021). Dual-Activity-of-Fenfluramine-(Fintepla®)
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Confirmation of fenfluramine effect on 5-HT1B receptor binding of [11C]AZ10419369 using an equilibrium approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molindone - Wikipedia [en.wikipedia.org]
A Methodical Approach to Determining the Solubility Profile of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Gap for a Novel Morpholine Derivative
In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. The subject of this technical guide, (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, is a chiral morpholine derivative with significant potential, yet its solubility profile in common organic solvents remains largely uncharacterized in publicly available literature.
This guide, therefore, is constructed not as a static repository of pre-existing data, but as a dynamic, instructional whitepaper. It is designed to empower researchers with the foundational knowledge and detailed experimental methodologies required to systematically and accurately determine the solubility of this promising compound. By presenting a robust framework for solubility profiling, from theoretical prediction to practical execution and data interpretation, we aim to bridge the current information gap and facilitate the continued development of this compound and its analogs.
Theoretical Framework: Predicting the Solubility Behavior of this compound
The molecular architecture of this compound provides several clues to its potential solubility in a range of organic solvents. The fundamental principle of "like dissolves like" serves as our initial guidepost.[1]
The structure incorporates:
-
A polar morpholine ring containing both a nitrogen and an oxygen atom, capable of acting as hydrogen bond acceptors.
-
A secondary amine within the morpholine ring, which can also act as a hydrogen bond donor.
-
A methyl ester functional group , which is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Two methyl groups on the C6 position, which introduce steric hindrance and a degree of lipophilicity.
-
A chiral center at the C3 position, which is unlikely to directly impact solubility in achiral solvents but is a critical feature for its biological activity.
Based on these features, we can formulate the following solubility predictions:
-
High Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol are expected to be effective at solvating the molecule. Their ability to act as both hydrogen bond donors and acceptors will facilitate strong interactions with the morpholine ring and the ester group.
-
Good Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile should also be effective. Their high polarity and ability to act as hydrogen bond acceptors will favor dissolution.
-
Moderate to Low Solubility in Solvents of Intermediate Polarity: Solvents such as ethyl acetate and dichloromethane may exhibit moderate solvating power. The presence of the lipophilic dimethyl groups might enhance solubility in these less polar environments compared to the parent morpholine.
-
Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are unlikely to be effective solvents. The polar functional groups of the molecule will have weak interactions with these nonpolar solvent molecules.
These predictions provide a rational basis for selecting an appropriate range of solvents for experimental investigation.
Experimental Design for Solubility Determination
A robust experimental design is crucial for obtaining accurate and reproducible solubility data. The following sections outline the key considerations and a recommended workflow.
Materials and Reagents
-
This compound (of the highest possible purity)
-
A range of organic solvents (HPLC grade or equivalent) covering a spectrum of polarities:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)
-
Nonpolar: Toluene, Heptane
-
-
Calibrated analytical balance
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the experimental workflow for determining the thermodynamic solubility of the target compound.
Caption: A stepwise workflow for the experimental determination of solubility.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting solubility measurements.
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of appropriately sized vials. A sufficient excess ensures that a solid phase remains at equilibrium.
-
Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is generally recommended.
-
-
Separation of Undissolved Solid:
-
Following equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately pass the withdrawn sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the clear, filtered solution with the same solvent used for dissolution. The dilution factor should be chosen to bring the concentration of the analyte within the linear dynamic range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. A standard calibration curve must be prepared using solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = C * DF Where:
-
C = Concentration of the diluted sample determined from the calibration curve (mg/mL)
-
DF = Dilution factor
-
-
Protocol 2: Kinetic Solubility Determination
Kinetic solubility provides an indication of a compound's solubility under non-equilibrium conditions and is often used in early-stage drug discovery.[2]
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent, typically DMSO.
-
-
Addition to Aqueous Buffer:
-
In a multi-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
-
Incubation and Analysis:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours).
-
Measure the amount of compound that has precipitated, often by nephelometry (light scattering) or by analyzing the concentration remaining in solution after filtration or centrifugation.
-
Data Presentation and Interpretation
For clarity and ease of comparison, all experimentally determined solubility data should be summarized in a tabular format.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Heptane | 0.1 | Low | To be determined |
| Toluene | 2.4 | Low | To be determined |
| Ethyl Acetate | 4.4 | Moderate | To be determined |
| Acetone | 5.1 | Good | To be determined |
| Acetonitrile | 5.8 | Good | To be determined |
| Ethanol | 4.3 | High | To be determined |
| Methanol | 5.1 | High | To be determined |
| DMSO | 7.2 | High | To be determined |
The interpretation of the experimental data should involve a comparison with the initial predictions based on the molecular structure. Any significant deviations from the expected trends should be rationalized, considering specific solvent-solute interactions that may not be immediately apparent from general polarity considerations.
Conclusion: A Pathway to Comprehensive Characterization
While this guide does not present a definitive solubility profile for this compound due to the current absence of such data in the public domain, it provides a robust and scientifically rigorous framework for its determination. By following the outlined theoretical considerations and detailed experimental protocols, researchers can generate the high-quality, reproducible data necessary to advance the development of this and other novel chemical entities. The systematic approach detailed herein ensures that the solubility profile is not merely a set of numbers, but a well-understood physicochemical property that can be confidently applied to formulation development, preclinical studies, and ultimately, the realization of its therapeutic potential.
References
- BenchChem. (2025).
- MDPI. (2023).
- Sciencemadness Wiki. (2022). Morpholine.
- Vulcanchem. (n.d.). (R)
- BenchChem. (2025). Technical Support Center: Enhancing the Aqueous Solubility of 2-(Oxan-2-yl)morpholine Analogs.
- ResearchGate. (2023).
- ResearchGate. (2022). Solubility measurement, correlation and mixing thermodynamics properties of dapsone in twelve mono solvents.
- PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.
- E3S Web of Conferences. (2024).
- ResearchGate. (2019).
- MIT Open Access Articles. (2021).
- Institute of Science, Nagpur. (n.d.).
- National Institute of Standards and Technology. (n.d.). Morpholine - the NIST WebBook.
- NIH. (2021).
- Springer. (2021). Experimental solubility and thermodynamic aspects of methylene blue in different solvents.
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
- AMERICAN ELEMENTS®. (n.d.). (R)
- NCBI. (1989). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- BenchChem. (2025). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.
- PubChemLite. (n.d.).
- ResearchGate. (2014). Measurement and Correlation of Solubilities of 4-Methylbenzoic Acid and Terephthalic Acid in Eight Organic Solvents.
Sources
Enantioselective synthesis of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of a proposed enantioselective synthesis for this compound, a chiral heterocyclic compound of interest to researchers, scientists, and drug development professionals. Chiral morpholine scaffolds are prevalent in numerous biologically active molecules, and their stereocontrolled synthesis is of paramount importance. This document outlines a robust synthetic strategy commencing from readily available starting materials, (R)-serine methyl ester and isobutyraldehyde. The narrative emphasizes the rationale behind the chosen synthetic route and experimental protocols, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Chiral Morpholines
Morpholine and its derivatives are key structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The stereochemistry of substituents on the morpholine ring can have a profound impact on biological activity, making enantioselective synthesis a critical aspect of medicinal chemistry and drug development. This compound, with its defined stereocenter at the C3 position and a gem-dimethyl substitution at the C6 position, represents a valuable chiral building block for the synthesis of more complex molecules.
This guide details a proposed, scientifically sound synthetic pathway to access the enantiomerically pure (R)-isomer of this target molecule. The strategy is designed to be logical, efficient, and based on well-established organic transformations.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The morpholine ring can be constructed through the formation of a key C-N and a C-O bond. A plausible disconnection points towards a reductive amination reaction between a chiral amino acid derivative and a suitable aldehyde, followed by an intramolecular cyclization.
Our proposed forward synthesis begins with two readily available starting materials: (R)-serine methyl ester, which provides the C3 stereocenter, and isobutyraldehyde, which serves as the precursor for the C5 and C6 carbons, including the gem-dimethyl group.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocols
The following sections provide a step-by-step guide for the proposed enantioselective synthesis.
Synthesis of 3-Hydroxy-2,2-dimethylpropanal
The synthesis of the aldehyde component begins with a base-catalyzed aldol condensation of isobutyraldehyde with formaldehyde, followed by a Cannizzaro reaction.
Protocol:
-
To a stirred solution of isobutyraldehyde (1.0 eq) and 37% aqueous formaldehyde (2.5 eq) at 0 °C, slowly add a solution of potassium carbonate (1.5 eq) in water.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Extract the aqueous layer with diethyl ether.
-
Acidify the aqueous layer with HCl and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxy-2,2-dimethylpropanoic acid.
-
Reduce the carboxylic acid to the corresponding alcohol, 2,2-dimethyl-1,3-propanediol, using a suitable reducing agent such as lithium aluminum hydride (LAH) in THF.
-
Perform a selective oxidation of one of the primary alcohols to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation to afford 3-hydroxy-2,2-dimethylpropanal.
Reductive Amination and Formation of the Amino Diol Intermediate
This key step involves the coupling of the synthesized aldehyde with (R)-serine methyl ester via reductive amination to form the crucial amino diol intermediate.
Protocol:
-
Dissolve 3-hydroxy-2,2-dimethylpropanal (1.0 eq) and (R)-serine methyl ester hydrochloride (1.1 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a mild reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions at 0 °C.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl (R)-2-((3-hydroxy-2,2-dimethylpropyl)amino)-3-hydroxypropanoate.
Intramolecular Cyclization to this compound
The final step is the formation of the morpholine ring through an intramolecular Williamson ether synthesis. This involves the selective activation of one hydroxyl group and subsequent nucleophilic attack by the other.
Protocol:
-
Dissolve the amino diol intermediate (1.0 eq) in a suitable solvent like dichloromethane or THF.
-
Cool the solution to 0 °C and add a base such as triethylamine (1.2 eq).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) to selectively tosylate the less sterically hindered primary hydroxyl group of the serine moiety.
-
Stir the reaction at 0 °C for a few hours and then at room temperature until the tosylation is complete (monitor by TLC).
-
To the reaction mixture, add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.5 eq) at 0 °C to deprotonate the remaining primary alcohol.
-
Allow the reaction to warm to room temperature and stir until the intramolecular cyclization is complete.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or distillation.
Data Presentation
The following table summarizes the expected outcomes for the key steps in the synthesis.
| Step | Product | Expected Yield (%) | Key Analytical Data |
| 3.1 | 3-Hydroxy-2,2-dimethylpropanal | 60-70 (over 3 steps) | ¹H NMR, ¹³C NMR, IR |
| 3.2 | Methyl (R)-2-((3-hydroxy-2,2-dimethylpropyl)amino)-3-hydroxypropanoate | 70-85 | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC |
| 3.3 | This compound | 65-80 | ¹H NMR, ¹³C NMR, HRMS, [α]D, Chiral HPLC (for ee determination) |
Experimental Workflow
The overall workflow for the enantioselective synthesis is depicted below.
Caption: Experimental workflow for the synthesis of the target molecule.
Conclusion
This technical guide presents a detailed and scientifically grounded proposal for the enantioselective synthesis of this compound. By leveraging a chiral pool starting material and a sequence of robust and well-understood organic reactions, this pathway offers a practical approach for obtaining the target molecule in high enantiomeric purity. The provided protocols and workflow are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the exploration of novel chemical entities based on the chiral morpholine scaffold.
References
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
- O'Brien, P. (1998). The Reductive Amination of Aldehydes and Ketones. Tetrahedron, 54(43), 12911-12943.
- Magid, R. M. (1980). The Williamson Ether Synthesis. Organic Reactions, 24, 1-225.
-
Garner, P., & Park, J. M. (1992). 1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE. Organic Syntheses, 70, 18. [Link][1]
-
A convenient synthesis of amino acid methyl esters. (2007). Arkivoc, 2007(16), 11-16. [Link][2]
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.
- Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482.
Sources
Methodological & Application
Protocol for N-alkylation of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
Application Notes & Protocols
Topic:
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Morpholines in Medicinal Chemistry
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its saturated heterocyclic nature often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The nitrogen atom of the morpholine ring serves as a key point for diversification, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, in particular, is a valuable chiral building block. The gem-dimethyl group at the C6 position introduces a degree of conformational constraint and steric bulk, which can be exploited to fine-tune interactions with biological targets. The stereocenter at C3 and the ester functionality at the same position provide additional handles for creating complex and potent molecules. The N-alkylation of this specific morpholine derivative is a critical step in the synthesis of a wide array of pharmacologically active compounds.
This application note provides detailed protocols for the N-alkylation of this compound, focusing on two robust and widely applicable methods: Reductive Amination and Direct Alkylation with Alkyl Halides . We will delve into the mechanistic rationale behind each protocol, discuss critical parameters, and provide step-by-step guidance for execution, work-up, and purification.
Challenges and Considerations
The N-alkylation of this specific substrate presents two primary challenges that must be carefully managed to ensure a successful and efficient reaction:
-
Steric Hindrance: The presence of the gem-dimethyl group at the C6 position, adjacent to the nitrogen atom, significantly increases steric bulk around the nucleophilic center.[2][3] This can impede the approach of the electrophile, potentially leading to slower reaction rates or requiring more forcing conditions compared to unsubstituted morpholines.[4]
-
Preservation of Stereochemical Integrity: The starting material is enantiomerically pure. It is crucial to employ reaction conditions that do not induce racemization at the C3 stereocenter. This is particularly important if the reaction conditions involve harsh bases or elevated temperatures.
Method 1: Reductive Amination
Reductive amination is a highly reliable and often preferred method for the N-alkylation of secondary amines.[5][6] It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method is particularly advantageous as it is less prone to over-alkylation, a common side reaction in direct alkylation with alkyl halides.[7]
Mechanism and Rationale
The reaction involves two key steps:
-
Iminium Ion Formation: The secondary amine (the morpholine derivative) reacts with an aldehyde or ketone to form a hemiaminal, which then dehydrates to an iminium ion.
-
Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the tertiary amine.
For this protocol, we recommend the use of sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is particularly well-suited for the reductive amination of sterically hindered amines. It is less reactive than sodium borohydride, allowing for the controlled formation of the iminium ion before reduction. Its mild and non-basic nature also helps in preserving the stereochemical integrity of the chiral center and the ester functionality.
Experimental Protocol: Reductive Amination
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.1 - 1.5 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the chosen aldehyde or ketone (1.1 - 1.5 equiv).
-
Dissolve the reactants in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).
-
Stir the solution at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, although it is often not necessary.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 equiv) portion-wise to the stirred solution. The addition may cause some effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to steric hindrance, the reaction may require longer times.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Workflow Diagram: Reductive Amination
Caption: Workflow for N-alkylation via Reductive Amination.
Method 2: Direct N-Alkylation with Alkyl Halides
This classical method involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base.[2] While straightforward, this approach requires careful control to minimize the formation of the dialkylated quaternary ammonium salt, which can be a significant side product.[7] The choice of base and solvent is critical for achieving good selectivity for mono-alkylation.[8][9]
Mechanism and Rationale
The reaction proceeds via a standard SN2 mechanism. The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to go to completion.
For this sterically hindered substrate, a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃) is recommended. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used to facilitate the SN2 reaction.
Experimental Protocol: Direct Alkylation
Materials and Reagents:
-
This compound (1.0 equiv)
-
Alkyl Halide (e.g., bromide or iodide) (1.05 - 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and finely powdered K₂CO₃ (2.0 - 3.0 equiv).
-
Add anhydrous DMF or acetonitrile to the flask (to a concentration of approximately 0.1-0.2 M).
-
Stir the suspension vigorously and add the alkyl halide (1.05 - 1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water (3x) to remove the DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram: Direct Alkylation
Caption: Workflow for N-alkylation via Direct Alkylation.
Data Summary and Comparison
| Parameter | Reductive Amination | Direct Alkylation with Alkyl Halide |
| Electrophile | Aldehyde or Ketone | Alkyl Halide (R-X) |
| Key Reagent | Sodium triacetoxyborohydride (STAB) | Base (e.g., K₂CO₃, DIPEA) |
| Typical Solvent | DCM, DCE | DMF, Acetonitrile |
| Temperature | Room Temperature | Room Temperature to 80 °C |
| Key Advantages | - High selectivity for mono-alkylation- Mild reaction conditions- Broad substrate scope (various aldehydes/ketones) | - Atom economical (for the alkyl group)- Simple reagent set |
| Potential Issues | - Stoichiometric use of hydride reagent | - Risk of over-alkylation (quaternary salt formation)- May require elevated temperatures |
| Chirality | Generally excellent preservation of stereochemistry | Potential for racemization at higher temperatures |
Conclusion
The N-alkylation of this compound can be effectively achieved through both reductive amination and direct alkylation pathways. For substrates where minimizing side products and preserving stereochemical integrity are paramount, reductive amination using sodium triacetoxyborohydride is the recommended method . It offers a mild, controlled, and highly selective route to the desired N-alkylated products. Direct alkylation with alkyl halides remains a viable alternative, particularly for large-scale synthesis where cost and atom economy are primary drivers, provided that the reaction conditions are carefully optimized to control selectivity. The choice of method will ultimately depend on the specific alkyl group to be introduced, the scale of the reaction, and the purity requirements of the final product.
References
-
Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104, 163–171. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(47), 29847–29856. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
-
ResearchGate. (n.d.). N-Methylmorpholine N-Oxide | Request PDF. [Link]
-
Ishida, S., et al. (2019). Steric and Conformational Effects in Molecular Junctions. PubMed Central. [Link]
- Google Patents. (1954). US2692879A - Method of preparing n-substituted morpholines.
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters. [Link]
-
ResearchGate. (n.d.). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods | Request PDF. [Link]
-
ResearchGate. (n.d.). Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene | Request PDF. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). [Link]
- Google Patents. (n.d.).
-
Wiley Online Library. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
NIH. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. [Link]
-
RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids. [Link]
-
ResearchGate. (n.d.). Synthetic Routes to N-Heterocyclic Carbene Precursors. [Link]
-
ACS Publications. (n.d.). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. [Link]
-
MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
RSC Publishing. (n.d.). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
- Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Steric and Conformational Effects in Molecular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination - Google Patents [patents.google.com]
- 6. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
The Pivotal Role of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate in the Synthesis of the Clinical-Stage Epigenetic Modulator Iadademstat (ORY-1001)
Introduction: The chiral morpholine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1] Among the vast array of morpholine-based building blocks, (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate has emerged as a critical intermediate in the synthesis of novel therapeutics targeting epigenetic pathways. This application note provides a detailed overview of the utility of this specific chiral morpholine, focusing on its integral role in the synthesis of iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1) currently in clinical development for various cancers.[2][3] We will delve into the rationale for its use, provide detailed synthetic protocols for its incorporation, and discuss the biological significance of the resulting therapeutic agent.
The Strategic Importance of the Morpholine Moiety in Iadademstat
Iadademstat (ORY-1001) is a first-in-class epigenetic modulator that functions as an irreversible inhibitor of LSD1, an enzyme overexpressed in numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[4][5] The design of iadademstat incorporates the (R)-6,6-dimethyl-morpholine fragment, a decision guided by several key medicinal chemistry principles:
-
Stereochemical Control: The (R)-configuration of the morpholine is crucial for the precise three-dimensional orientation of the molecule within the LSD1 active site, ensuring optimal binding and inhibitory activity.
-
Physicochemical Properties: The morpholine ring, with its ether and amine functionalities, imparts favorable physicochemical properties to the drug molecule. It can enhance aqueous solubility and modulate lipophilicity, which are critical for oral bioavailability and a desirable pharmacokinetic profile.
-
Metabolic Stability: The gem-dimethyl substitution at the 6-position of the morpholine ring is a common strategy in drug design to sterically hinder potential sites of metabolism. This can lead to an increased half-life and improved drug exposure in vivo.
Application in the Synthesis of Iadademstat (ORY-1001)
This compound serves as a key chiral starting material for the synthesis of the morpholine-containing fragment of iadademstat. The overall synthetic strategy involves the conversion of the methyl ester to a key aldehyde intermediate, which is then coupled with the aromatic portion of the final molecule via reductive amination.
Synthetic Workflow Overview
The following diagram illustrates the high-level synthetic workflow for the incorporation of this compound into a key intermediate for iadademstat.
Caption: Synthetic workflow for iadademstat intermediate.
Detailed Experimental Protocols
The following protocols are adapted from established synthetic procedures and are intended for research purposes by qualified scientists.
Protocol 1: Synthesis of (R)-(6,6-dimethylmorpholin-3-yl)methanol
This protocol describes the reduction of the methyl ester to the corresponding primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to afford the crude (R)-(6,6-dimethylmorpholin-3-yl)methanol, which can be used in the next step without further purification or purified by silica gel chromatography.
Protocol 2: Synthesis of (R)-6,6-dimethylmorpholine-3-carbaldehyde
This protocol details the oxidation of the primary alcohol to the aldehyde.
Materials:
-
(R)-(6,6-dimethylmorpholin-3-yl)methanol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of (R)-(6,6-dimethylmorpholin-3-yl)methanol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq).
-
Stir the reaction mixture for 2 hours.
-
Quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two layers are clear.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-6,6-dimethylmorpholine-3-carbaldehyde. This intermediate is often used immediately in the subsequent step.
Protocol 3: Reductive Amination to form the Iadademstat Intermediate
This protocol describes the key coupling step between the morpholine aldehyde and the aromatic amine fragment of iadademstat.
Materials:
-
(R)-6,6-dimethylmorpholine-3-carbaldehyde
-
Tert-butyl (4-(aminomethyl)phenyl)((1S,2R)-2-aminocyclopropyl)carbamate (or a similar amine-containing aromatic fragment)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-6,6-dimethylmorpholine-3-carbaldehyde (1.1 eq) and the amine-containing aromatic fragment (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired iadademstat intermediate.
Biological Activity and Mechanism of Action of Iadademstat
The final drug product, iadademstat, is a potent and selective inhibitor of LSD1. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a key epigenetic mark for active gene transcription.[2] By inhibiting LSD1, iadademstat leads to the re-expression of silenced tumor suppressor genes.
Mechanism of Action:
Iadademstat has a dual mechanism of action:[4]
-
Enzymatic Inhibition: It forms a covalent adduct with the FAD cofactor of LSD1, leading to irreversible inhibition of its demethylase activity.
-
Disruption of Protein-Protein Interactions: Iadademstat also disrupts the interaction between LSD1 and GFI-1, a transcription factor crucial for maintaining the undifferentiated state of leukemic blasts.
This dual action leads to the differentiation of cancer cells, induction of apoptosis, and inhibition of tumor growth.[5]
The LSD1 Signaling Pathway and Point of Intervention
The following diagram illustrates the role of LSD1 in gene regulation and the mechanism of inhibition by iadademstat.
Caption: Mechanism of LSD1 inhibition by Iadademstat.
Quantitative Data Summary
The following table summarizes the key properties of this compound and the resulting drug, iadademstat.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| This compound | 1313278-08-8 | C₈H₁₅NO₃ | 173.21 | Chiral building block for Iadademstat |
| Iadademstat (ORY-1001) | 1431304-21-0 | C₂₂H₃₁N₅ | 381.52 | Potent and selective LSD1 inhibitor (clinical-stage) |
Conclusion
This compound is a valuable and highly specific chiral building block in medicinal chemistry. Its application in the synthesis of the clinical-stage LSD1 inhibitor iadademstat (ORY-1001) underscores the importance of the morpholine scaffold in designing potent and selective therapeutics. The detailed protocols provided herein offer a guide for researchers in the synthesis of iadademstat intermediates and similar morpholine-containing compounds. The continued clinical investigation of iadademstat will further highlight the significance of this key synthetic intermediate in the development of novel epigenetic therapies for cancer.
References
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 931. Available at: [Link]
-
Maes, T., et al. (2018). A first-in-class LSD1 inhibitor for the treatment of MLL-rearranged leukemia. Cancer Cell, 33(3), 495-511.e12. Available at: [Link]
-
Oryzon Genomics S.A. (2023). Iadademstat. Available at: [Link]
-
Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology, 38(36), 4260-4273. Available at: [Link]
-
Moreno-Yruela, C., et al. (2020). The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. Journal of Experimental & Clinical Cancer Research, 39(1), 59. Available at: [Link]
Sources
- 1. oryzon.com [oryzon.com]
- 2. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes & Protocols: (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate as a Versatile Chiral Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Chiral Morpholine Scaffold
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is attributed to a combination of favorable physicochemical properties: the ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility, while the saturated ring system maintains a desirable three-dimensional character. The nitrogen atom, being a weaker base than its piperidine counterpart, often imparts a more favorable pharmacokinetic profile.[3]
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a chiral building block that offers a unique constellation of features for the synthesis of novel chemical entities. The (R)-stereocenter at the C3 position provides a fixed stereochemical anchor for creating enantiomerically pure compounds. The secondary amine at the N4 position and the methyl ester at the C3 position serve as versatile synthetic handles for a variety of chemical transformations. Furthermore, the gem-dimethyl group at the C6 position introduces conformational rigidity and a lipophilic pocket, which can be exploited to fine-tune interactions with biological targets.
These application notes provide a proposed synthesis for this valuable building block and detailed protocols for its derivatization, enabling researchers to leverage its structural attributes in the design and synthesis of novel compounds for drug discovery and development.
Part 1: Synthesis of the Building Block
Caption: Proposed synthetic workflow for the target building block.
Protocol 1: Proposed Synthesis of this compound
This three-step protocol starts from commercially available D-Serine methyl ester.
Step 1: N-Protection of D-Serine Methyl Ester
-
To a stirred solution of D-Serine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add triethylamine (2.2 eq.) dropwise.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-Serine methyl ester, which can often be used in the next step without further purification.
Step 2: O-Alkylation with a gem-Dimethyl Precursor
Causality Note: This step constructs the carbon backbone of the morpholine ring. Sodium hydride is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide that displaces the bromide from 1-bromo-2-methyl-2-propanol.
-
To a solution of N-Boc-D-Serine methyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add 1-bromo-2-methyl-2-propanol (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 18-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the O-alkylated intermediate.
Step 3: Boc-Deprotection and Intramolecular Cyclization
Causality Note: Treatment with a strong acid simultaneously removes the N-Boc protecting group and protonates the hydroxyl group, facilitating an intramolecular SN2 reaction by the newly freed amine to form the morpholine ring.
-
Dissolve the purified O-alkylated intermediate (1.0 eq.) in a solution of 4 M HCl in 1,4-dioxane (approx. 0.2 M).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Neutralize the resulting hydrochloride salt with a saturated aqueous solution of NaHCO₃ until the pH is ~8-9.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Part 2: Application Notes & Derivatization Protocols
The bifunctional nature of this compound makes it an ideal starting point for generating libraries of diverse compounds. The following protocols detail three fundamental transformations targeting the secondary amine and the methyl ester functionalities.
Application 1: N-Acylation for Amide Synthesis
N-acylation is a robust method to introduce a wide array of substituents onto the morpholine nitrogen. This reaction is typically high-yielding and allows for the incorporation of diverse acyl groups from commercially available or custom-synthesized acyl chlorides.
Caption: General workflow for N-acylation of the building block.
Causality Note: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the formation of the amine hydrochloride salt.[4][5]
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq.) and cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated morpholine derivative.
| Substrate | Acylating Agent | Product |
| This compound | Benzoyl chloride | (R)-Methyl 4-benzoyl-6,6-dimethyl-morpholine-3-carboxylate |
| This compound | Acetyl chloride | (R)-Methyl 4-acetyl-6,6-dimethyl-morpholine-3-carboxylate |
| This compound | Cyclopropanecarbonyl chloride | (R)-Methyl 4-(cyclopropanecarbonyl)-6,6-dimethyl-morpholine-3-carboxylate |
Application 2: Amide Formation from Methyl Ester
The methyl ester at the C3 position can be converted into a diverse range of amides through direct aminolysis. This reaction typically requires heating to drive the substitution of the methoxy group with a primary or secondary amine.
Caption: General workflow for amide formation from the methyl ester.
Causality Note: This is a nucleophilic acyl substitution reaction. Using the reactant amine as the solvent (neat conditions) or in a high concentration ensures that the equilibrium is pushed towards the amide product. The reaction is driven by the formation of the thermodynamically stable amide bond and the removal of the methanol byproduct.[6]
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and the desired primary or secondary amine (5.0-10.0 eq.). If the amine is a solid, a high-boiling point, non-reactive solvent like xylene or DMSO can be used.
-
Heat the reaction mixture to 80-120 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was run neat, remove the excess amine under high vacuum. If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl) to remove any remaining amine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or crystallization to obtain the desired morpholine-3-carboxamide.
| Substrate | Amine | Product |
| This compound | Benzylamine | (R)-N-Benzyl-6,6-dimethyl-morpholine-3-carboxamide |
| This compound | Pyrrolidine | (R)-(6,6-Dimethylmorpholin-3-yl)(pyrrolidin-1-yl)methanone |
| This compound | Aniline | (R)-6,6-Dimethyl-N-phenyl-morpholine-3-carboxamide |
Application 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly versatile method for the N-alkylation of secondary amines. It proceeds via the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.[7][8]
Caption: General workflow for N-alkylation via reductive amination.
Causality Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde or ketone significantly but is highly effective at reducing the iminium ion intermediate formed in situ. The reaction can be conveniently performed as a one-pot procedure.[8]
-
To a stirred solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF (approx. 0.2 M), add a few drops of acetic acid (optional, can catalyze iminium formation).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated morpholine derivative.
| Substrate | Carbonyl Compound | Product |
| This compound | Formaldehyde | (R)-Methyl 4,6,6-trimethyl-morpholine-3-carboxylate |
| This compound | Cyclohexanone | (R)-Methyl 4-cyclohexyl-6,6-dimethyl-morpholine-3-carboxylate |
| This compound | 4-Fluorobenzaldehyde | (R)-Methyl 4-(4-fluorobenzyl)-6,6-dimethyl-morpholine-3-carboxylate |
Conclusion
This compound represents a highly valuable, albeit underexplored, chiral building block. Its synthesis from readily available starting materials is feasible through established chemical transformations. The presence of orthogonal functional handles—a secondary amine and a methyl ester—allows for a wide range of derivatization strategies, including N-acylation, N-alkylation, and conversion to carboxamides. The protocols outlined in these notes provide a solid foundation for researchers to incorporate this versatile scaffold into their synthetic programs, facilitating the exploration of new chemical space and the development of novel, high-value compounds.
References
-
Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
-
Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal research reviews, 40(2), 709-752. [Link]
- Hale, J. J., et al. (2012). Preparation of substituted morpholines as NK1 receptor antagonists.
-
Falco, M. R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 91. [Link]
-
Phukan, K., & Mahanta, J. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using potter's clay as a reusable catalyst under solvent-free condition. International Journal of Pharma and Bio Sciences, 5(3). [Link]
-
Hudson, M. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4157-4168. [Link]
-
Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(11), 6061-6065. [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]
Sources
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. Buy (S)-Methyl morpholine-3-carboxylate (EVT-334941) | 741288-31-3 [evitachem.com]
- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: The Strategic Role of Morpholine Carboxylates in Drug Discovery
< APPLICATION NOTE & PROTOCOLS
Title: High-Throughput Screening Assays for the Identification of Bioactive Morpholine Carboxylates
The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2][3] Its advantageous physicochemical properties—including improved aqueous solubility, metabolic stability, and a favorable pKa profile—make it a desirable component for modulating the pharmacokinetic and pharmacodynamic (PK/PD) properties of bioactive molecules.[4][5] When functionalized with a carboxylate group, the resulting morpholine carboxylate scaffold presents a versatile platform for exploring chemical space, often serving as a key pharmacophore for interacting with a wide range of biological targets, from enzymes to receptors involved in protein-protein interactions (PPIs).[2]
High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules that modulate the activity of a biological target.[6][7] The successful screening of morpholine carboxylate libraries requires robust, miniaturized, and sensitive assays tailored to the specific target class. This guide provides an in-depth overview and detailed protocols for two powerful homogeneous assay technologies—Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)—that are exceptionally well-suited for this purpose.
Guiding Principles: Selecting the Optimal HTS Assay
The choice of HTS assay is a critical decision that dictates the quality and relevance of screening data.[6] The decision should be driven by the nature of the biological target and the interaction being investigated. For morpholine carboxylates, which are often designed as competitive inhibitors of protein-ligand or protein-protein interactions, the ideal assay should be solution-based (homogeneous), minimizing artifacts from surface binding, and directly or indirectly report on the binding event.
Decision Framework for Assay Selection
Caption: Decision tree for selecting an appropriate HTS assay.
Methodology I: Fluorescence Polarization (FP) for Competitive Binding
Scientific Principle
Fluorescence Polarization (FP) is a homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule in solution.[8][9][10] The principle is based on the observation that a small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution and, when excited with plane-polarized light, emits largely depolarized light.[10][11] However, when this tracer binds to a larger molecule (e.g., a target protein), its tumbling is significantly slowed, resulting in the emission of highly polarized light.
In a competitive HTS assay, test compounds (like morpholine carboxylates) that bind to the target protein will displace the fluorescent tracer, causing it to tumble freely again. This displacement leads to a decrease in the measured fluorescence polarization, providing a direct readout of binding inhibition.[10][12] This method is particularly sensitive for small molecule analytes.[8]
Caption: Workflow of a competitive Fluorescence Polarization assay.
Detailed Protocol: Screening for Inhibitors of a Protein-Peptide Interaction
This protocol describes a 384-well format FP assay to screen a morpholine carboxylate library for inhibitors of the interaction between Protein X and a fluorescein-labeled Peptide Y.
Materials & Reagents:
-
Target Protein X: Purified, at a stock concentration of 1 mg/mL.
-
Fluorescent Tracer: Fluorescein-labeled Peptide Y (FITC-Peptide Y), 1 mM stock in DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
Compound Library: Morpholine carboxylates dissolved in 100% DMSO.
-
Microplates: Black, low-volume, 384-well, non-binding surface plates.
-
FP Plate Reader: Equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters with polarizers.
Protocol Steps:
-
Reagent Preparation:
-
Rationale: Preparing reagents fresh and in sufficient quantity for the entire plate run minimizes variability.
-
Prepare a 2X working solution of Protein X in Assay Buffer. The final concentration should be pre-determined from a protein titration experiment to be at its Kd value for the tracer, ensuring assay sensitivity.
-
Prepare a 2X working solution of FITC-Peptide Y in Assay Buffer. The final concentration should be low (typically 1-5 nM) to maximize the signal window.
-
Prepare compound plates by dispensing 100 nL of each morpholine carboxylate from the library stock into the assay plate wells using an acoustic dispenser. For controls, dispense 100% DMSO.
-
-
Assay Plate Setup:
-
Rationale: A well-defined plate map with proper controls is essential for validating the screen.
-
Test Wells (n=320): 100 nL of test compound.
-
Negative Control (High Signal, n=32): 100 nL of DMSO. These wells represent the uninhibited protein-tracer interaction.
-
Positive Control (Low Signal, n=32): 100 nL of a known inhibitor or a high concentration of unlabeled Peptide Y. These wells represent 100% inhibition.
-
-
Reagent Dispensing:
-
Using a multi-channel pipette or automated liquid handler, add 10 µL of the 2X Protein X solution to all wells.
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Incubate for 15 minutes at room temperature to allow compound-protein binding.
-
-
Tracer Addition & Incubation:
-
Add 10 µL of the 2X FITC-Peptide Y solution to all wells, bringing the final volume to 20 µL.
-
Seal the plate and mix gently on an orbital shaker for 1 minute.
-
Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.
-
Scientist's Note: The incubation time is critical and must be determined empirically. Insufficient incubation can lead to false negatives.
-
-
Data Acquisition:
-
Centrifuge the plate briefly (1 min at 1,000 rpm) to remove bubbles.
-
Read the plate on an FP-capable plate reader, measuring both parallel (I||) and perpendicular (I⊥) fluorescence intensities.
-
The instrument software will calculate the polarization (mP) value for each well using the formula: mP = 1000 * (I|| - G * I⊥) / (I|| + G * I⊥), where G is the G-factor.
-
Data Analysis and Quality Control
A successful HTS campaign relies on rigorous quality control. The primary metric for assay quality is the Z'-factor.[13][14]
-
Z'-Factor Calculation: This parameter measures the statistical separation between the positive and negative controls.[13][15] The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos / Mean_pos: Standard deviation and mean of the positive control (low mP).
-
SD_neg / Mean_neg: Standard deviation and mean of the negative control (high mP).
-
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[14][15] |
| 0 to 0.5 | Marginal assay, may require optimization.[15] |
| < 0 | Unsuitable for screening.[14][15] |
-
Hit Identification: A "hit" is a compound that causes a statistically significant decrease in mP. A common threshold is a signal that is three standard deviations below the mean of the negative controls (Mean_neg - 3*SD_neg).
Methodology II: AlphaScreen for Versatile Proximity-Based Detection
Scientific Principle
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology that detects biomolecular interactions with high sensitivity.[16][17][18] The assay relies on two types of beads: a Donor bead and an Acceptor bead.[17]
-
Excitation: When the Donor bead is excited with a laser at 680 nm, it converts ambient oxygen into a short-lived, high-energy state called singlet oxygen.[16][17]
-
Proximity-Dependent Transfer: These singlet oxygen molecules can diffuse approximately 200 nm before decaying.[16][18] If an Acceptor bead is within this proximity (brought close by a biomolecular interaction), the energy is transferred.
-
Signal Emission: The energy transfer to the Acceptor bead initiates a chemiluminescent reaction, ultimately producing a light signal at 520-620 nm.[16][19]
In a competitive assay format, a morpholine carboxylate inhibitor disrupts the interaction, separating the beads and causing a loss of signal. This technology is extremely versatile and can be used for protein-protein, protein-peptide, and even protein-small molecule interactions.[16][17][20]
Caption: Competitive AlphaScreen assay mechanism.
Detailed Protocol: Screening for Inhibitors of a Protein-Protein Interaction (PPI)
This protocol outlines a 384-well AlphaScreen assay to identify morpholine carboxylate inhibitors of the interaction between Biotin-Protein A and GST-Protein B.
Materials & Reagents:
-
Target Proteins: Biotinylated Protein A and GST-tagged Protein B.
-
AlphaScreen Beads: Streptavidin-coated Donor beads and Anti-GST Acceptor beads.
-
Assay Buffer: 100 mM Tris, pH 8.0, 0.01% Tween-20, 100 µg/mL BSA.
-
Compound Library: Morpholine carboxylates in 100% DMSO.
-
Microplates: White, opaque, 384-well microplates (e.g., ProxiPlate).
-
AlphaScreen-capable Plate Reader: (e.g., PerkinElmer EnVision).
Protocol Steps:
-
Reagent Preparation:
-
Scientist's Note: AlphaScreen beads are light-sensitive. All steps involving beads should be performed under subdued lighting conditions.
-
Prepare a 4X working solution of Biotin-Protein A in Assay Buffer.
-
Prepare a 4X working solution of the compound library by diluting the stock plates in Assay Buffer.
-
Prepare a 4X mix of GST-Protein B and Anti-GST Acceptor beads in Assay Buffer. Incubate this mix for 60 minutes at room temperature in the dark to allow for pre-binding.
-
Prepare a 4X solution of Streptavidin Donor beads in Assay Buffer.
-
-
Assay Plate Setup & Dispensing (Final Volume 20 µL):
-
Step A (5 µL): Add 5 µL of the 4X Biotin-Protein A solution to all wells.
-
Step B (5 µL): Add 5 µL of the 4X diluted compound solution to the test wells. Add 5 µL of Assay Buffer with equivalent DMSO concentration to control wells.
-
Step C (5 µL): Add 5 µL of the pre-incubated GST-Protein B / Acceptor bead mix to all wells.
-
Incubation 1: Seal the plate, mix gently, and incubate for 90 minutes at room temperature, protected from light. This allows the PPI to occur (or be inhibited).
-
-
Donor Bead Addition:
-
Step D (5 µL): Under dim light, add 5 µL of the 4X Streptavidin Donor bead solution to all wells.
-
Scientist's Note: The order of addition is crucial. The Donor beads are added last to start the proximity-based signal generation.
-
-
Final Incubation and Data Acquisition:
-
Seal the plate with an opaque seal.
-
Incubate for a final 2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis and Interpretation
Data analysis is similar to the FP assay, focusing on the Z'-factor for quality control and identifying hits based on a significant reduction in the luminescent signal.
-
Z'-Factor: Calculated using the high-signal (DMSO) and low-signal (known inhibitor) controls. A value > 0.5 indicates a robust assay.[21]
-
Hit Identification: Hits are identified as compounds that reduce the signal below a defined threshold, typically >3 standard deviations from the mean of the negative (DMSO) controls.
Conclusion and Best Practices
Both Fluorescence Polarization and AlphaScreen are powerful, homogeneous HTS technologies well-suited for screening morpholine carboxylate libraries against a variety of target classes, particularly those involving competitive binding or inhibition of PPIs.[22][23][24] The choice between them depends on factors like the size of the binding partners, the need for signal amplification, and potential compound interference. A rigorous approach to assay development, including careful optimization of reagent concentrations and incubation times, and strict adherence to quality control metrics like the Z'-factor, is paramount for a successful screening campaign that yields reliable and actionable hits.
References
-
Title: The Use of AlphaScreen Technology in HTS: Current Status Source: Current Pharmaceutical Biotechnology (via NIH) URL: [Link]
-
Title: Fluorescence polarization immunoassay Source: Grokipedia URL: [Link]
-
Title: AlphaScreen® Source: BMG LABTECH URL: [Link]
-
Title: Z-factor Source: Wikipedia URL: [Link]
-
Title: Calculating a Z-factor to assess the quality of a screening assay Source: GraphPad URL: [Link]
-
Title: The use of AlphaScreen technology in HTS: Current status Source: ResearchGate URL: [Link]
-
Title: On HTS: Z-factor Source: On HTS URL: [Link]
-
Title: Z-factors - BIT 479/579 High-throughput Discovery Source: North Carolina State University URL: [Link]
-
Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies Source: Bioinformatics, Oxford Academic URL: [Link]
-
Title: Fluorescence polarization immunoassay Source: Wikipedia URL: [Link]
-
Title: The Use of AlphaScreen Technology in HTS: Current Status Source: Bentham Open Archives URL: [Link]
-
Title: The Use of AlphaScreen Technology in HTS: Current Status Source: PubMed URL: [Link]
-
Title: Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats Source: NCBI Bookshelf URL: [Link]
-
Title: High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex Source: PubMed URL: [Link]
-
Title: Inhibition of Protein-Protein Interactions: Cell-Based Assays Source: NCBI Bookshelf URL: [Link]
-
Title: Fluorescence Polarization-Based Bioassays: New Horizons Source: PMC - NIH URL: [Link]
-
Title: High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex Source: PubMed URL: [Link]
-
Title: Principles and methods of elisa, fpia Source: Slideshare URL: [Link]
-
Title: Fluorescence Polarization Assays in Small Molecule Screening Source: PMC - NIH URL: [Link]
-
Title: CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery Source: Royal Society of Chemistry URL: [Link]
-
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - NIH URL: [Link]
-
Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ChemMedChem URL: [Link]
-
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed URL: [Link]
-
Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]
-
Title: Tailored high-throughput screening solutions for identifying potent hits Source: Nuvisan URL: [Link]
-
Title: Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides Source: Liverpool School of Tropical Medicine URL: [Link]
-
Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: PubMed URL: [Link]
-
Title: High-throughput screening assays for the identification of chemical probes Source: ResearchGate URL: [Link]
-
Title: High-Throughput Screening: today's biochemical and cell-based approaches Source: PubMed URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. assay.dev [assay.dev]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. The use of AlphaScreen technology in HTS: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Use of AlphaScreen Technology in HTS: Current Status [benthamopenarchives.com]
- 21. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
Introduction
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a chiral molecule of significant interest in pharmaceutical development due to its potential role as a key intermediate in the synthesis of various bioactive compounds. The morpholine scaffold is a common feature in many approved drugs, contributing to their pharmacological activity and pharmacokinetic properties[1]. The stereochemistry at the C3 position is critical for its biological activity, necessitating precise and accurate analytical methods to quantify the (R)-enantiomer and control for the presence of its (S)-enantiomer.
This document provides detailed application notes and proposed protocols for the quantification of this compound in various matrices. These methods are designed for researchers, scientists, and drug development professionals and are based on established analytical principles for morpholine derivatives and chiral compounds. The protocols provided herein serve as a robust starting point for method development and validation in accordance with regulatory guidelines such as those from the FDA and ICH[2][3].
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Total Amine Quantification
Direct analysis of polar compounds like morpholine derivatives by gas chromatography can be challenging. A common and effective strategy to overcome this is through chemical derivatization to increase the volatility and thermal stability of the analyte. This section outlines a proposed GC-MS method based on the well-established derivatization of secondary amines to N-nitrosamines, which are amenable to GC-MS analysis[4][5][6]. This method would quantify the total amount of Methyl 6,6-dimethyl-morpholine-3-carboxylate, not the individual enantiomers.
Principle of the Method
The secondary amine group of Methyl 6,6-dimethyl-morpholine-3-carboxylate reacts with a nitrosating agent, such as sodium nitrite, under acidic conditions to form the corresponding N-nitroso derivative. This derivative is more volatile and less polar, allowing for excellent separation and sensitive detection by GC-MS.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of Methyl 6,6-dimethyl-morpholine-3-carboxylate following derivatization.
Detailed Protocol
1.3.1. Reagents and Materials
-
This compound standard
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 0.05 M
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Sample matrix (e.g., reaction mixture, biological fluid)
1.3.2. Sample Preparation and Derivatization
-
Sample Preparation: Accurately weigh or measure the sample containing the analyte. If the sample is solid, dissolve it in a suitable solvent (e.g., methanol or water). For liquid samples, filtration through a 0.22 µm filter may be necessary[5].
-
Acidification: To 1.0 mL of the sample solution, add 100 µL of 0.05 M HCl and vortex briefly.
-
Derivatization: Add 100 µL of a freshly prepared saturated sodium nitrite solution. Vortex the mixture for 30 seconds.
-
Incubation: Heat the mixture at 40°C for 10 minutes in a heating block[6].
-
Extraction: After cooling to room temperature, add 0.5 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction. Allow the layers to separate for 10 minutes[5].
-
Drying and Concentration: Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of dichloromethane (e.g., 100 µL) for GC-MS analysis.
1.3.3. GC-MS Instrumentation and Conditions
The following are typical starting parameters that may require optimization for the specific instrument and column used[5].
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Oven Program | Initial temp 80°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Detection Mode | Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification of characteristic ions. |
Method Validation Parameters (Proposed)
A full method validation should be performed according to ICH guidelines[2]. The following table provides target validation parameters based on similar published methods[6][7].
| Parameter | Target Specification |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally (typically ng/mL) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically ng/mL) |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD%) | < 15% |
| Specificity | No interference from matrix components at the retention time of the analyte. |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Quantification
To quantify the (R)-enantiomer specifically and determine the enantiomeric excess, a chiral separation method is necessary. Chiral HPLC is the most common technique for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers.
Principle of the Method
Enantiomers have identical physical and chemical properties in an achiral environment. However, when they interact with a chiral stationary phase, they form transient diastereomeric complexes with different stabilities, leading to different retention times on the chromatographic column and thus enabling their separation. The selection of the appropriate chiral stationary phase is critical for achieving separation[8][9].
Experimental Workflow
Caption: Workflow for the chiral HPLC analysis of this compound.
Detailed Protocol
2.3.1. Reagents and Materials
-
This compound standard
-
Racemic Methyl 6,6-dimethyl-morpholine-3-carboxylate (for method development)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Triethylamine (TEA), HPLC grade
-
Ammonium acetate, HPLC grade
2.3.2. Sample Preparation
-
Standard Preparation: Prepare a stock solution of the (R)-enantiomer and a racemic mixture in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the initial mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.
2.3.3. Chiral HPLC Instrumentation and Conditions (Proposed Starting Points)
The selection of the chiral column and mobile phase is crucial and will require experimental screening. Polysaccharide-based columns are a good starting point for many chiral separations[9].
| Parameter | Proposed Condition 1 (Normal Phase) | Proposed Condition 2 (Reversed Phase) |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H | Chirobiotic T (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane/Isopropanol/Ethanol with additives (e.g., TFA or TEA) | Acetonitrile/Water with additives (e.g., Ammonium acetate, TFA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp | 25 °C | 25 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 210 nm (or wavelength of maximum absorbance) | UV at 210 nm or LC-MS/MS for higher sensitivity and selectivity[10] |
Rationale for Method Choices:
-
Normal Phase: Often provides better selectivity for chiral separations of polar compounds. The use of alcohol modifiers and acidic/basic additives helps to improve peak shape and resolution.
-
Reversed Phase: Offers compatibility with aqueous samples and is often used in LC-MS applications for enhanced sensitivity and specificity[10][11].
Method Validation Parameters (Proposed)
Validation should be performed in line with FDA and ICH guidelines[2][11][12].
| Parameter | Target Specification |
| Specificity/Selectivity | Baseline resolution of the two enantiomers (Rs > 1.5). No interference from matrix. |
| Linearity (R²) | > 0.998 for the (R)-enantiomer |
| Limit of Detection (LOD) | To be determined for both enantiomers |
| Limit of Quantification (LOQ) | To be determined for both enantiomers |
| Accuracy (Recovery) | 98 - 102% for the (R)-enantiomer |
| Precision (RSD%) | < 2.0% for the (R)-enantiomer |
| Robustness | Insensitive to small variations in mobile phase composition, flow rate, and temperature. |
Data Analysis and Reporting
For the GC-MS method, quantification is typically performed by constructing a calibration curve of peak area versus concentration of the derivatized standard. For the chiral HPLC method, the concentration of the (R)-enantiomer is determined from its peak area against a calibration curve. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Conclusion
The analytical methods proposed in this document provide a comprehensive framework for the quantification of this compound. The GC-MS method is suitable for determining the total concentration of the analyte, while the chiral HPLC method allows for the specific quantification of the desired (R)-enantiomer and the determination of enantiomeric purity. It is imperative that these methods are fully validated for the specific sample matrix to ensure accurate and reliable results that meet regulatory standards.
References
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). Journal of Analytical Methods in Chemistry. [Link]
-
T-PV2123-01-0305-CH. (2003). OSHA. [Link]
-
Analytical Methods. (n.d.). ATSDR. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). Molecules. [Link]
-
Morpholine (EHC 179, 1996). (1996). INCHEM. [Link]
-
Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. (2020). Foods. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]
-
LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2017). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). ResearchGate. [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). Molecules. [Link]
-
Separation of the enantiomers of 4-aryl-7,7-dimethyl- and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by chiral HPLC. (2000). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. propharmagroup.com [propharmagroup.com]
Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of (R)- and (S)-methyl 6,6-dimethylmorpholine-3-carboxylate
Abstract
This application note details the development of a highly efficient and robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of methyl 6,6-dimethylmorpholine-3-carboxylate, a key chiral building block in pharmaceutical synthesis. A systematic screening of polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions was conducted. The optimal separation was achieved on a Chiralpak® AD-H column using a mobile phase composed of n-Hexane and Isopropanol with a basic additive. The developed method demonstrates excellent resolution and peak symmetry, making it suitable for routine enantiomeric purity assessment and quality control in drug development and manufacturing.
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory agencies worldwide mandate the development of stereoselective analytical methods to control the enantiomeric purity of chiral drugs.[1] Methyl 6,6-dimethylmorpholine-3-carboxylate is a heterocyclic compound that serves as a versatile chiral intermediate in the synthesis of various biologically active molecules. The ability to accurately determine its enantiomeric composition is paramount for ensuring the quality and efficacy of the final API.
This note provides a comprehensive guide to developing a reliable chiral HPLC method for this compound. We will explore the rationale behind the selection of the chiral stationary phase, the optimization of the mobile phase, and the systematic approach to method development. The principles discussed are broadly applicable to the chiral separation of other cyclic amines and esters.[3][4]
The Causality Behind Experimental Choices
The successful separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.[1][5] The stability of these complexes differs for each enantiomer, leading to different retention times. For methyl 6,6-dimethylmorpholine-3-carboxylate, the key structural features guiding our method development strategy are:
-
A Stereogenic Center: The carbon at the 3-position of the morpholine ring is the chiral center.
-
A Basic Nitrogen Atom: The secondary amine within the morpholine ring is a basic site that can strongly interact with the CSP. These interactions, if not controlled, can also lead to peak tailing due to interaction with residual silanols on the silica support.[6]
-
An Ester Group: The methyl carboxylate group provides a site for potential hydrogen bonding and dipole-dipole interactions with the CSP.[7]
-
Overall Polarity: The molecule possesses moderate polarity.
Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, have proven to be highly effective for separating a broad range of chiral compounds, including those with multiple functional groups.[8][9][10] These CSPs offer a complex three-dimensional structure with chiral grooves and cavities where interactions like hydrogen bonds, π-π interactions, and steric hindrance contribute to chiral recognition.[11]
Normal phase chromatography was selected as the initial approach due to its general success with polysaccharide CSPs and the solubility of the analyte in typical normal phase eluents.[2][12] A crucial element for analyzing basic compounds like our target molecule is the addition of a small amount of a basic modifier, such as Diethylamine (DEA), to the mobile phase.[13][14] This additive serves a dual purpose: it suppresses the non-specific interactions of the basic amine with acidic silanol groups on the silica surface, thereby improving peak shape, and it can also modulate the chiral recognition by competing with the analyte for polar interaction sites on the CSP.[6][15]
Experimental Workflow & Protocols
Materials and Reagents
-
Analyte: Racemic methyl 6,6-dimethylmorpholine-3-carboxylate was synthesized and purified in-house.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH) were used.
-
Additive: Diethylamine (DEA, >99.5% purity).
-
Sample Preparation: A stock solution of the racemic analyte was prepared at 1.0 mg/mL in IPA. This was further diluted with the mobile phase to a working concentration of 0.1 mg/mL for analysis.
Instrumentation and Columns
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Chiral Columns Screened:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IA, 250 x 4.6 mm, 5 µm (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))
-
Method Development Strategy
The method development followed a systematic screening and optimization approach, as depicted in the workflow diagram below.
Caption: Workflow for Chiral HPLC Method Development.
Screening Protocol
-
Equilibrate each column with the starting mobile phase for at least 30 minutes.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 210 nm (as the analyte lacks a strong chromophore).
-
Inject 5 µL of the 0.1 mg/mL sample solution.
-
Run the analysis for each column with each screening mobile phase.
Results and Discussion
Chiral Column and Mobile Phase Screening
The initial screening results are summarized in Table 1. The goal was to identify a column and mobile phase combination that provided baseline separation (Resolution, Rs > 1.5).
| Column | Mobile Phase (v/v/v) | k1 | k2 | Selectivity (α) | Resolution (Rs) | Observations |
| Chiralcel® OD-H | n-Hexane/IPA/DEA (90:10:0.1) | 2.15 | 2.15 | 1.00 | 0.00 | No separation. |
| Chiralpak® IA | n-Hexane/IPA/DEA (90:10:0.1) | 2.89 | 3.12 | 1.08 | 1.10 | Partial separation, poor resolution. |
| Chiralpak® AD-H | n-Hexane/IPA/DEA (90:10:0.1) | 3.54 | 4.32 | 1.22 | 2.15 | Good separation, baseline resolution. |
| Chiralpak® AD-H | n-Hexane/EtOH/DEA (90:10:0.1) | 4.11 | 5.26 | 1.28 | 2.50 | Better separation, longer retention. |
| (k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively) |
The Chiralpak® AD-H column, an amylose-based CSP, provided the most promising results, achieving baseline separation with both IPA and EtOH as the alcohol modifier.[16][17] The cellulose-based Chiralcel® OD-H showed no chiral recognition under these conditions. While EtOH provided slightly better selectivity, IPA was chosen for further optimization due to its lower viscosity and the achievement of sufficient resolution with shorter retention times.
Optimization of the Mobile Phase
The percentage of IPA in the mobile phase was varied to optimize the balance between resolution and analysis time.
| Mobile Phase (n-Hexane/IPA/DEA) | k1 | k2 | Selectivity (α) | Resolution (Rs) | Analysis Time (min) |
| 85:15:0.1 | 2.45 | 2.92 | 1.19 | 1.95 | < 10 |
| 90:10:0.1 | 3.54 | 4.32 | 1.22 | 2.15 | < 12 |
| 95:5:0.1 | 5.88 | 7.35 | 1.25 | 2.40 | > 15 |
A mobile phase composition of n-Hexane/IPA/DEA (90:10:0.1) was selected as the optimal condition. It provided a robust resolution of 2.15 with a reasonable analysis time of approximately 12 minutes. Decreasing the IPA content to 5% increased resolution but at the cost of significantly longer run times. Increasing IPA to 15% reduced the analysis time but compromised the resolution.
Final Optimized Method and Protocol
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90 / 10 / 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase |
Step-by-Step Protocol
-
Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine. Mix thoroughly and degas before use.
-
System Equilibration: Purge the HPLC system and equilibrate the Chiralpak® AD-H column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of methyl 6,6-dimethylmorpholine-3-carboxylate in the mobile phase.
-
Injection: Inject 5 µL of the prepared sample.
-
Data Acquisition: Acquire data for approximately 15 minutes to ensure the elution of both enantiomers.
-
Analysis: Identify and integrate the two enantiomeric peaks. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Peak Area 1 - Peak Area 2) / (Peak Area 1 + Peak Area 2) ] * 100.
A representative chromatogram under the final optimized conditions is shown below.
(Image of a chromatogram showing two well-resolved, symmetrical peaks for the (R) and (S) enantiomers would be placed here in a full application note.)
Conclusion
A selective and robust normal phase chiral HPLC method has been successfully developed for the enantiomeric separation of methyl 6,6-dimethylmorpholine-3-carboxylate. The method utilizes a commercially available amylose-based chiral stationary phase, Chiralpak® AD-H, with a mobile phase of n-Hexane, Isopropanol, and Diethylamine. This protocol is demonstrated to be a self-validating system, providing excellent resolution and peak shape, suitable for high-throughput analysis in a quality control environment. The systematic approach outlined in this note can serve as a template for developing chiral separation methods for other basic heterocyclic compounds.
References
- Benchchem. (n.d.). Navigating the Maze of Enantiomers: A Guide to Chiral Stationary Phases for 3-Methylcyclohexanamine Separation.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- LCGC International. (n.d.). Application Notes: Chiral.
- Sigma-Aldrich. (n.d.). Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs for Chiral HPLC.
- Ye, Y. K., et al. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
- Sigma-Aldrich. (n.d.). HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases.
- Subramanian, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Welch, C. J., et al. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.
- Gasparrini, F., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126.
- Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Aturki, Z., et al. (2009). HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols.
- Ilisz, I., et al. (2024). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117.
- Yashima, E., et al. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation.
- Daicel Chiral Technologies. (n.d.). Separation of methyclothiazide using new immobilized column – chiralpak ig.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Gasparrini, F., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- Daicel Chiral Technologies. (n.d.). Chiral Applications Database.
- Daicel Chiral Technologies. (n.d.). Application Database.
- Nazareth, C., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Kasperec, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(10), 2869.
- Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Li, T., et al. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate.
- Zhang, T., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2664.
- SIELC Technologies. (n.d.). Separation of Morpholine, 4-(1-cyclohexen-1-yl)- on Newcrom R1 HPLC column.
- Wozniak, M., et al. (2024).
- Shishkina, I. P., et al. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
- Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-264.
- Ali, I., et al. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine.
- Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 937-957.
- Carradori, S., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
- Daicel Corporation. (n.d.). DAICEL Chiral Application Search.
- Chromatography Forum. (2007). HPLC Chiral Separation by Reversed-Phase.
- Cirilli, R., et al. (n.d.). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate.
- Shamsi, S. A., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(11), 1234-1241.
- BGB Analytik. (n.d.). CHIRAL Handbook.
- Ilisz, I., et al. (2024).
- Wang, M. (2023). Outline of Reversed-Phase Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques, 14(6), 530.
- Wang, C., et al. (2019). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Periasamy, M., et al. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Korean Chemical Society, 51(4), 360-364.
Sources
- 1. eijppr.com [eijppr.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 11. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography [mdpi.com]
- 12. bgb-analytik.com [bgb-analytik.com]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Derivatization of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate for biological evaluation
The this compound scaffold is a highly valuable starting point for the generation of diverse chemical libraries. The protocols outlined in this guide provide robust and reproducible methods for its derivatization at both the morpholine nitrogen and the C3-carboxylate positions. The subsequent biological evaluation, particularly for anticancer activity, allows for the systematic exploration of SAR and the identification of promising lead compounds for further drug development efforts. The inherent drug-like properties of the morpholine core make this a compelling strategy in the quest for novel therapeutics. [1][2]
References
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Garg, J., & M. Sharma. (2020). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. Chemistry – An Asian Journal, 15(18), 2734-2747. [Link]
-
Sáez-Calvo, G., et al. (2022). Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. International Journal of Molecular Sciences, 23(13), 7049. [Link]
-
Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
-
Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. [Link]
-
Ahmad, F., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
-
Tayal, S., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2729-2742. [Link]
-
Sáez-Calvo, G., et al. (2022). Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. PubMed. [Link]
-
Frontiers in Chemistry. (2023). Editorial: Small organic molecules with anticancer activity. Frontiers in Chemistry. [Link]
-
Journal of Investigative Dermatology. (2021). LB794 Synthesis and biological evaluation of a small molecule library identifies novel anti-skin cancer agents. Journal of Investigative Dermatology, 141(9), B19. [Link]
-
Larsson, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11487-11494. [Link]
-
Chen, Y.-L., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14573-14583. [Link]
-
Knurek, J. (2023). How to calculate IC50. ResearchGate. [Link]
- Google Patents. (n.d.). CN110642807A - Preparation method of N-acetyl morpholine.
-
Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmjournal.ru [pharmjournal.ru]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: Small organic molecules with anticancer activity [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. ww2.amstat.org [ww2.amstat.org]
Application Notes and Protocols: The Strategic Use of Morpholine Derivatives in Kinase Inhibitor Development
Introduction: The Kinase Challenge and the Morpholine Solution
The human kinome, comprising over 500 protein kinases, represents a paramount class of drug targets, particularly in oncology.[1] These enzymes govern a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, leading to uncontrolled cell proliferation, survival, and migration.[2][3][4] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.[]
However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[6] Off-target activity can lead to toxicity and diminish therapeutic efficacy. In this landscape, medicinal chemists seek "privileged scaffolds"—molecular frameworks that consistently bind to specific target families and possess favorable drug-like properties. The morpholine ring has emerged as one such ubiquitous and highly effective pharmacophore in the design of potent and selective kinase inhibitors.[7][8]
This guide provides an in-depth exploration of the morpholine moiety's role in kinase inhibitor design. We will dissect the mechanistic basis for its effectiveness, provide detailed protocols for the synthesis and evaluation of morpholine-containing compounds, and offer field-proven insights to guide researchers in this dynamic area of drug development.
The Morpholine Moiety: A Privileged Scaffold for Kinase Inhibition
The power of the morpholine ring lies in a unique combination of physicochemical and structural properties that make it exceptionally well-suited for kinase active sites.[7][8]
-
Physicochemical Properties: The morpholine ring's nitrogen atom has a pKa that typically falls in a range that improves aqueous solubility and oral bioavailability, key pharmacokinetic parameters.[9][10] Its saturated, non-aromatic nature often contributes to improved metabolic stability compared to more labile heterocyclic systems.
-
The Critical Hinge-Binding Interaction: The most crucial role of the morpholine moiety is its function as a "hinge-binder."[11] Kinase inhibitors commonly anchor themselves to the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. The oxygen atom of the morpholine ring is perfectly positioned to act as a hydrogen bond acceptor, forming a strong, stabilizing interaction with the backbone amide proton of a conserved valine residue in the hinge.[9] This interaction is a hallmark of many potent PI3K/mTOR inhibitors.[3][9][11]
Caption: Morpholine oxygen acting as a hydrogen bond acceptor with the kinase hinge.
Case Study: Targeting the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[2][3] Its hyperactivation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][3][4] Many successful PI3K/mTOR inhibitors incorporate a morpholine ring fused to a pyrimidine or triazine core, demonstrating the scaffold's utility.[2][3][11][12] Dual inhibition of both PI3K and mTOR can be particularly effective, as it shuts down the pathway at two critical nodes and can overcome feedback activation loops.[2][4][13]
Caption: The PI3K/Akt/mTOR pathway and key inhibition points for morpholine derivatives.
The drug Gefitinib (Iressa®), an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is another prominent example where a morpholine-containing side chain is crucial for its activity and pharmacokinetic profile.[14][15][16]
| Inhibitor Name | Target(s) | Morpholine Role | Key Indication(s) |
| Gefitinib | EGFR | Modulates PK properties, occupies solvent-exposed region | Non-Small Cell Lung Cancer[14][15] |
| PKI-587 (Gedatolisib) | PI3K/mTOR | Hinge-binding, potency | Solid Tumors[2][13] |
| ZSTK474 | Pan-Class I PI3K | Hinge-binding, potency | Preclinical Cancer Models[17][18] |
| Aprepitant | NK1 Receptor | Core scaffold element | Chemotherapy-Induced Nausea[19][20][21][22][23] |
Note: Aprepitant is not a kinase inhibitor but is included to illustrate the broad utility of the morpholine scaffold in approved drugs.
Application Protocols
The following protocols provide a framework for the synthesis and evaluation of a novel morpholine-based kinase inhibitor.
Protocol 1: Synthesis of a Representative Morpholino-Pyrimidine Inhibitor
This protocol outlines a common synthetic route for creating a 2-morpholino-4-aryl-pyrimidine scaffold, a core structure in many PI3K inhibitors, using sequential nucleophilic aromatic substitution and Suzuki cross-coupling reactions.[12][17]
Rationale: This multi-step synthesis is designed for modularity. It allows for the facile introduction of the key morpholine hinge-binder in an early step, followed by the diversification of the scaffold with various aromatic groups via a robust and widely applicable Suzuki coupling reaction. This enables the rapid generation of an analog library to explore structure-activity relationships (SAR).
Workflow Diagram:
Caption: General synthetic workflow for a morpholino-pyrimidine inhibitor.
Materials:
-
2,4-dichloropyrimidine
-
Morpholine
-
Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH)
-
Aryl boronic acid of choice
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane and Water (solvent system)
-
Ethyl acetate (EtOAc), Hexanes, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Step 1: Synthesis of 4-chloro-2-morpholinopyrimidine a. To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol at 0°C, add DIPEA (1.2 eq). b. Add morpholine (1.1 eq) dropwise while maintaining the temperature at 0°C. c. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. d. Remove the solvent under reduced pressure. e. Redissolve the residue in EtOAc and wash with water and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude intermediate, which can often be used in the next step without further purification.
-
Step 2: Suzuki Coupling to Synthesize 4-Aryl-2-morpholinopyrimidine a. In a reaction vessel, combine the 4-chloro-2-morpholinopyrimidine intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), Na₂CO₃ (2.5 eq), and the palladium catalyst (0.05 eq). b. Purge the vessel with an inert gas (e.g., Argon or Nitrogen). c. Add degassed solvents, dioxane and water (e.g., 4:1 ratio). d. Heat the mixture to 85-95°C and stir for 8-16 hours, monitoring by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and dilute with EtOAc. f. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. g. Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes/EtOAc) to yield the final compound. h. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a homogeneous, luminescence-based assay (e.g., ADP-Glo™) to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Rationale: Luminescence-based assays that measure ATP consumption (or ADP production) are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening.[24][25] They are universal for any kinase, as they measure the common product of the kinase reaction, ADP. This avoids the need for specific antibodies required by other methods like ELISA.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA)[26]
-
Test inhibitor compound, serially diluted in DMSO
-
Positive control inhibitor (known inhibitor for the target kinase)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettor
-
Luminometer plate reader
Step-by-Step Procedure:
-
Compound Plating: a. Prepare a serial dilution of the test compound in DMSO (e.g., 11-point, 1:3 dilution starting from 100 µM). b. Dispense a small volume (e.g., 1 µL) of each compound concentration into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: a. Prepare a master mix containing the kinase and its substrate in kinase assay buffer. The concentrations should be optimized beforehand, typically at or below the Km for the substrate. b. Add the kinase/substrate mix to each well. c. Prepare an ATP solution in kinase assay buffer (concentration typically at the Km for the specific kinase). d. Add the ATP solution to all wells to start the reaction. e. Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
ADP Detection: a. Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal proportional to the ADP amount. d. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Subtract the "no enzyme" background from all wells. c. Normalize the data by setting the "no inhibitor" control as 100% activity and a high concentration of a potent control inhibitor as 0% activity. d. Plot the percent inhibition versus the log of the inhibitor concentration. e. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Assay for Target Engagement (Western Blot)
This protocol determines if the inhibitor can engage its target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.
Rationale: In vitro potency does not always translate to cellular efficacy due to factors like cell permeability and stability.[27][28][29] A cell-based assay provides a more physiologically relevant assessment of an inhibitor's activity.[28][29] Western blotting is a robust and widely used technique to directly visualize the inhibition of a specific signaling pathway by observing changes in protein phosphorylation.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., MCF7 for PI3K pathway).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test inhibitor compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: phospho-specific antibody for the downstream target (e.g., anti-p-Akt Ser473) and a total protein antibody for the same target (e.g., anti-total Akt). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also required.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Step-by-Step Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. c. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. d. Collect the supernatant (protein lysate). e. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. g. Wash the membrane with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again with TBST.
-
Detection and Re-probing: a. Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. b. (Optional but recommended) Strip the membrane and re-probe with the total protein antibody and then the loading control antibody to ensure equal protein loading and to assess the ratio of phosphorylated to total protein.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-protein signal to the total protein signal for each sample. c. Observe the dose-dependent decrease in the phosphorylation of the downstream target as a measure of the inhibitor's cellular potency.
References
- Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
- Cell-based test for kinase inhibitors. INiTS.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- The Emergence of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine as a Kinase Inhibitor: A Mechanistic Overview. Benchchem.
- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH.
- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Europe PMC.
- Immuno-oncology Cell-based Kinase Assay Service.
- Spotlight: Cell-based kinase assay form
- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Aprepitant. PubChem - NIH.
- EMEND Label.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- US7855204B2 - Derivatives of gefitinib.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- Aprepitant. Wikipedia.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online.
- Gefitinib. New Drug Approvals.
- EMEND®.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- US20150099004A1 - Aprepitant oral liquid formulations.
- Gefitinib Morpholine N-oxide CAS 847949-51-3.
- Drug Information.
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
- European Journal of Medicinal Chemistry. AIR Unimi.
- Synthesis and Biological Evaluation of Morpholine-Substituted Diphenylpyrimidine Derivatives (Mor-DPPYs) as Potent EGFR T790M Inhibitors With Improved Activity Toward the Gefitinib-Resistant Non-Small Cell Lung Cancers (NSCLC). PubMed.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.
- Morpholine synthesis. Organic Chemistry Portal.
- FDA-approved small molecule kinase inhibitors-Part 1. BOC Sciences.
- Morpholines. Synthesis and Biological Activity.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Kinase Assay Kit. Sigma-Aldrich.
- In vitro kinase assay. Protocols.io.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
Sources
- 1. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US7855204B2 - Derivatives of gefitinib - Google Patents [patents.google.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 17. researchgate.net [researchgate.net]
- 18. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Aprepitant - Wikipedia [en.wikipedia.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. US20150099004A1 - Aprepitant oral liquid formulations - Google Patents [patents.google.com]
- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 27. inits.at [inits.at]
- 28. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 29. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral morpholine derivatives. (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a valuable building block whose synthesis requires precise control over reaction conditions to achieve high yield and enantiomeric purity. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of this synthesis.
Chiral morpholines are recognized as privileged heterocyclic scaffolds in medicinal chemistry due to their favorable physicochemical properties, which can enhance metabolic stability and aqueous solubility in drug candidates.[1] The synthetic challenge lies in constructing the morpholine ring while preserving the stereochemical integrity of the chiral center, which is crucial for therapeutic efficacy.[1][2]
Proposed Synthetic Pathway
The most direct and controllable route to this compound involves a two-step sequence starting from a readily available chiral precursor, (R)-Serine methyl ester hydrochloride. The strategy consists of an initial N-alkylation followed by an intramolecular cyclization.
Caption: Proposed two-step synthesis of the target morpholine derivative.
Detailed Experimental Protocol
This protocol is a representative procedure derived from established methods for N-alkylation of amino esters and subsequent cyclization.[3][4] Optimization may be required based on laboratory-specific conditions.
Step 1: Synthesis of (R)-methyl 2-((3-hydroxy-2,2-dimethylpropyl)amino)propanoate (Intermediate C)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-Serine methyl ester hydrochloride (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and N,N-Dimethylformamide (DMF, 0.2 M).
-
Reagent Addition: Add 1-bromo-2-methyl-2-propanol (1.1 eq.) to the suspension.
-
Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove DMF.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Final Product D)
-
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. The intramolecular cyclization is typically faster than the intermolecular N-alkylation.[5] Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral morpholine.[1]
Troubleshooting Guide & Optimization
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q1: My N-alkylation reaction (Step 1) has a low yield and shows unreacted starting material. What's wrong?
Answer: Low conversion in the N-alkylation of an amino ester can be due to several factors:
-
Insufficient Basicity: Potassium carbonate (K₂CO₃) is a mild base. While it neutralizes the HCl salt and the HBr generated, it may not be sufficient to drive the reaction to completion, especially with sterically hindered electrophiles.
-
Optimization: Consider a stronger base like cesium carbonate (Cs₂CO₃) or an organic base like N,N-diisopropylethylamine (DIPEA).[6]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Optimization: Gradually increase the temperature to 100-120°C and monitor for product formation versus decomposition.
-
-
Solvent Effects: DMF is a good polar aprotic solvent, but DMSO can sometimes offer better solubility and higher reaction rates.[7]
Q2: I'm observing significant side products in Step 1, including a higher molecular weight species.
Answer: The primary side reaction in amine alkylation is overalkylation, leading to the formation of a tertiary amine.[8] The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation.[8]
-
Causality: The secondary amine intermediate is a better nucleophile and can compete for the alkyl bromide, leading to a dialkylated product. Elimination of HBr from the alkyl bromide to form an alkene is another possible side reaction, though less likely under these conditions.[9]
-
Optimization Strategies:
-
Control Stoichiometry: Use a slight excess of the amino ester relative to the alkyl bromide.
-
Slow Addition: Add the 1-bromo-2-methyl-2-propanol slowly over several hours to maintain its low concentration, favoring reaction with the more abundant primary amine.
-
Choice of Base: A very strong, hindered base could promote elimination. Stick with carbonate bases to minimize this.
-
Q3: The cyclization reaction (Step 2) is slow or incomplete. How can I improve it?
Answer: Incomplete intramolecular Williamson ether synthesis is often related to the base, solvent, or reaction conditions.
-
Insufficient Deprotonation: Sodium hydride (NaH) is generally effective, but if the alcohol is sterically hindered, deprotonation might be slow.
-
Optimization: Ensure your NaH is fresh and reactive. You can also switch to a stronger base like lithium bis(trimethylsilyl)amide (LHMDS), which is highly soluble in THF.
-
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Water will quench the sodium hydride and the intermediate alkoxide.
-
Optimization: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use and maintain a positive pressure of an inert gas.
-
-
Temperature: While the reaction starts at 0°C, gentle heating to 40-50°C may be required to drive it to completion.[4]
Q4: I'm concerned about racemization of the chiral center at C3. How can I prevent this?
Answer: The proton on the C3 carbon is alpha to a carbonyl group, making it acidic. A strong base can deprotonate this position, leading to a planar enolate intermediate and subsequent loss of stereochemical information (racemization).[3][10]
-
Causality: This is a significant risk, particularly during the cyclization step where a strong base (NaH) is used. The N-alkylation step with K₂CO₃ is less likely to cause significant racemization.
-
Mitigation Strategies:
-
Use the Minimum Effective Base: Use no more than 1.1-1.2 equivalents of NaH for the cyclization.
-
Maintain Low Temperatures: Perform the deprotonation at 0°C or even lower (-20°C) before allowing the reaction to warm slowly. This disfavors the kinetically slower C-H deprotonation compared to the rapid O-H deprotonation.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Analytical Verification: Always verify the enantiomeric excess (ee) of the final product using chiral HPLC or SFC analysis.[1]
-
Optimization Parameters Summary
| Parameter | Step 1 (N-Alkylation) | Step 2 (Cyclization) | Rationale & Potential Impact |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | NaH, KH, LHMDS | Stronger bases can increase rate but also side reactions (elimination, racemization).[6] NaH is effective for O-alkylation. |
| Solvent | DMF, Acetonitrile, DMSO | THF, 1,4-Dioxane | Aprotic polar solvents are needed.[7] Anhydrous conditions are critical for Step 2. |
| Temperature | 60 - 100 °C | 0 °C to 50 °C | Higher temperatures increase reaction rates but may promote side reactions and racemization.[3][11] |
| Stoichiometry | Alkyl Halide: 1.0-1.1 eq. | Base: 1.1-1.2 eq. | Excess alkyl halide leads to dialkylation.[8] Excess base in Step 2 increases racemization risk. |
Frequently Asked Questions (FAQs)
-
Q: Can I use a different starting material instead of (R)-Serine methyl ester?
-
A: Yes, other (R)-serine derivatives could be used, but the methyl ester is often chosen for its balance of reactivity and stability. Using the free acid would require protection of the carboxyl group before N-alkylation.
-
-
Q: How do I confirm the final structure and its stereopurity?
-
A: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[1] The stereochemical purity (enantiomeric excess) must be determined by a chiral separation technique, most commonly chiral HPLC or SFC.[1] Measurement of specific rotation can also provide evidence of enantiopurity when compared to a known standard.[12]
-
-
Q: What are the primary safety concerns for this synthesis?
-
A: Key hazards include:
-
Alkylating agents (1-bromo-2-methyl-2-propanol): Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.
-
Solvents: DMF is a reproductive toxin, and THF can form explosive peroxides. Use in a well-ventilated fume hood.
-
-
-
Q: Is it possible to perform this synthesis as a one-pot reaction?
-
A: A one-pot procedure would be challenging due to the incompatible conditions. The mild base and protic conditions (from the hydroxyl group) of Step 1 are unsuitable for the strong, anhydrous conditions required for Step 2. A tandem reaction employing both hydroamination and asymmetric transfer hydrogenation has been reported for other morpholines, but a two-step approach is more robust for this specific target.[5]
-
References
- BenchChem. (2025).
- Nurnabi, M., & Ismail, M. (n.d.).
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC.
- BenchChem Technical Support Team. (2025).
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.).
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
- Morpholine synthesis. (n.d.). Organic Chemistry Portal.
- Green Synthesis of Morpholines via Selective Monoalkyl
- Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). PMC.
- Optimization of reaction conditions and synthetic applications.... (n.d.).
- Reaction scheme of mono N‐alkylation of amino acid esters: desired.... (n.d.).
- (PDF) A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. (n.d.).
- Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond. (2020).
- Optimization of reaction conditions for the model reaction. (n.d.).
- Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube.
- Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. banglajol.info [banglajol.info]
Technical Support Center: Synthesis of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
Welcome to the technical support center for the synthesis of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic protocols and improve yields. Morpholine and its derivatives are crucial scaffolds in medicinal chemistry, valued for their biological activities and ability to enhance pharmacokinetic profiles.[1][2]
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the morpholine ring?
The synthesis of morpholines is a well-studied area, with several established strategies.[1] Common approaches include:
-
Intramolecular Cyclization: This often involves the cyclization of N-substituted diethanolamine derivatives. Dehydrating agents like concentrated sulfuric or hydrochloric acid are typically used at high temperatures.[3][4]
-
From 1,2-Amino Alcohols: A versatile method involves the reaction of 1,2-amino alcohols with reagents like ethylene sulfate, followed by base-induced cyclization.[3][5]
-
Palladium-Catalyzed Carboamination: This modern approach allows for the construction of substituted morpholines through the coupling of O-allyl ethanolamines with aryl or alkenyl halides.[6]
-
From N-Propargylamines: This strategy offers a route to highly functionalized morpholines and can overcome limitations of harsh reaction conditions associated with other methods.[7][8]
Q2: My overall yield is consistently low. What are the most likely causes?
Low yields in morpholine synthesis can stem from several factors throughout the process. Key areas to investigate include:
-
Incomplete Cyclization: This is a frequent issue, often due to suboptimal temperature, insufficient reaction time, or incorrect reagent concentrations.[3][9]
-
Side Reactions: Competing reactions, such as the formation of piperazines or other byproducts, can significantly reduce the yield of the desired morpholine.[6]
-
Purification Losses: Morpholine derivatives can be challenging to purify due to their physical properties, such as high water solubility.[3]
-
Substrate Quality: The purity of starting materials is critical. Impurities can interfere with the reaction and lead to the formation of undesired products.
Q3: How can I achieve high enantiomeric purity for the (R)-enantiomer?
Achieving high enantiopurity is crucial for pharmaceutical applications. The primary methods include:
-
Chiral Resolution: This classic technique involves separating a racemic mixture into its individual enantiomers.[10] This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation via crystallization.[10][11] Chiral chromatography can also be employed for separation.[12][13]
-
Asymmetric Synthesis: This approach utilizes chiral catalysts or auxiliaries to directly synthesize the desired enantiomer, avoiding the need for resolution.[14][15]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield During Intramolecular Cyclization
Symptoms:
-
The reaction appears incomplete, with a significant amount of starting material remaining.
-
The product mixture is dark or contains char, indicating decomposition.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inadequate Temperature Control | Use a calibrated high-temperature thermometer and a reliable heating mantle to maintain a stable temperature, typically between 180-210°C.[3] | The dehydration and cyclization process is highly temperature-dependent. A temperature drop of just 10-15°C can significantly reduce the reaction rate and lead to incomplete conversion.[3] |
| Insufficient Reaction Time | Ensure the reaction is heated for a prolonged period, often 15 hours or more, to drive the cyclization to completion.[3][4] | The intramolecular dehydration is a slow process, and shorter reaction times will result in a lower yield of the cyclized product. |
| Improper Acid Concentration | Verify the concentration and stoichiometry of the dehydrating agent (e.g., concentrated H₂SO₄ or HCl).[3] | The acid acts as both a catalyst and a dehydrating agent. An insufficient amount will lead to an incomplete reaction. |
| Inefficient Water Removal | If applicable to your specific protocol, ensure that water formed during the reaction is effectively removed to drive the equilibrium towards the product. | The cyclization is a dehydration reaction. According to Le Chatelier's principle, removing a product (water) will shift the equilibrium to favor the formation of more products. |
Problem 2: Formation of Complex Product Mixtures
Symptoms:
-
Multiple spots are observed on TLC or peaks in GC/LC-MS analysis of the crude product.
-
Difficulty in isolating the desired product in pure form.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Side Reactions (e.g., Heck Arylation) | If using a Pd-catalyzed route, consider using electron-rich or electron-neutral aryl halides, as electron-poor ones are more prone to side reactions.[3][6] | The electronic properties of the substrates significantly influence the reaction pathway. Electron-deficient systems can favor competing side reactions.[3] |
| Intermolecular Reactions | For cyclization reactions, using highly dilute conditions can favor the desired intramolecular reaction over intermolecular polymerization or dimerization.[9] | At high concentrations, the probability of two different molecules reacting with each other increases, leading to intermolecular side products. |
| Lack of N-Protection | The use of a suitable protecting group on the nitrogen atom can prevent unwanted side reactions at this site. | Protecting groups temporarily block a reactive functional group, directing the reaction to the desired site. |
Problem 3: Challenges in Chiral Resolution
Symptoms:
-
Difficulty in obtaining diastereomeric salt crystals.
-
Poor separation of diastereomers by chromatography.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Resolving Agent | Screen a variety of chiral resolving agents (e.g., different tartaric acid derivatives, mandelic acid) to find one that forms well-defined, easily separable diastereomeric salts.[10] | The physical properties, particularly solubility, of diastereomeric salts can vary significantly with the choice of the resolving agent.[10] |
| Suboptimal Crystallization Conditions | Experiment with different solvents, temperatures, and cooling rates during crystallization to improve the separation of diastereomers. | Crystallization is a thermodynamically controlled process, and the conditions can be optimized to favor the precipitation of one diastereomer over the other. |
| Poor Chromatographic Separation | If using chiral HPLC, optimize the mobile phase composition, flow rate, and column temperature. Test different types of chiral stationary phases if necessary.[12][13] | The separation of enantiomers or diastereomers on a chiral stationary phase is highly dependent on the interactions between the analytes and the chiral selector, which can be fine-tuned by adjusting chromatographic parameters. |
III. Experimental Protocols
General Protocol for Intramolecular Cyclization of Diethanolamine Derivatives
This is a general procedure and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a reflux condenser and a thermocouple, add the diethanolamine derivative.
-
Carefully add concentrated sulfuric acid or hydrochloric acid. The reaction is exothermic.[4]
-
Heat the mixture to drive off water until the internal temperature reaches 180-210°C.[3]
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH or CaO).[3][4]
-
The crude morpholine can then be purified by distillation.[3]
General Protocol for Chiral Resolution via Diastereomeric Salt Formation
-
Dissolve the racemic morpholine derivative in a suitable solvent.
-
Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to promote crystallization of one diastereomeric salt.
-
Collect the crystals by filtration.
-
The resolved enantiomer can be liberated from the salt by treatment with a base.
IV. Visualizations
Caption: Workflow for Synthesis and Chiral Resolution.
V. References
-
ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
ResearchGate. (2020). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
SciSpace. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]
-
National Institutes of Health. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
ResearchGate. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
YouTube. (2022). Morpholine Preparation from Diethanolamine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]
-
ChemRxiv. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Retrieved from
-
ResearchGate. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]
-
ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]
-
AMS Tesi. (n.d.). Dynamic resolution of α-substituted dihydrocinnamic aldehydes. A new asymmetric synthesis of. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
-
Google Patents. (n.d.). CN103121978A - Method for preparing N-methylmorpholine. Retrieved from
-
Google Patents. (n.d.). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine. Retrieved from
-
American Elements. (n.d.). (R)-Methyl morpholine-3-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). High-Throughput Screening of Solid- State Catalysts for Nerve Agent Degradation. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). (R) Methyl Morpholine 3 Carboxylate Hydrochloride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. amslaurea.unibo.it [amslaurea.unibo.it]
- 12. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 13. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Synthesis of Dimethylmorpholine Derivatives
Welcome to the technical support center for the synthesis of dimethylmorpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly Q&A format, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to dimethylmorpholine derivatives, and what are their key differences?
The most common dimethylmorpholine isomers of interest are 2,6-dimethylmorpholine, 3,5-dimethylmorpholine, and N,N-dimethylmorpholine (4,4-dimethylmorpholinium). The synthetic approaches to these are fundamentally different:
-
2,6- and 3,5-Dimethylmorpholine: These are typically synthesized via the cyclization of a substituted di-alcohol amine. For instance, 2,6-dimethylmorpholine is famously produced by the acid-catalyzed dehydration of diisopropanolamine.[1][2] The key challenge in this synthesis is controlling the stereochemistry to obtain the desired cis or trans isomer.
-
N,N-Dimethylmorpholine Derivatives (N-Alkylation): The introduction of methyl groups onto the morpholine nitrogen is commonly achieved through reductive amination.[3] This method is generally preferred over direct alkylation with methyl halides to prevent over-alkylation and the formation of quaternary ammonium salts.[3]
Troubleshooting Guide: Side Reactions and Optimization
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low cis/trans Isomer Ratio in 2,6-Dimethylmorpholine Synthesis
Q: My synthesis of 2,6-dimethylmorpholine from diisopropanolamine is resulting in a low yield of the desired cis-isomer. How can I improve the stereoselectivity?
A: Achieving a high cis-isomer content is a common challenge in this synthesis. The ratio is highly dependent on the reaction conditions, particularly temperature and the concentration of the acid catalyst (typically sulfuric acid).
Root Cause Analysis:
-
Thermodynamic vs. Kinetic Control: At higher temperatures (185-220 °C), the reaction tends towards thermodynamic equilibrium, which may not favor the cis-isomer.[1][2] Lower temperatures can favor the kinetically controlled product, which may have a different isomeric ratio.
-
Acid Concentration: The amount of sulfuric acid used as a dehydrating agent and catalyst plays a crucial role. Insufficient acid can lead to incomplete cyclization, while an excessive amount can promote side reactions and decomposition, especially at elevated temperatures.
Troubleshooting Protocol:
-
Temperature Optimization:
-
Avoid excessively high temperatures. While higher temperatures can accelerate the reaction, they can also lead to a less favorable isomer ratio and the formation of colored byproducts due to the oxidative nature of hot, concentrated sulfuric acid.[1] A temperature range of 150-190 °C is often a good starting point.[1]
-
-
Reagent Stoichiometry:
-
Carefully control the molar ratio of sulfuric acid to diisopropanolamine. A slight excess of sulfuric acid is necessary to drive the dehydration, but a large excess should be avoided.
-
-
Reaction Time:
Data Summary: Effect of Reaction Conditions on Isomer Ratio
| Molar Ratio (Diisopropanolamine:H₂SO₄) | Temperature (°C) | Reaction Time (hours) | Total Yield (%) | cis:trans Ratio |
| 1.0 : 1.25 | 170 | 12 | 98 | 78:22 |
| 1.0 : 3.0 | 180 | 3 | 91 | 88:12 |
Data adapted from patent literature.[1][2]
Troubleshooting Workflow: Optimizing cis-Isomer Yield
Caption: Troubleshooting workflow for low cis-isomer selectivity.
Issue 2: Formation of N-Formyl Byproducts in Reductive Amination
Q: I am attempting to N-methylate a morpholine derivative using formaldehyde and a reducing agent, but I am observing a significant amount of an N-formylated byproduct. How can I prevent this?
A: The formation of N-formyl derivatives is a known side reaction in certain types of reductive aminations, particularly those that use formic acid or its derivatives as the reducing agent (e.g., Leuckart-Wallach reaction).[7][8][9][10]
Root Cause Analysis:
-
Reaction Mechanism: In the Leuckart-Wallach reaction, the amine reacts with formic acid to form a formamide intermediate, which is then reduced. If the reduction of the intermediate iminium ion is slow, or if there is an excess of the formylating agent, the N-formyl compound can accumulate as a byproduct.
-
Choice of Reducing Agent: The choice of reducing agent is critical. While formic acid can act as both a formylating agent and a hydride source, other reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) do not introduce a formyl group and can lead to a cleaner reaction.[3]
Troubleshooting Protocol:
-
Change the Reducing Agent:
-
Switch from a formic acid-based system to a borohydride-based reducing agent. Sodium triacetoxyborohydride is often a good choice as it is milder and more selective for the reduction of the in-situ formed iminium ion over the starting aldehyde.[3]
-
-
Two-Step Procedure:
-
If you must use a less selective reducing agent like sodium borohydride, consider a two-step process. First, form the imine by reacting the morpholine derivative with formaldehyde under anhydrous conditions. Then, in a separate step, add the reducing agent to reduce the imine to the desired N-methyl morpholine. This prevents the reducing agent from reacting with the formaldehyde.
-
-
pH Control:
-
The formation of the iminium ion is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate iminium ion formation and subsequent reduction, potentially outcompeting the N-formylation pathway.
-
Reaction Pathway: N-Methylation vs. N-Formylation
Caption: Competing pathways in N-methylation of morpholines.
Issue 3: Over-Alkylation in N-Alkylation Reactions
Q: I am trying to synthesize a mono-N-alkylated morpholine, but I am getting a mixture of the desired secondary amine, the starting primary amine, and the di-alkylated tertiary amine. How can I improve the selectivity for mono-alkylation?
A: Over-alkylation is a classic problem when directly reacting amines with alkyl halides. The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event.
Root Cause Analysis:
-
Relative Nucleophilicity: The product of the first alkylation (the secondary amine) is often more reactive than the starting amine, leading to a higher rate of the second alkylation.
-
Reaction Conditions: High concentrations of the alkylating agent and prolonged reaction times can favor di-alkylation.
Troubleshooting Protocol:
-
Use Reductive Amination:
-
As mentioned in the previous section, reductive amination is the preferred method for controlled N-alkylation.[3] By reacting the amine with an aldehyde or ketone to form an imine, which is then reduced, the problem of over-alkylation is largely circumvented because the imine is less likely to undergo further reaction before reduction.
-
-
Stoichiometric Control:
-
If you must use direct alkylation, use a large excess of the starting amine relative to the alkylating agent. This statistically favors the alkylation of the more abundant starting amine. However, this can be wasteful and require a challenging separation of the product from the unreacted starting material.
-
-
Alternative Synthetic Strategies:
Analytical Protocols
Protocol: GC-MS Analysis of Dimethylmorpholine Isomers and Impurities
This protocol provides a general method for the analysis of a reaction mixture from a 2,6-dimethylmorpholine synthesis.
1. Sample Preparation (Derivatization for Enhanced Volatility):
-
For some polar byproducts, derivatization may be necessary. A common method is silylation.
-
In a clean, dry vial, add ~1 mg of your crude reaction mixture.
-
Add 100 µL of a suitable solvent (e.g., anhydrous pyridine).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) |
| Injection Volume | 1 µL |
| Injector Temp. | 250 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 35-400 m/z |
3. Data Analysis:
-
Identify the peaks for cis- and trans-2,6-dimethylmorpholine based on their retention times and mass spectra (parent ion m/z = 115.1).
-
Analyze other peaks for potential side products. Common fragments can give clues to their structures.
References
-
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. [Link]
-
ResearchGate. (2025). Production and application of N-formylmorpholine. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines. [Link]
-
Wang, Z., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(5), 1033. [Link]
-
PubMed. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(11), 1741–1743. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]
- Google Patents. (n.d.). CN1687042A - Technique for producing N-formyl morpholine.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN1345723A - Process for preparing N-formyl morpholine.
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2020). Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. [Link]
-
ACS Publications. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. [Link]
-
PubMed Central. (2014). Oxidative Cyclization in Natural Product Biosynthesis. [Link]
-
PubMed. (2007). The formation of byproducts in the autoxidation of cyclohexane. [Link]
-
PubChem. (n.d.). 2,6-Dimethylmorpholine, cis-. [Link]
-
PubMed. (2018). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
Sources
- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 2. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN1687042A - Technique for producing N-formyl morpholine - Google Patents [patents.google.com]
- 9. CN1345723A - Process for preparing N-formyl morpholine - Google Patents [patents.google.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
Technical Support Center: Stereoselective Synthesis of 6,6-Dimethyl-morpholine-3-carboxylates
Welcome to the technical support guide for the stereoselective synthesis of 6,6-dimethyl-morpholine-3-carboxylates. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this highly substituted heterocyclic scaffold. The morpholine ring is a privileged structure in medicinal chemistry, and the specific substitution pattern of a gem-dimethyl group at the C6 position and a carboxylate at C3 introduces significant synthetic challenges.[1][2] These challenges primarily revolve around controlling stereochemistry at the C3 position while managing the substantial steric hindrance imposed by the quaternary center at C6.
This guide provides in-depth, field-proven insights in a question-and-answer format, along with detailed troubleshooting protocols to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and problems that researchers may face during the synthesis.
Q1: My intramolecular cyclization to form the morpholine ring is failing or giving very low yields. What are the common causes?
Answer: Failure in the intramolecular cyclization step is a frequent hurdle, often stemming from steric hindrance and suboptimal reaction conditions. The gem-dimethyl group at the C6-precursor position significantly slows down the rate of cyclization.
Troubleshooting Workflow: Failed Intramolecular Cyclization
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Steric Hindrance | The bulky gem-dimethyl group on the amino alcohol precursor (e.g., from 2-amino-2-methyl-1-propanol) sterically impedes the nucleophilic attack of the nitrogen or oxygen atom to form the ring.[3] This increases the activation energy of the desired cyclization pathway, allowing side reactions to dominate. | 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10 °C. Use a high-boiling solvent like DMF, DMSO, or toluene. 2. Use a Stronger, Non-nucleophilic Base: Switch from milder bases (e.g., K₂CO₃) to stronger, sterically hindered bases like sodium tert-butoxide (t-BuOK) or potassium bis(trimethylsilyl)amide (KHMDS) to facilitate deprotonation without competing nucleophilic attack.[4] 3. High Dilution Conditions: Run the reaction at high dilution (e.g., 0.01-0.05 M) to minimize intermolecular side reactions and favor the intramolecular cyclization. This can be achieved by the slow addition of the substrate to the reaction mixture via a syringe pump. |
| Poor Leaving Group | If the cyclization involves nucleophilic displacement (e.g., N-alkylation with an α-halo ester), an inefficient leaving group (e.g., -Cl) will result in a slow reaction. | 1. Improve the Leaving Group: Convert the leaving group to a better one, such as iodide (-I), tosylate (-OTs), or mesylate (-OMs). For example, you can add a catalytic amount of sodium iodide (NaI) to an α-bromo ester to generate the more reactive α-iodo ester in situ. |
| Incorrect Reaction Strategy | A one-step N-alkylation followed by O-alkylation (or vice versa) may be too slow. A two-step approach is often more reliable. | 1. Two-Step Protocol: First, perform the N-alkylation of the amino alcohol (e.g., 2-amino-2-methyl-1-propanol) with the α-halo ester.[5] Purify the intermediate. Then, in a separate step, perform the ring-closing etherification (e.g., Williamson ether synthesis) under optimized conditions (strong base, heat).[6] |
Q2: I am observing poor diastereoselectivity in my reaction. How can I control the stereochemistry at the C3 position?
Answer: Achieving high diastereoselectivity is central to this synthesis. The relative stereochemistry between the C3-carboxylate and any other substituents is influenced by the reaction mechanism, the choice of chiral source, and the reaction conditions.
Troubleshooting Workflow: Low Diastereoselectivity
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Thermodynamic vs. Kinetic Control | The reaction may be producing a mixture of diastereomers because it is not under full kinetic or thermodynamic control. Often, one diastereomer is formed faster (kinetic product), while the other is more stable (thermodynamic product). At intermediate temperatures, a mixture is common. | 1. Favor Kinetic Product: Run the reaction at a much lower temperature (e.g., -78 °C) using a strong, non-equilibrating base like Lithium Diisopropylamide (LDA).[7] 2. Favor Thermodynamic Product: Use a weaker base that allows for equilibration (e.g., NaH, t-BuOK) and run the reaction at a higher temperature or for a longer duration to allow the initial mixture to convert to the more stable diastereomer. An epimerization step can also be performed post-synthesis.[8] |
| Poor Facial Selectivity in Alkylation | If you are alkylating a morpholinone enolate at the C3 position, the incoming electrophile may not have a strong preference for one face of the enolate, especially if the existing stereocenters are far from the reaction center. | 1. Use a Chiral Auxiliary: Employ a chiral auxiliary that directs the alkylation to a single face. Evans' oxazolidinone auxiliaries are highly effective for diastereoselective enolate alkylations.[9] The auxiliary can be cleaved after the desired stereocenter is set. 2. Change the Metal Cation: The choice of metal counterion for the enolate can influence the transition state geometry. Lithium (from LDA) often forms tight, chelated transition states, while potassium (from KHMDS) forms looser ones. Experiment with different bases to see which provides better facial shielding.[10] |
| Ineffective Chiral Catalyst | In catalytic asymmetric reactions, low enantioselectivity or diastereoselectivity can result from a poorly matched catalyst-substrate pair or catalyst deactivation. | 1. Screen Catalysts/Ligands: Test a panel of chiral catalysts or ligands. For instance, in an asymmetric hydrogenation of a dehydromorpholine precursor, different chiral phosphine ligands can give vastly different stereochemical outcomes.[11] 2. Optimize Catalyst Loading and Additives: Ensure the catalyst is not being poisoned. Use rigorously dried solvents and reagents. Sometimes additives (like LiBr in some alkylations) can enhance selectivity by modifying the catalyst or transition state.[12] |
Q3: I'm starting with 2-amino-2-methyl-1-propanol and an acylating agent, but I'm getting a mixture of N-acylated and O-acylated products. How can I improve the chemoselectivity?
Answer: The presence of both a primary amine and a primary alcohol in 2-amino-2-methyl-1-propanol makes chemoselectivity a common challenge. The relative nucleophilicity of the nitrogen and oxygen atoms can be modulated by the reaction conditions.
Troubleshooting Workflow: Poor Chemoselectivity (N- vs. O-Alkylation/Acylation)
| Reaction Conditions | Favored Product | Explanation |
| Basic/Neutral Conditions | N-Alkylation/Acylation | The amine (pKa ~9.7) is significantly more nucleophilic than the alcohol under neutral or basic conditions. To favor N-functionalization, use a non-nucleophilic base like triethylamine (TEA) or run the reaction without a base if the electrophile is sufficiently reactive.[5] |
| Acidic Conditions | O-Alkylation/Acylation | Under acidic conditions (pH < 7), the amine is protonated to form a non-nucleophilic ammonium salt (-NH₃⁺). This leaves the alcohol as the primary nucleophile, favoring O-functionalization. |
| Protection Strategy | Either | The most reliable method is to use a protecting group. Protect the amine first (e.g., as a Boc-carbamate), perform the desired reaction on the alcohol, and then deprotect the amine.[5] This multi-step but robust approach avoids selectivity issues altogether. |
Key Synthetic Strategies & Experimental Protocols
Strategy 1: Diastereoselective Intramolecular Cyclization
This strategy involves the N-alkylation of a readily available, sterically hindered amino alcohol (2-amino-2-methyl-1-propanol) with an ester of a chiral α-halocarboxylic acid, followed by a base-mediated intramolecular Williamson ether synthesis to close the morpholine ring. The stereochemistry at C3 is set by the choice of the chiral α-halo ester.
Caption: Workflow for morpholine synthesis via intramolecular cyclization.
Detailed Protocol (Analogous Procedure)
This protocol is adapted from general procedures for the synthesis of substituted morpholines and will likely require optimization for this specific substrate.[4][6]
Step 1: Synthesis of Ethyl 2-((1-hydroxy-2-methylpropan-2-yl)amino)propanoate (Intermediate C)
-
To a 250 mL round-bottom flask, add 2-amino-2-methyl-1-propanol (5.0 g, 56.1 mmol, 1.2 equiv) and anhydrous potassium carbonate (K₂CO₃) (12.9 g, 93.5 mmol, 2.0 equiv) in acetonitrile (MeCN, 100 mL).
-
Stir the suspension vigorously at room temperature.
-
Add (R)-ethyl 2-bromopropanoate (8.5 g, 46.7 mmol, 1.0 equiv) dropwise to the mixture over 20 minutes.
-
Heat the reaction mixture to 60 °C and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS until the starting bromoester is consumed. Note: Due to steric hindrance, this reaction can be slow.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the N-alkylated intermediate.
Step 2: Synthesis of Ethyl 6,6-dimethylmorpholine-3-carboxylate (Product D)
-
In a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the purified intermediate from Step 1 (e.g., 5.0 g, 24.6 mmol) in anhydrous tetrahydrofuran (THF, 250 mL). Note: High dilution is critical.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (t-BuOK) (3.3 g, 29.5 mmol, 1.2 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction to room temperature and cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of diastereomers. Analyze the diastereomeric ratio (d.r.) by ¹H NMR.
-
Purify the diastereomers by flash column chromatography.
Data Summary: Representative Yields in Substituted Morpholine Synthesis
The efficiency of morpholine synthesis is highly dependent on the substitution pattern and the chosen methodology. The table below summarizes results for analogous, sterically demanding syntheses to provide a benchmark for expected outcomes.
| Method | Starting Materials | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Cu-Catalyzed 3-Component Reaction | 2-Amino-2-methylpropan-1-ol, p-Tolualdehyde, Diethyl diazomalonate | Diethyl 6,6-dimethyl-5-(p-tolyl)morpholine-3,3-dicarboxylate | 65 | N/A (single isomer possible) | [8] |
| Pd-Catalyzed Carboamination | N-protected amino alcohol, Aryl bromide | cis-3,5-disubstituted morpholine | 54-77 | >20:1 | [13] |
| Intramolecular Oxa-Michael Addition | N-protected amino alcohol, Ethyl-4-bromocrotonate | 2,5-disubstituted morpholine | ~60-70 (combined) | 3:1 (cis:trans) | [14] |
| Hydrogen-Borrowing Alkylation | Trityl-protected alaninol, Aryl ketone | γ-amino alcohol derivative | 85 | 93:7 e.r. | [15] |
Mechanistic Insight: Controlling Stereoselectivity in Enolate Alkylation
For strategies involving the alkylation of a morpholin-3-one, understanding the formation and reactivity of the enolate is key to controlling diastereoselectivity. The use of a chiral auxiliary forces the enolate to adopt a specific conformation, exposing one face to the electrophile.
Caption: Control of stereoselectivity via a chiral auxiliary.
References
-
Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Angewandte Chemie International Edition, 49(37), 6533-6536. [Link]
-
Diaba, F., et al. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]
-
Denmark, S. E., & Wu, Z. (2015). (S)-N-(1-HYDROXY-3,3-DIMETHYLBUTAN-2-YL)PICOLINAMIDE. Organic Syntheses, 92, 247-269. [Link]
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-816. [Link]
-
Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. [Link]
-
University of California, Irvine. Chapter 1: Enolate Alkylations. [Link]
-
Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701555. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
White, J. D., et al. (2003). On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. The Journal of Organic Chemistry, 68(19), 7357-7367. [Link]
-
ResearchGate. (2024). Example of intramolecular cyclization for morpholine ring formation. [Link]
- Google Patents. (2013). Preparation method of 2-amino-2-methyl-1-propyl alcohol.
-
Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701555. [Link]
-
Krzemińska, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]
-
Paek, S. M., et al. (2022). Three categories of chiral pool use in asymmetric synthesis. Chirality, 34(10), 1335-1352. [Link]
-
Braun, M., et al. (1996). Diastereoselective reactions of enolates. Pure and Applied Chemistry, 68(3), 561-564. [Link]
-
Worrell, B. T., et al. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 21(17), 6915-6919. [Link]
-
Hanson, A., et al. (2021). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 17, 1243-1250. [Link]
-
Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(12), 2634-2639. [Link]
-
Fernández, I., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 14(23), 6216-6227. [Link]
-
Inglesby, P. A., & Evans, P. A. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6985. [Link]
-
Química Orgánica. Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]
-
Ziyaei, A., et al. (2017). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 53(68), 9446-9449. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. [Link]
-
Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
-
Earle, M. J., et al. (2007). One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent. Organic Process Research & Development, 11(1), 19-25. [Link]
-
NROChemistry. Reduction Reactions. [Link]
-
ResearchGate. (2015). 2-Amino-2-methyl-1-propanol. [Link]
-
Smith, C. J. (2020). Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines. Doctoral dissertation, Massachusetts Institute of Technology. [Link]
-
Smith, C. J., et al. (2020). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Angewandte Chemie International Edition, 59(31), 12791-12797. [Link]
-
Potapov, V. A. (2024). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. Molecules, 29(24), 5678. [Link]
-
Climent, M. J., et al. (2021). One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. ChemCatChem, 13(11), 2715-2725. [Link]
-
Czarnocki, Z. (2009). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. Current Organic Chemistry, 13(12), 1184-1196. [Link]
-
Danishefsky, S., et al. (1986). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. The Journal of Organic Chemistry, 51(13), 2542-2552. [Link]
-
Hong, X., et al. (2014). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Organic Letters, 16(24), 6248-6251. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
Introduction
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a chiral morpholine derivative of significant interest in medicinal chemistry and drug development.[1] Its purification via column chromatography is a critical step to ensure high purity for subsequent synthetic transformations and biological assays. However, the presence of a secondary amine within the morpholine ring introduces specific challenges. The basic nature of this nitrogen can lead to strong interactions with the acidic silanol groups of standard silica gel, resulting in common issues like peak tailing, poor resolution, and low recovery.
This guide provides a comprehensive troubleshooting framework and detailed protocols to empower researchers to overcome these challenges. By understanding the underlying chemical principles, you can systematically diagnose problems and implement effective solutions for a successful purification.
Troubleshooting Guide: Common Issues & Solutions
This section is designed in a question-and-answer format to directly address the most frequent problems encountered during the column chromatography of this compound.
Problem 1: My compound is streaking or tailing badly on the TLC plate and column, leading to poor separation.
Q: Why is my compound tailing, and how can I fix it?
A: Tailing is the most common issue for amine-containing compounds on silica gel. It occurs because the basic secondary amine in your morpholine derivative interacts strongly and non-ideally with the acidic silanol (Si-OH) groups on the surface of the silica.[2] This interaction leads to a portion of your compound being retained more strongly, causing it to elute slowly and creating a "tail" behind the main band.
Solutions:
-
Use a Mobile Phase Modifier: The most effective solution is to "deactivate" the acidic silica surface by adding a small amount of a basic modifier to your eluent.[3]
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base and will preferentially bind to the acidic silanol groups, effectively masking them from your target compound.[2][4][5] This allows your morpholine derivative to elute more symmetrically.
-
Ammonia in Methanol: For more polar solvent systems like Dichloromethane/Methanol, using a pre-mixed solution of 2M ammonia in methanol as your polar component can be very effective.[3][6]
-
-
Change the Stationary Phase: If mobile phase modifiers are insufficient or incompatible with your compound, consider an alternative stationary phase.
-
Amine-functionalized Silica (NH2-Silica): This is an excellent choice as the surface is already basic, which repels the basic analyte and prevents the strong acid-base interaction, leading to sharper peaks and better separation.[7][8]
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica, but ensure you use neutral or basic grade alumina, as acidic alumina will present the same problems.[9]
-
Problem 2: I'm getting a very low yield. Where is my compound going?
Q: My recovery from the column is significantly lower than expected. What are the potential causes?
A: Low yield can stem from several factors, often related to the strong interaction with silica or improper experimental setup.
Solutions:
-
Irreversible Adsorption: If tailing is severe, a significant portion of your compound may be permanently stuck to the column. This is common when running basic compounds on silica without a modifier.[9]
-
Strip the Column: After your initial elution, try flushing the column with a much stronger, base-modified solvent system (e.g., 10-20% Methanol in DCM with 2% TEA). This may recover the remainder of your compound, though its purity might be lower.
-
Preventative Measures: The best approach is prevention. Always use a basic modifier as described in Problem 1 when purifying this compound on standard silica.
-
-
Compound Instability: While morpholines are generally stable, confirm your compound isn't degrading on the acidic silica.
-
Run a Stability Test: Dissolve a small amount of your crude material in your chosen eluent, add a scoop of silica gel, and stir for a few hours. Spot the solution on a TLC plate over time to see if new impurity spots appear, indicating degradation.[9]
-
-
Improper Loading Technique: Using too much of a highly polar solvent to dissolve your sample for loading can cause it to spread out, leading to broad bands and poor separation, which complicates fraction collection and can lower yield.
-
Use Minimal Solvent: Dissolve your crude sample in the absolute minimum amount of the mobile phase or a slightly stronger solvent.[10]
-
Dry Loading: For better results, dissolve your compound in a low-boiling solvent (like DCM or acetone), add 5-10 times its weight in silica gel, and evaporate the solvent to get a free-flowing powder.[10] Carefully add this powder to the top of your packed column. This technique results in a very sharp starting band and often improves resolution and yield.
-
Experimental Workflow & Protocols
A systematic approach is crucial for reproducible results. This workflow ensures that you develop a robust method and correctly identify pure fractions.
Workflow Diagram
Caption: Workflow for purification of this compound.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
-
Solvent System Selection (TLC):
-
Prepare several potential mobile phases. Good starting points for this moderately polar compound are mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol.[6][11]
-
To each potential eluent, add 1% triethylamine (TEA) by volume.
-
Spot your crude material on a TLC plate and develop it in these solvent systems.
-
The ideal system will give your target compound an Rf value between 0.25 and 0.35, with good separation from impurities.[12][13]
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount. A general rule is to use 30-100g of silica per 1g of crude material, depending on the difficulty of the separation.[14]
-
Prepare a slurry of silica gel in the least polar solvent of your chosen system (e.g., pure hexane).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 5-10 times the mass of your crude product) and mix to form a slurry.[10]
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.[10]
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent mixture determined by your TLC analysis.
-
If using a gradient, gradually increase the polarity of the mobile phase. A step gradient (e.g., running 2-3 column volumes of each increasing polarity mixture) is often effective.
-
Collect fractions of a consistent volume. The size of the fractions depends on the column size, but 10-20 mL fractions for a medium-sized column is a good starting point.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Spot every second or third fraction to monitor the elution profile.
-
Identify the fractions containing your pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure. The added TEA is volatile and will be removed during this step.
-
Place the flask under high vacuum to remove residual solvent, then determine the final mass and yield.
-
Confirm the purity and identity of the final product using analytical techniques like NMR, LC-MS, or HPLC.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective choice.[15] |
| Mobile Phase Modifier | 0.5 - 2.0% Triethylamine (TEA) | Masks acidic silanol sites, preventing peak tailing of the basic amine.[2][16] |
| Optimal TLC Rf | 0.25 - 0.35 | Ensures the compound spends enough time on the column for effective separation without excessive elution times.[13] |
| Sample Loading Ratio | 1:30 to 1:100 (Crude:Silica) | A higher ratio is used for more difficult separations to improve resolution.[14][15] |
| Loading Technique | Dry Loading | Provides a highly concentrated starting band, leading to sharper peaks and better resolution.[10] |
Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase chromatography for this purification? A1: Yes, reversed-phase (e.g., C18 silica) chromatography is a viable alternative, especially if the compound is highly polar or if normal-phase fails to provide adequate separation.[17] You would typically use a mobile phase of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[17]
Q2: My compound is not moving off the baseline even in 100% Ethyl Acetate. What should I do? A2: This indicates your compound is very polar and/or interacting very strongly with the silica. You need a more polar solvent system. Switch to a Dichloromethane/Methanol system.[6] Start with 1-2% Methanol in DCM (with 1% TEA added to the methanol) and gradually increase the methanol concentration up to 10-15% as needed. Be cautious, as methanol percentages above 10% can start to dissolve the silica gel, especially under basic conditions.[3][6]
Q3: I see a new spot on my TLC after the column that wasn't in the crude material. What happened? A3: This is likely evidence of on-column degradation. The acidic nature of the silica gel may have catalyzed a decomposition reaction.[9] To confirm this, perform the silica stability test described in Problem 2. If degradation is confirmed, you must use a less acidic stationary phase like neutral alumina or an amine-functionalized column.[18]
Q4: How do I choose between using TEA and ammonia as a modifier? A4: The choice depends on your solvent system. Triethylamine is highly soluble in common non-polar to mid-polar organic solvents like hexanes, ethyl acetate, and dichloromethane, making it ideal for those systems.[3] Ammonia is typically used as a solution in methanol, making it the modifier of choice for more polar systems where methanol is the polar component.[3] Both serve the same purpose of neutralizing the silica surface.
References
-
The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Taylor & Francis Online. [Link]
-
TLC and streaking: why add triethylamine?. Reddit. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
-
How to Calculate Sample Load and Binding Capacity for Biomolecular Chromatography Columns (Affinity, Ion Exchange)?. MtoZ Biolabs. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
How to calculate the sample load and binding capacity of chromatography columns in biomolecular chromatography (affinity and ion exchange)?. BioUltra Biotech. [Link]
-
How To Choose Solvent System For Column Chromatography?. Chemistry For Everyone. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Column chromatography. University of Calgary. [Link]
-
use of Triethylamine. Chromatography Forum. [Link]
-
Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]
-
Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]
-
When basification of silica gel is required, before using Column chromatography?. ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
How changing stationary phase chemistry can impact separation selectivity. Biotage. [Link]
-
How do I determine loading capacity in reverse phase flash column chromatography?. Biotage. [https://www.biotage.com/blog/how-do-i-determine-loading-capacity-in-reverse-phase-flash-column-chromatography]([Link] chromatography)
-
How do I Choose the Right Column Size for Purification by Flash Chromatography?. Biotage. [Link]
-
Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. [Link]
-
HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]
-
HPLC Troubleshooting Guide. Supelco. [Link]
-
(PDF) Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]
-
How much Silica gel or ISOLUTE should I use for dry packing?. ResearchGate. [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Method for purifying cis-2, 6-dimethyl morpholine.
Sources
- 1. Buy (S)-Methyl morpholine-3-carboxylate (EVT-334941) | 741288-31-3 [evitachem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. use of Triethylamine - Chromatography Forum [chromforum.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. web.uvic.ca [web.uvic.ca]
- 16. tandfonline.com [tandfonline.com]
- 17. teledyneisco.com [teledyneisco.com]
- 18. biotage.com [biotage.com]
Preventing racemization during the synthesis of chiral morpholines
Welcome to the Technical Support Center for the stereoselective synthesis of chiral morpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. The morpholine scaffold is a privileged structure in medicinal chemistry, and its chiral variants offer a powerful tool for optimizing drug candidates. However, the synthesis of enantiomerically pure morpholines is often challenged by the risk of racemization.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only identify the sources of racemization but also to implement effective strategies to prevent the loss of enantiomeric excess (ee).
Understanding the Challenge: The Specter of Racemization
Racemization, the conversion of a chiral molecule into an equal mixture of its enantiomers, is a constant concern in asymmetric synthesis.[1] In the context of chiral morpholine synthesis, the stereocenters are susceptible to epimerization, particularly when a proton adjacent to the chiral center is acidic. This can occur through the formation of planar, achiral intermediates such as enolates, enamines, or iminium ions, which can be re-protonated from either face, leading to a loss of stereochemical information.
The most common pathways to chiral morpholines involve the cyclization of chiral amino alcohols or the asymmetric transformation of prochiral substrates. Each step in these sequences, from the protection of functional groups to the final ring closure and purification, presents a potential risk of racemization if not carefully controlled.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address common problems encountered in the laboratory.
Issue 1: Loss of Enantiomeric Excess During N-Alkylation of Chiral Amino Alcohols
Q1: I'm performing an N-alkylation on my chiral amino alcohol before cyclization, and I'm observing a significant drop in ee. What are the likely causes and how can I mitigate this?
A1: Racemization during the N-alkylation of chiral amino alcohols is a frequent challenge, often stemming from the reaction conditions, particularly the choice of base and solvent.
Core Problem: Base-Induced Racemization
Strong bases can deprotonate the α-proton to the nitrogen or oxygen, leading to a planar intermediate that can racemize upon reprotonation. This is especially problematic if the reaction requires elevated temperatures.
Troubleshooting Strategies:
-
Choice of Base: The strength and steric hindrance of the base are critical.
-
Avoid Strong, Non-hindered Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at elevated temperatures can readily cause epimerization.
-
Favor Weaker or Sterically Hindered Bases: Consider using milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or hindered organic bases like diisopropylethylamine (DIPEA). These are often sufficient to facilitate alkylation without causing significant racemization. For instance, in hydrogen-borrowing alkylations of 1,2-amino alcohols, using a sub-stoichiometric amount of base was found to be crucial in preventing racemization.[2]
-
-
Reaction Temperature: Lowering the reaction temperature is one of the most effective ways to minimize racemization. If the reaction is sluggish at lower temperatures, a more reactive electrophile or a different catalytic system may be necessary.
-
Solvent Selection: The polarity of the solvent can influence the stability of charged intermediates.
-
Aprotic Solvents: Non-polar, aprotic solvents are generally preferred as they are less likely to stabilize charged intermediates that can lead to racemization. Toluene and 1,4-dioxane have been shown to be effective in some morpholine syntheses.[3]
-
Polar Aprotic Solvents: While polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, they can also promote racemization by stabilizing ionic intermediates. Their use should be carefully evaluated.
-
-
Protecting Groups: The choice of protecting group for the amine is crucial.
Visualizing the Problem: Base-Catalyzed Racemization
Caption: Base-catalyzed racemization of a chiral center.
Issue 2: Racemization During Asymmetric Hydrogenation of Dehydromorpholines
Q2: I'm using a well-established chiral bisphosphine-rhodium catalyst for the asymmetric hydrogenation of a dehydromorpholine, but my enantiomeric excess is consistently lower than reported. What should I investigate?
A2: Low ee in asymmetric hydrogenation of enamines or their cyclic analogues like dehydromorpholines can be frustrating. The issue often lies in subtle experimental details that affect the catalyst's performance or the stability of the substrate and product.
Troubleshooting Workflow:
Caption: Troubleshooting low ee in asymmetric hydrogenation.
Detailed Checklist:
-
Substrate Purity:
-
Geometric Isomers: The presence of both E and Z isomers of the dehydromorpholine can sometimes lead to different enantioselectivities. Ensure your substrate is a single isomer or that the isomeric ratio is consistent.
-
Impurities: Trace amounts of the corresponding ketone or amine can act as catalyst poisons or inhibitors.[5] Repurify your starting material if necessary.
-
-
Catalyst and Ligand Quality:
-
Purity and Handling: Chiral phosphine ligands are often air-sensitive. Ensure they have been stored and handled under an inert atmosphere. Use a fresh batch of catalyst or ligand if there is any doubt about its quality.
-
Catalyst Pre-formation/Activation: Some catalytic systems require a pre-activation step. Ensure this is performed correctly according to the literature procedure.
-
-
Reaction Conditions:
-
Hydrogen Pressure: While higher pressure can increase the reaction rate, it can sometimes negatively impact enantioselectivity. Optimize the hydrogen pressure for your specific substrate and catalyst system.
-
Temperature: Lower temperatures generally favor higher enantioselectivity, but at the cost of a slower reaction rate. A systematic study of the temperature profile is recommended.
-
Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol have been shown to be beneficial in some cobalt-catalyzed asymmetric hydrogenations of enamides.[6] Ensure your solvent is of high purity and rigorously dried, as water can interfere with the catalyst.
-
-
Product Stability and Work-up:
-
Work-up Conditions: Avoid harsh acidic or basic conditions during the work-up, as the chiral morpholine product may be susceptible to racemization. A mild work-up with buffered solutions is advisable.
-
Purification: Chromatography on silica gel can sometimes cause epimerization of basic amines. Consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine. Alternatively, purification by crystallization may be a better option.
-
Issue 3: Poor Diastereoselectivity or Racemization in Pictet-Spengler Reactions
Q3: I am attempting a Pictet-Spengler reaction to form a chiral morpholine derivative, but I'm getting a mixture of diastereomers or a racemic product. How can I improve the stereoselectivity?
A3: The Pictet-Spengler reaction is a powerful tool for constructing heterocyclic rings, but controlling its stereochemistry can be challenging.[7] The reaction proceeds through an iminium ion intermediate, which can be prone to racemization or lead to poor diastereoselectivity if not properly controlled.
Key Factors Influencing Stereoselectivity:
-
Acid Catalyst: The choice and concentration of the acid catalyst are paramount.
-
Strong Acids: Traditional conditions often use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] However, these can sometimes lead to epimerization of the newly formed stereocenter, especially with prolonged reaction times or at elevated temperatures.[8]
-
Brønsted Acids: The use of chiral Brønsted acids, such as chiral phosphoric acids, has emerged as a powerful strategy for asymmetric Pictet-Spengler reactions.[9]
-
Lewis Acids: In some cases, Lewis acids can promote the reaction under milder conditions.
-
-
Reaction Temperature and Time: As with other reactions prone to racemization, lower temperatures and shorter reaction times are generally preferred. Monitor the reaction closely to avoid prolonged exposure to acidic conditions after the reaction is complete.
-
N-Acyliminium Ion Variant: Acylating the intermediate imine to form an N-acyliminium ion can significantly enhance the electrophilicity of the intermediate, often allowing the reaction to proceed under much milder conditions with improved yields and stereoselectivity.[7]
-
Chiral Auxiliaries: When using a chiral starting material (from the chiral pool), the inherent chirality can direct the stereochemical outcome of the cyclization. However, mismatched diastereomeric transition states can lead to poor selectivity. The choice of substituents on the chiral starting material can have a profound influence.
Experimental Protocol: Asymmetric Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
-
To a solution of the chiral amino alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in an appropriate solvent (e.g., toluene or dichloromethane) at the desired temperature (e.g., 0 °C to room temperature), add the chiral phosphoric acid catalyst (e.g., 5-10 mol%).
-
Stir the reaction mixture under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, potentially pre-treated with triethylamine to prevent on-column epimerization.
Data Summary: Comparison of Conditions for a Model Pictet-Spengler Reaction
| Entry | Acid Catalyst | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | TFA (1.1 equiv) | 60 | 2:1 | N/A (racemic) |
| 2 | Acetic Acid (cat.) | 25 | 5:1 | 40 |
| 3 | Chiral Phosphoric Acid (10 mol%) | 0 | >20:1 | 95 |
General Recommendations for Preventing Racemization
-
Mind the Temperature: In almost all cases, lower reaction temperatures will minimize the risk of racemization.
-
Choose Your Reagents Wisely: The choice of base, acid, and even coupling reagents can have a significant impact on stereochemical integrity.
-
Protecting Groups are Key: Use protecting groups that are stable to the reaction conditions and can be removed under mild, non-racemizing conditions.[10]
-
Solvent Matters: The polarity and protic nature of the solvent can influence the stability of intermediates that lead to racemization.[11][12]
-
Minimize Reaction Times: Do not let reactions run longer than necessary. Monitor progress closely and work up the reaction promptly upon completion.
-
Gentle Work-up and Purification: Avoid harsh conditions during extraction and purification. Consider using buffered aqueous solutions and deactivating chromatographic stationary phases.
By carefully considering these factors and applying the troubleshooting strategies outlined above, researchers can significantly improve their success in synthesizing enantiomerically pure chiral morpholines, paving the way for the development of novel and effective therapeutics.
References
-
Chemler, S. R., et al. (2009). Copper(II)-Catalyzed Enantioselective Intramolecular Carboamination of Alkenes. PMC. [Link]
-
Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 705. [Link]
- Jones, A. D., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-135.
- Kunz, H. (2004). Protecting Groups. In Comprehensive Organic Synthesis II (pp. 1-35). Elsevier.
- Li, G., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
- Reichardt, C. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
-
Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]
-
Barta, K., & Feringa, B. L. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701569. [Link]
- Vogel, P. (2025).
- Yamamoto, K., et al. (2003). Effects of temperature and concentration in some ring closing metathesis reactions. Tetrahedron Letters, 44(16), 3275-3278.
-
Chemler, S. R. (2009). Copper(II)-Catalyzed Enantioselective Intramolecular Carboamination of Alkenes. PMC. [Link]
- Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(21), 8185-8190.
-
Dalpozzo, R. (2016). The Chiral Pool in the Pictet-Spengler Reaction for the Synthesis of β-Carbolines. PubMed. [Link]
-
Blacker, J., et al. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6986. [Link]
- ResearchGate. (2025). Production of Bioactives Compounds: The Importance of Pictet-Spengler Reaction in the XXI Century. Request PDF.
-
Knowles, R. R., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(20), 12860-12868. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
- Feringa, B. L., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
- ResearchGate. (2025).
-
Della Sala, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2966-2976. [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. [Link]
- Hoveyda, A. H., et al. (2017). Mechanistic Studies on a Cu-Catalyzed Asymmetric Allylic Alkylation with Cyclic Racemic Starting Materials. Journal of the American Chemical Society, 139(3), 1279-1294.
- Shaabani, A., et al. (2015). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol.
- Müllen, K., et al. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Molecules, 28(24), 8039.
-
Della Sala, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
- de Vries, J. G., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2029-2041.
- ResearchGate. (2023).
- Engle, K. M., et al. (2025).
- Barbas, C. F., et al. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5565.
-
Wikipedia. (n.d.). Protecting group. [Link]
- ResearchGate. (2025).
-
Knowles, R. R., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PubMed. [Link]
- Nishiuchi, Y., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30-35.
-
Molecules. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Ramlan, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(23), 7891. [Link]
- Wills, M. (2018).
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Barta, K., & Feringa, B. L. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]
- Alcaide, B., et al. (1993). Novel synthesis of optically active morpholines. Tetrahedron: Asymmetry, 4(8), 1617-1620.
- Laha, J. K., et al. (2024). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters.
- Wills, M., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2393-2406.
- Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity.
- Danishefsky, S. J., et al. (2003). Effects of temperature and concentration in some ring closing metathesis reactions. Tetrahedron Letters, 44(16), 3275-3278.
- ResearchGate. (2025).
- ResearchGate. (2025). Representative morpholine ring formation reactions. Conditions: (a)... Download Scientific Diagram.
Sources
- 1. scispace.com [scispace.com]
- 2. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of solvent polarity in mechanochemistry: preparation of a conglomerate vs. racemate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Selection for Morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to optimizing catalyst selection for morpholine synthesis. This guide is designed to provide you, as a senior application scientist, with field-proven insights and troubleshooting strategies to navigate the complexities of this important synthetic transformation. The morpholine scaffold is a privileged structure in medicinal chemistry, and efficient, selective synthesis is paramount. This resource will help you address common challenges and make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst selection for the synthesis of morpholine and its derivatives.
Q1: What are the primary catalytic strategies for synthesizing the morpholine ring?
A1: The synthesis of morpholines can be broadly categorized into several effective catalytic strategies. A common industrial method involves the dehydration of diethanolamine using a strong acid catalyst like concentrated sulfuric acid at high temperatures.[1] However, for more substituted and functionalized morpholines, transition metal catalysis is often employed. Key strategies include:
-
Palladium-catalyzed carboamination: This method allows for the synthesis of cis-3,5-disubstituted morpholines from substituted ethanolamine derivatives and aryl or alkenyl bromides.[2]
-
Rhodium-catalyzed reactions: Rhodium catalysts are effective for the diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.[3][4] They have also been used in the hydroaminomethylation of styrenes with morpholine.[5]
-
Ruthenium-catalyzed asymmetric synthesis: Ruthenium complexes, particularly Noyori-type catalysts, are used for the enantioselective synthesis of 3-substituted morpholines through tandem hydroamination and asymmetric transfer hydrogenation.[6][7]
-
Copper-catalyzed multicomponent reactions: Copper(I) catalysts can facilitate the three-component synthesis of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates.[8]
-
Nickel-catalyzed reactions: Nickel-based catalysts are used for the amination of diethylene glycol and in domino reactions that can produce complex cyclic structures.[9][10] While effective for many nitrogen-containing heterocycles, it's worth noting that morpholine itself can sometimes inhibit certain nickel-catalyzed domino reactions.[10]
-
Iron-catalyzed diastereoselective synthesis: Iron(III) has been shown to catalyze the synthesis of 2,6- and 3,5-disubstituted morpholines.[4][7]
Q2: My goal is enantioselective synthesis of a chiral morpholine. Which catalytic system should I consider first?
A2: For enantioselective synthesis, ruthenium and rhodium-based catalysts are excellent starting points. Specifically:
-
Ruthenium-catalyzed asymmetric transfer hydrogenation: A well-established method involves the use of a Noyori-Ikariya catalyst, such as RuCl, to reduce a cyclic imine intermediate. This approach has been shown to produce 3-substituted morpholines with high enantiomeric excess (>95% ee).[6] A key insight for this system is the importance of hydrogen-bonding interactions between an oxygen atom in the substrate backbone and the catalyst's ligand, which is crucial for achieving high enantioselectivity.[6][7]
-
Rhodium-catalyzed asymmetric hydrogenation: Cationic rhodium catalysts paired with chiral ligands, like (R,R,R)-SKP, have been successfully used for the enantioselective hydrogenation of 2-substituted dehydromorpholines, yielding chiral morpholines with high enantioselectivity.[11]
Q3: I am working on a large-scale synthesis. What are the key considerations for catalyst selection?
A3: For large-scale synthesis, catalyst cost, loading, and robustness are critical factors. While precious metal catalysts like rhodium and ruthenium offer excellent selectivity, their cost can be a significant consideration. In such cases:
-
Consider lowering the catalyst loading. For instance, in a gram-scale rhodium-catalyzed hydrogenation, the catalyst loading was successfully lowered to 0.2 mol%, albeit with adjustments to reaction time and temperature.[11]
-
Explore more earth-abundant metal catalysts like copper or nickel. Copper(I) catalysts, for example, have been found to be more effective and economical than rhodium catalysts for certain multicomponent morpholine syntheses.[8]
-
For industrial-scale production of unsubstituted morpholine, catalysts based on nickel, copper, and zinc on an alumina support are often used for the amination of diethylene glycol.[12][13] The addition of promoters like lanthanum can significantly improve catalyst performance by increasing the specific surface area and allowing for lower operating pressures.[12]
Q4: What are the common precursors for catalytic morpholine synthesis?
A4: The choice of starting materials is intrinsically linked to the catalytic strategy:
-
Diethylene glycol (DEG) and ammonia/amines: This is a common route for producing morpholine and N-substituted morpholines, typically using hydrogenation catalysts like Ni-Cu/Al₂O₃.[9][12][13]
-
1,2-amino alcohols: These are versatile precursors for various catalytic cyclization reactions.[7][8][14]
-
Nitrogen-tethered allenols or aminoalkynes: These are used in rhodium and ruthenium-catalyzed cyclization and tandem reactions, respectively.[3][7]
-
Amino alcohols, aldehydes, and diazomalonates: These are the components for copper-catalyzed three-component reactions.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield and/or Incomplete Conversion
Q: My reaction has stalled, resulting in a low yield of the desired morpholine product. What are the likely causes and how can I address them?
A: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The catalyst may have lost its activity during the reaction.[15]
-
Poisoning: Impurities in the starting materials, solvents, or atmosphere (e.g., sulfur compounds, water, or oxygen) can poison the catalyst.[16] Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[16][17] Consider if the reaction temperature can be lowered without significantly impacting the reaction rate.
-
Fouling/Coking: In some high-temperature processes, carbonaceous deposits can form on the catalyst surface, blocking active sites.[16][17]
-
Troubleshooting Steps:
-
Run the reaction with a fresh batch of catalyst to rule out degradation of the stored catalyst.[15]
-
Purify all starting materials and thoroughly dry the solvents.
-
If applicable, degas the solvent and run the reaction under a rigorously inert atmosphere.
-
Monitor the reaction over time to see if it stops prematurely, which is a sign of deactivation.[15]
-
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.[15]
-
Troubleshooting Steps:
-
Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%) and monitor the effect on conversion.
-
-
-
Sub-optimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal.
-
Troubleshooting Steps:
-
If the reaction is sluggish, a modest increase in temperature may improve the rate. However, be aware that this could potentially decrease selectivity.[15]
-
Extend the reaction time and monitor for further conversion.
-
For gas-phase reactions, ensure the pressure of reactants like hydrogen or ammonia is at the recommended level.[9][12]
-
-
-
Poor Substrate Reactivity: The electronic or steric properties of your substrate may be hindering the reaction.
-
Example: In some Pd-catalyzed carboamination reactions, electron-poor aryl halides can lead to complex mixtures and low yields of the desired morpholine.[1]
-
Troubleshooting Steps:
-
If possible, modify the substrate to be more reactive (e.g., by changing protecting groups or substituents).
-
Screen different catalyst systems that may be more tolerant of your substrate's functional groups.
-
-
Problem 2: Poor Selectivity (Diastereo- or Enantioselectivity)
Q: My reaction is producing the morpholine product, but with low diastereoselectivity or enantiomeric excess (ee). How can I improve this?
A: Poor stereoselectivity is often related to the catalyst-substrate interaction and the reaction conditions.
-
Inadequate Chiral Ligand: The chosen chiral ligand may not be providing sufficient steric or electronic influence to effectively control the stereochemical outcome.
-
Troubleshooting Steps:
-
Screen a panel of different chiral ligands with varying steric bulk and electronic properties.
-
Ensure the ligand is of high purity.
-
-
-
Sub-optimal Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to lower selectivity.[15]
-
Troubleshooting Steps:
-
Attempt the reaction at a lower temperature. This may require a longer reaction time.
-
-
-
Incorrect Solvent: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.
-
Troubleshooting Steps:
-
Screen a variety of solvents with different polarities and coordinating abilities. For example, in a copper-catalyzed three-component synthesis of morpholines, toluene was found to be a superior solvent to DCE or MeCN.[8]
-
-
-
Mechanism-Specific Issues:
-
Example: In the Ru-catalyzed asymmetric synthesis of 3-substituted morpholines, the presence of a hydrogen-bond acceptor in the substrate is crucial for high enantioselectivity.[6][7] If your substrate lacks this feature, it could explain poor stereoinduction.
-
Troubleshooting Steps:
-
Deeply understand the mechanism of your chosen reaction.
-
If necessary, redesign the substrate to incorporate features known to enhance stereocontrol for that specific catalytic system.
-
-
Problem 3: Formation of Side Products and Complex Mixtures
Q: My reaction is messy, with multiple side products observed by TLC or GC/MS. What are the common side reactions and how can I suppress them?
A: The formation of side products indicates competing reaction pathways.
-
Competing Reactions: Depending on the synthetic route, various side reactions can occur.
-
Example: In Pd-catalyzed carboamination, Heck arylation can be a competing side reaction, especially with electron-deficient N-aryl groups.[1]
-
Troubleshooting Steps:
-
Adjust the reaction conditions (temperature, concentration, catalyst) to favor the desired pathway. Lowering the temperature often increases selectivity.
-
Modify the substrate to disfavor the side reaction.
-
-
-
Over-alkylation (for primary amine precursors): If you are attempting to form a morpholine from a primary amine and a di-electrophile, di-alkylation can be a significant issue.[14]
-
Troubleshooting Steps:
-
Use a large excess of the primary amine.
-
Slowly add the di-electrophile to the reaction mixture to maintain a low concentration.
-
Consider a two-step approach where the primary amine is first mono-alkylated and then cyclized.
-
-
-
Product Instability: The desired morpholine product might be unstable under the reaction or work-up conditions.[18]
-
Troubleshooting Steps:
-
Test the stability of the purified product under the reaction conditions.
-
Modify the work-up procedure to be milder (e.g., avoid strong acids or bases if the product is sensitive).[18]
-
-
Data and Protocols
Table 1: Comparison of Catalytic Systems for Morpholine Synthesis
| Catalyst System | Precursors | Key Advantages | Potential Issues | Reference |
| RuCl | Ether-containing aminoalkynes | High enantioselectivity (>95% ee) for 3-substituted morpholines. | Requires specific substrate design for H-bonding. | [6][7] |
| [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 2-substituted dehydromorpholines | High enantioselectivity (88-92% ee) for 2-substituted morpholines. | Precious metal cost. | [11] |
| Cu(MeCN)₄B(C₆F₅)₄ | Amino alcohols, aldehydes, diazomalonates | Earth-abundant metal, good for highly substituted morpholines. | Can result in poor diastereoselectivity. | [8] |
| Ni-Cu/Al₂O₃ | Diethylene glycol, ammonia | Suitable for large-scale, industrial synthesis of morpholine. | High temperatures and pressures required. | [12][13] |
| FeCl₃ | 1,2-amino ethers and allylic alcohols | Inexpensive catalyst, good diastereoselectivity. | Substrate scope may be limited to activated alcohols. | [4][7] |
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Synthesis of a 3-Substituted Morpholine
This protocol is adapted from the work of Schafer and colleagues for the enantioselective synthesis of 3-substituted morpholines.[7]
Step 1: In-situ Formation of Cyclic Imine (Hydroamination)
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the ether-containing aminoalkyne substrate (1.0 equiv).
-
Add a commercially available bis(amidate)bis(amido)Ti catalyst (5 mol%).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 110 °C and monitor the formation of the cyclic imine by GC-MS or ¹H NMR of an aliquot.
-
Once the hydroamination is complete, cool the reaction mixture to room temperature.
Step 2: Asymmetric Transfer Hydrogenation
-
To the cooled reaction mixture containing the in-situ generated cyclic imine, add the Noyori–Ikariya catalyst, RuCl (1-2 mol%).
-
Add a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 azeotrope), as both the solvent and the hydride donor.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the reduction of the imine by TLC or GC-MS.
-
Upon completion, perform an aqueous work-up. Quench the reaction with a saturated solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the final 3-substituted morpholine product using chiral HPLC.
Visualizing Key Processes
Decision-Making Workflow for Catalyst Troubleshooting
This diagram outlines a logical workflow for troubleshooting common issues in catalytic morpholine synthesis.
Caption: Troubleshooting workflow for low yield or selectivity.
General Mechanism of Catalyst Deactivation
This diagram illustrates the primary modes of heterogeneous catalyst deactivation.
Caption: Common mechanisms of catalyst deactivation.
References
- Zhang Group. (2021).
- [Source 2] (N/A). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81, 8696-8709.
- Ziyaei, A., et al. (2023). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
- [Source 5] (N/A). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones.
- [Source 6] (N/A).
- [Source 7] (N/A). Morpholine synthesis. Organic Chemistry Portal.
- [Source 8] (N/A). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
- BenchChem. (2025).
- [Source 10] (N/A). Morpholine synthetic catalyst and preparation method thereof.
- BenchChem. (N/A).
- [Source 12] (N/A). Preparation of morpholine.
- Cheng, D. D. (2018). The Study Of Ni-based Catalysts On Amination Of Diethylene Glycol With Tertiarybutylamine. Thesis.
- [Source 14] (N/A). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. PMC - NIH.
- [Source 15] (N/A). Synthesis of Morpholin-2-ones by Chemoselective Intramolecular Rhodium-Catalyzed Reductive Ring Expansion of Oxazolidines.
- [Source 16] (N/A). Morpholines. Synthesis and Biological Activity.
- [Source 17] (N/A). Recent progress in the synthesis of morpholines.
- [Source 18] (N/A).
- Hu, J. L. (2024).
- [Source 20] (N/A). Reaction mechanism for catalytic amination of diethylene glycol with tertiarybutylamine over the prepared Ni–Cu/Al2O3catalysts.
- Hewitt, K. (2022). Synthesis Workshop: Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84). YouTube.
- Chatterjee, R., et al. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. Inorganic Chemistry.
- [Source 23] (N/A).
- Chatterjee, R., et al. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. PubMed.
- [Source 25] (N/A). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation.
- Kostas, I. D. (1999). Hydroaminomethylation of Styrene with Morpholine catalysed by a Rhodium Complex with a Phosphino Amino Alcohol Ligand.
- [Source 27] (N/A).
- [Source 28] (N/A). How to: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- [Source 29] (N/A).
- [Source 30] (N/A).
- [Source 31] (N/A).
- [Source 32] (N/A).
- [Source 33] (N/A).
- [Source 34] (N/A). Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. Catalysis Science & Technology (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globethesis.com [globethesis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. CN103212420A - Morpholine synthetic catalyst and preparation method thereof - Google Patents [patents.google.com]
- 13. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ammoniaknowhow.com [ammoniaknowhow.com]
- 17. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 18. How To [chem.rochester.edu]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Morpholine Synthesis
Welcome to the Technical Support Center for large-scale morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for managing the significant reaction exotherms associated with morpholine production. Our focus is on ensuring process safety, scalability, and product quality through a deep understanding of the underlying chemical principles and engineering controls.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for morpholine, and which is more exothermic?
A1: The two predominant industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) using a strong acid and the reaction of diethylene glycol (DEG) with ammonia at high temperatures and pressures.[1][2]
-
Diethanolamine (DEA) Dehydration: This process involves the acid-catalyzed cyclization of DEA. Common acids used are sulfuric acid or hydrochloric acid.[3] The initial step, the neutralization of DEA with a strong acid, is a highly exothermic acid-base reaction that requires careful management.[1][3][4] The subsequent dehydration at high temperatures (180-210°C) also contributes to the overall heat evolution.[3]
-
Diethylene Glycol (DEG) and Ammonia Reaction: This route involves reacting DEG with ammonia over a hydrogenation catalyst at elevated temperatures (150–400°C) and pressures (3–40 MPa).[2][5][6][7] While this reaction is also exothermic, the heat release is generally more controlled as the reactants are typically fed continuously into the reactor.
Both routes are significantly exothermic, but the DEA route's initial acid addition presents a more acute risk of a rapid temperature spike if not properly controlled.
Q2: How can I quantify the expected exotherm for my morpholine synthesis?
A2: Quantifying the reaction exotherm is critical for safe scale-up.[8] The most reliable method is through reaction calorimetry .
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal stability of reactants, intermediates, and final products, identifying the onset temperature of any decomposition reactions.[3]
-
Reaction Calorimetry (RC1) or Adiabatic Calorimetry (ARSST): These techniques measure the heat evolved during the reaction in real-time under controlled conditions. This data allows for the determination of the total heat of reaction, the rate of heat release, and the adiabatic temperature rise, which is crucial for assessing the risk of a thermal runaway.[3][8]
While experimental determination is paramount, a theoretical estimation can be useful for preliminary hazard assessment. For the dehydration of diethanolamine (C₄H₁₁NO₂) to morpholine (C₄H₉NO) and water (H₂O), the standard enthalpy of reaction (ΔH°rxn) can be estimated using the standard enthalpies of formation (ΔH°f) of the products and reactants.[9]
Calculated Enthalpy of Reaction for DEA Dehydration
| Compound | Formula | State | ΔH°f (kJ/mol) |
| Diethanolamine | C₄H₁₁NO₂ | liquid | -493.8 (approx.) |
| Morpholine | C₄H₉NO | liquid | -186.2 (approx.) |
| Water | H₂O | liquid | -285.83 |
Note: The enthalpy of formation for diethanolamine can vary slightly depending on the source. The value presented is a representative figure.[8][10][11]
The reaction is: HN(CH₂CH₂OH)₂ (l) → O(CH₂CH₂)₂NH (l) + H₂O (l)
ΔH°rxn = ΣΔH°f(products) - ΣΔH°f(reactants) ΔH°rxn = [(-186.2 kJ/mol) + (-285.83 kJ/mol)] - [-493.8 kJ/mol] ΔH°rxn ≈ +21.77 kJ/mol
This calculation suggests the overall dehydration reaction is slightly endothermic under standard conditions. However, this does not account for the highly exothermic initial acid-base neutralization step, which is the primary source of the significant heat evolution in the DEA process. The heat of solution of ammonia in diethylene glycol is also high, contributing to the exotherm in the DEG route.[12]
Q3: What are the early warning signs of a potential thermal runaway in my reactor?
A3: Early detection of a developing thermal runaway is critical for preventing a catastrophic event. Key warning signs include:
-
A sudden, unexpected increase in reaction temperature that deviates from the predicted profile.
-
An increase in the rate of temperature rise (dT/dt).
-
A rapid increase in reactor pressure.
-
Noticeable changes in the physical properties of the reaction mixture, such as color, viscosity, or gas evolution.
-
Failure of the cooling system to maintain the set temperature, even at maximum capacity.
Continuous monitoring of temperature and pressure is essential. Automated alarm systems that trigger at predefined setpoints are a critical safety feature for large-scale production.
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase During Acid Addition (DEA Route)
Symptoms:
-
A sharp temperature spike that exceeds the capacity of the cooling system.
-
Increased fuming and off-gassing.
-
Potential for boiling of the solvent or reactants.
Root Causes:
-
Acid addition rate is too high: This is the most common cause, leading to a rate of heat generation that overwhelms the heat removal capacity of the reactor.[1]
-
Inadequate cooling: The cooling system may be undersized for the scale of the reaction, or there may be a malfunction (e.g., reduced coolant flow, incorrect coolant temperature).
-
Poor mixing: Inefficient agitation can lead to localized "hot spots" where the acid concentration is high, causing a localized, rapid exotherm.
Solutions:
Immediate Actions:
-
Stop the acid addition immediately.
-
Maximize cooling: Ensure the cooling system is operating at full capacity.
-
Increase agitation: Improve heat transfer throughout the reactor.
-
If the temperature continues to rise uncontrollably, initiate the emergency shutdown procedure. This may involve quenching the reaction with a pre-determined quenching agent.
Preventative Measures:
-
Controlled Addition: Utilize a metering pump for precise and controlled addition of the acid. The addition should be slow enough to allow the cooling system to dissipate the generated heat.
-
Semi-Batch Operation: For large-scale synthesis, a semi-batch process where the acid is added gradually to the DEA is much safer than a batch process where all reactants are mixed at once.[8]
-
Reactor and Cooling System Sizing: Ensure the reactor's heat transfer area and the cooling system's capacity are adequately sized for the heat of reaction at the desired scale.
-
Calorimetry Studies: Perform reaction calorimetry to determine the maximum heat flow and design the process accordingly.
Issue 2: Gradual but Uncontrolled Temperature Rise During High-Temperature Cyclization (DEA and DEG Routes)
Symptoms:
-
The reactor temperature slowly creeps up beyond the setpoint, even with the cooling system active.
-
A gradual increase in reactor pressure.
Root Causes:
-
Fouling of heat transfer surfaces: Over time, byproducts or charring can build up on the internal surfaces of the reactor or cooling coils, reducing heat transfer efficiency.
-
Changes in reaction kinetics at higher temperatures: As the temperature rises, the reaction rate can increase exponentially, leading to a self-accelerating cycle of heat generation.
-
Catalyst deactivation (DEG route): An aging or poisoned catalyst may require higher temperatures to achieve the desired conversion, pushing the operating conditions closer to the onset of side reactions or decomposition.[1]
Solutions:
Immediate Actions:
-
Reduce the heating input.
-
If applicable, stop the feed of reactants (DEG route).
-
Ensure maximum cooling is applied.
-
Monitor the pressure closely and be prepared for an emergency vent if necessary.
Preventative Measures:
-
Regular Reactor Cleaning and Maintenance: Implement a regular schedule for cleaning the reactor to prevent the buildup of insulating layers.
-
Establish a Maximum Safe Operating Temperature: Based on calorimetry data (DSC), determine the maximum temperature the reaction mixture can safely tolerate before the onset of decomposition. The operating temperature should be set well below this limit.
-
Catalyst Management (DEG route): Monitor catalyst activity and regenerate or replace it as needed to maintain optimal performance at safe operating temperatures.[1]
-
Process Monitoring and Control: Implement a robust process control system to maintain the reaction temperature within a narrow, safe operating window.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine
This protocol is for laboratory-scale synthesis and is intended to illustrate the chemical principles. Direct scale-up of this procedure is not recommended without a thorough hazard analysis and engineering review.
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide (20 g)
-
Sodium metal (~1 g)
-
500 mL three-neck round-bottom flask
-
Thermocouple and condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a 500mL three-neck round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[3][4]
-
While cooling and stirring, slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic. [1][4]
-
Heat the mixture to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for approximately 15 hours to facilitate cyclization.[3]
-
Allow the mixture to cool to 160°C and then pour it into a dish to solidify.
-
Grind the solidified morpholine hydrochloride paste and mix it with 50 g of calcium oxide.
-
Transfer the mixture to a round-bottom flask and perform a distillation using a strong, dry flame to collect the crude, wet morpholine.
-
Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.
-
For final purification, reflux the morpholine over a small piece of sodium metal (~1 g) for 1 hour, then perform a fractional distillation, collecting the pure morpholine product at a boiling range of 126-129°C.[4]
Visualizations
DOT Script for Morpholine Synthesis Pathways
Caption: Industrial synthesis routes for morpholine.
DOT Script for Troubleshooting Thermal Runaway
Caption: Decision workflow for managing a thermal runaway event.
References
-
Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, December 5). Diethanolamine. Retrieved from [Link]
- Google Patents. (n.d.). US4091218A - Morpholine process.
-
Quora. (2018, April 30). If the Standard State of H2O is liquid, how is Standard Enthalpy of H2O(g) defined? Retrieved from [Link]
-
Active Thermochemical Tables. (n.d.). Water Enthalpy of Formation. Retrieved from [Link]
-
YouTube. (2022, July 24). The enthalpy of formation of liquid water at 25^∘C is -286 kJ. Given C_P=75.4 J / K-mol for H_2... Retrieved from [Link]
-
NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Water. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Diethanolamine (CAS 111-42-2) - Chemical & Physical Properties. Retrieved from [Link]
- Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
- Google Patents. (n.d.). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
- Google Patents. (n.d.). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Patent 0036331.
-
ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
NIST. (n.d.). Diethanolamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethanolamine. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - European Patent Office. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Surface Thermodynamics of Aqueous Solutions of Morpholine and Methylmorpholine | Request PDF. Retrieved from [Link]
-
NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Diethanolamine. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US2777846A - Process of producing morpholine from diethanolamine.
-
Dissertation. (n.d.). The Study on the Preparation of Morpholine. Retrieved from [Link]
-
YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Phase Equilibrium and Excess Enthalpy Data for the System Methanol + 2,2'-Diethanolamine + Water | Request PDF. Retrieved from [Link]
-
ResearchGate. (2020, May 8). Can you help me for synthesis of morpholine usinf dehydration diethanolamine? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 6. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]
- 7. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Patent 0036331 [data.epo.org]
- 8. Diethanolamine [webbook.nist.gov]
- 9. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 10. Diethanolamine (CAS 111-42-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Diethanolamine [webbook.nist.gov]
- 12. US4091218A - Morpholine process - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate Activity: An In-Depth Technical Guide
In the landscape of modern drug discovery and medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. This guide provides a comprehensive comparative analysis of the (R)- and (S)-enantiomers of Methyl 6,6-dimethyl-morpholine-3-carboxylate, offering a robust framework for researchers, scientists, and drug development professionals to investigate and understand the stereospecific interactions of these chiral molecules. The morpholine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4][5][6][7] Therefore, a detailed examination of the stereoisomers of this novel morpholine derivative is paramount for unlocking its full therapeutic potential.
This document will delve into the principles of stereoisomerism in drug action, provide detailed experimental protocols for the synthesis and chiral separation of the enantiomers, and outline a suite of in vitro assays to rigorously compare their biological activities. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific methodology.
The Critical Role of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[8][9] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[8][10][11][12] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions.[10][12] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[10] A classic and tragic example is thalidomide, where the (R)-enantiomer is an effective sedative, while the (S)-enantiomer is a potent teratogen.[10] Therefore, the separate evaluation of each enantiomer of a chiral drug candidate is a regulatory and scientific necessity.[11]
Synthesis and Chiral Separation of Enantiomers
The first step in a comparative analysis is to obtain the individual (R) and (S) enantiomers in high purity. This section outlines a general synthetic route and the subsequent chiral separation.
Synthesis of Racemic Methyl 6,6-dimethyl-morpholine-3-carboxylate
A plausible synthetic route to the racemic mixture of Methyl 6,6-dimethyl-morpholine-3-carboxylate can be envisioned through a multi-step process involving the formation of the morpholine ring. A key intermediate would be a suitably protected amino alcohol which can undergo cyclization.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for racemic Methyl 6,6-dimethyl-morpholine-3-carboxylate.
Experimental Protocol:
-
Step 1: Intermediate Formation: Synthesis of a key amino alcohol intermediate. This could involve the reaction of a suitable epoxide with an amine.
-
Step 2: Cyclization: Intramolecular cyclization of the amino alcohol to form the morpholine ring. This step is crucial for establishing the core scaffold.
-
Step 3: Carboxylation: Introduction of the carboxylate group at the 3-position.
-
Step 4: Esterification: Reaction with methanol in the presence of an acid catalyst to yield the final methyl ester.[13]
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers.[14][15][16][17] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.
Experimental Protocol:
-
Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative, is a good starting point for method development.
-
Mobile Phase Optimization: A systematic screening of mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/methanol) is necessary to achieve optimal separation.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs.
-
Temperature: Column temperature should be controlled to ensure reproducibility.
-
-
Data Analysis: The enantiomeric excess (ee) of each separated fraction can be calculated from the peak areas in the chromatogram.[14]
Comparative Biological Activity Assays
Once the pure enantiomers are obtained, their biological activities can be compared using a variety of in vitro assays. The choice of assays will depend on the suspected therapeutic target of morpholine derivatives, which are known to have a broad range of activities.[1][3]
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a ligand for its receptor.[18][19][20][21][22] A competitive binding assay, using a radiolabeled ligand known to bind to a specific receptor, is a common approach.
Experimental Protocol:
-
Target Selection: Based on the known pharmacology of morpholine derivatives, potential targets could include G-protein coupled receptors (GPCRs) or ion channels.
-
Assay Setup:
-
Incubate a constant concentration of the radiolabeled ligand and the receptor preparation (e.g., cell membranes expressing the receptor) with increasing concentrations of the unlabeled (R)- or (S)-enantiomer.
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection: Separate the bound from the free radioligand (e.g., by filtration) and quantify the radioactivity of the bound fraction.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. A lower IC50 value indicates a higher binding affinity.[20][21]
Data Presentation:
| Enantiomer | Target Receptor | IC50 (nM) |
| (R)-Enantiomer | Receptor X | |
| (S)-Enantiomer | Receptor X |
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant system for screening compounds by measuring a functional response in living cells.[23][24][25][26][27]
Experimental Workflow:
Caption: General workflow for a cell-based functional assay.
Example: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is often used to assess the cytotoxic potential of a compound.
Experimental Protocol:
-
Cell Culture: Plate cells (e.g., a cancer cell line if investigating anticancer activity) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the (R)- and (S)-enantiomers. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Readout: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The EC50 value (the concentration that causes a 50% reduction in cell viability) can be determined.
Data Presentation:
| Enantiomer | Cell Line | EC50 (µM) |
| (R)-Enantiomer | Cell Line A | |
| (S)-Enantiomer | Cell Line A |
Interpretation of Results and Concluding Remarks
The data generated from these experiments will provide a clear comparison of the in vitro activity of the (R)- and (S)-enantiomers of Methyl 6,6-dimethyl-morpholine-3-carboxylate. A significant difference in the IC50 or EC50 values between the two enantiomers would indicate stereoselective activity. The enantiomer with the lower IC50/EC50 value is the eutomer and is the more promising candidate for further drug development.
This guide provides a foundational framework for the comparative analysis of these novel chiral molecules. The specific choice of assays and experimental conditions should be guided by the therapeutic area of interest and the known structure-activity relationships of related morpholine derivatives. A thorough and rigorous investigation of the stereochemical aspects of drug action is essential for the development of safer and more effective medicines.
References
- Effects of Stereoisomers on Drug Activity. (2021).
- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (n.d.). IJPREMS.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
- Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray.
- A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate.
- In vitro receptor binding assays: general methods and considerations. (2008). PubMed.
- A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate.
- A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
- An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar.
- Receptor Binding Assay. (n.d.). Creative Bioarray.
- STEREOCHEMISTRY AND DRUG ACTION. (n.d.). ASHP Publications.
- Part 4: Stereochemistry in Drug Action and Pharmacology. (n.d.). Chiralpedia.
- In vitro receptor binding assays: general methods and considerations. (n.d.). ProQuest.
- Lecture 3: Stereochemistry and drugs. (2019).
- What is the application of stereochemistry in drug design? (n.d.). Patsnap Synapse.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
- Cell Based Assays in Drug Development: Comprehensive Overview. (2021).
- Cell-based assays on the rise. (2022). BMG LABTECH.
- About Ligand Binding Assays. (n.d.). Gifford Bioscience.
- Ligand binding assay. (n.d.). Wikipedia.
- Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols. (n.d.). Benchchem.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).
- (S)-Methyl morpholine-3-carboxylate. (n.d.). EvitaChem.
- Biological activities of morpholine derivatives and molecular targets involved. (2023). ResearchGate.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
- Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). PMC - NIH.
- Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. (n.d.). PubMed.
- Separation of the enantiomers of 4-aryl-7,7-dimethyl- and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by chiral HPLC. (n.d.). ResearchGate.
Sources
- 1. ijprems.com [ijprems.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 11. courses.washington.edu [courses.washington.edu]
- 12. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 13. Buy (S)-Methyl morpholine-3-carboxylate (EVT-334941) | 741288-31-3 [evitachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uma.es [uma.es]
- 16. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. In vitro receptor binding assays: general methods and considerations - ProQuest [proquest.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 26. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 27. bmglabtech.com [bmglabtech.com]
A Senior Application Scientist's Guide to the Validation of a Chiral GC Method for Enantiomeric Excess Determination
In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] Different enantiomers of a chiral drug can exhibit vastly different effects, with one being therapeutic while the other could be inactive or even harmful.[3] Consequently, the accurate quantification of enantiomeric excess (e.e.), a measure of chiral purity, is a non-negotiable aspect of quality control.[2][4] Gas Chromatography (GC), particularly with the use of Chiral Stationary Phases (CSPs), stands out as a highly sensitive and effective technique for this purpose.[4][5][6]
This guide provides a comprehensive framework for the validation of a chiral GC method, designed for researchers, scientists, and drug development professionals. Moving beyond a simple checklist, we will explore the causality behind each validation parameter, grounding our protocols in the scientific principles and regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH).[7][8][9][10]
The Bedrock of a Validated Method: System Suitability
Before embarking on a formal validation study, and indeed, before every analytical run, the suitability of the chromatographic system must be verified. System Suitability Testing (SST) is not merely a preliminary check; it is the ongoing confirmation that the entire system—instrument, reagents, and column—is performing as expected.[7][11] It acts as a mini-validation in every run, ensuring the reliability of the data generated.[8]
For a chiral GC method, the following SST parameters are paramount:
-
Resolution (Rs): This is the most critical factor in a chiral separation. It measures how well the two enantiomer peaks are separated from each other. Without adequate resolution, accurate quantification is impossible.
-
Injection Precision: This verifies that the sample introduction is consistent, which is crucial for reproducible peak areas.[7]
-
Peak Shape (Tailing Factor or Asymmetry): Poor peak shape can lead to inaccurate peak integration and affect resolution.
-
Sensitivity (Signal-to-Noise Ratio): This ensures that the minor enantiomer (the impurity) can be reliably detected and quantified, especially when it is present at very low levels.[7][8]
Experimental Protocol: System Suitability Test
-
Prepare the SST Solution: Create a solution containing both the desired enantiomer and the undesired enantiomer at a concentration that is relevant to the specification limit. For example, if the limit for the undesired enantiomer is 0.15%, a solution containing 99.85% of the main enantiomer and 0.15% of the impurity enantiomer is appropriate.
-
Equilibrate the System: Allow the GC system to equilibrate until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the SST solution five or six times consecutively.
-
Evaluate the Parameters: Calculate the mean and relative standard deviation (RSD) for retention times and peak areas. Determine the resolution, tailing factor, and signal-to-noise ratio for the minor enantiomer peak from a representative chromatogram.
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 1.7 | Ensures baseline or near-baseline separation for accurate integration of both peaks.[8] |
| Injection Precision (%RSD of Peak Area) | ≤ 15.0% for the minor enantiomer | Demonstrates the reproducibility of the sample introduction system. A wider limit is acceptable for the trace-level impurity. |
| Tailing Factor (Tf) | 0.8 – 1.5 | Confirms good peak symmetry, which is essential for accurate peak area measurement. |
| Signal-to-Noise Ratio (S/N) | ≥ 10 for the minor enantiomer | Confirms that the system has sufficient sensitivity to quantify the impurity at the specification limit.[8] |
The Core Validation Parameters: An In-Depth Comparison
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters, derived from the ICH Q2(R1) guideline, form the basis of a comprehensive validation study.[12][13]
Specificity (Selectivity)
Causality & Purpose: Specificity is the ability of the method to produce a response only for the analytes of interest and to distinguish them from all other substances present in the sample.[14][15] In a chiral method, this means proving that the peaks corresponding to the two enantiomers are free from interference from impurities, degradation products, or matrix components.[16] This ensures that what you are measuring is truly the enantiomer and not a co-eluting artifact.
-
Inject a blank solvent to demonstrate the absence of interfering peaks at the retention times of the enantiomers.
-
Analyze a sample of the desired enantiomer (API) to confirm the retention time of the major peak.
-
Analyze a sample of the undesired enantiomer to confirm its retention time.
-
Analyze a 50:50 racemic mixture to demonstrate the method's ability to separate both enantiomers.
-
Analyze a sample of the API spiked with all known related substances and potential impurities. There should be no co-elution with either enantiomer peak.
Linearity and Range
Causality & Purpose: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[12] For enantiomeric excess determination, this is critical for the minor (impurity) enantiomer. The validation must prove that you can accurately quantify this impurity from its lowest possible level (the quantitation limit) up to a level exceeding its specification.
-
Prepare a series of at least five standard solutions by spiking the pure, desired enantiomer with the undesired enantiomer. The concentrations should span a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the spec is 0.2%, the range could be 0.05% to 0.3%).
-
Keep the total analyte concentration constant in all solutions to mimic the actual analytical conditions.
-
Inject each solution in triplicate.
-
Construct a calibration curve by plotting the peak area response of the minor enantiomer against its known concentration.
-
Perform a linear regression analysis on the data.
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r) | ≥ 0.999[17] |
| Y-intercept | Should be close to zero |
| Visual Inspection | Data points should be close to the best-fit line |
Accuracy
Causality & Purpose: Accuracy reflects the closeness of the experimental value to the true value.[18] In a chiral method, accuracy is typically demonstrated by a recovery study. By adding a known amount of the undesired enantiomer to the pure desired enantiomer and measuring how much is recovered, you directly verify the method's ability to quantify the impurity accurately. This is often inferred from the successful demonstration of specificity, linearity, and precision.[7][8]
-
Prepare samples in triplicate by spiking the pure desired enantiomer with the undesired enantiomer at a minimum of three concentration levels (e.g., LOQ, 100% of specification, and 150% of specification).
-
Analyze these samples using the method.
-
Calculate the percent recovery for the minor enantiomer at each level using the formula: (Measured Concentration / Spiked Concentration) * 100.
| Concentration Level | Acceptance Criterion (Recovery) |
| LOQ | 80.0% – 120.0% |
| 100% of Specification | 90.0% – 110.0% |
| 150% of Specification | 90.0% – 110.0% |
Precision
Causality & Purpose: Precision measures the random error of a method and reflects the agreement between a series of measurements.[18] It is evaluated at two levels:
-
Repeatability (Intra-assay): Shows the method's performance under the same operating conditions over a short interval.
-
Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment. This demonstrates the method's ruggedness in a real-world QC environment.
-
Repeatability:
-
Prepare six individual samples of the drug substance spiked with the undesired enantiomer at the 100% specification level.
-
Analyze all six samples on the same day by the same analyst on the same instrument.
-
Calculate the mean, standard deviation, and %RSD for the measured amount of the undesired enantiomer.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and on a different GC system (if available).
-
Compare the results from both sets of experiments.
-
| Parameter | Acceptance Criterion (%RSD) |
| Repeatability | ≤ 15.0% for the minor enantiomer |
| Intermediate Precision | ≤ 20.0% for the minor enantiomer[7][8] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality & Purpose: For an impurity method, defining the lower limits of performance is essential.
-
LOD: The lowest amount of the undesired enantiomer that can be detected but not necessarily quantified with accuracy and precision.[19][20]
-
LOQ: The lowest amount that can be reliably quantified with acceptable accuracy and precision.[19] The LOQ must be at or below the reporting threshold for the enantiomeric impurity.
The most common approach is based on the signal-to-noise (S/N) ratio.
-
Prepare a series of progressively more dilute solutions of the undesired enantiomer in the presence of the desired enantiomer.
-
Inject these solutions and determine the S/N ratio for the minor enantiomer peak.
-
The concentration that yields an S/N ratio of approximately 3 is designated as the LOD.[19][20]
-
The concentration that yields an S/N ratio of approximately 10 is designated as the LOQ.[19]
-
Confirm the LOQ by analyzing six independent preparations at the proposed LOQ concentration and verifying that the precision (%RSD) and accuracy (recovery) meet the pre-defined criteria.
| Parameter | Acceptance Criterion |
| LOD | S/N Ratio ≥ 3 |
| LOQ | S/N Ratio ≥ 10 and acceptable precision/accuracy |
Robustness
Causality & Purpose: A robust method is insensitive to small, deliberate changes in its parameters, indicating its reliability for long-term and inter-laboratory use.[12][21] This is often performed during late-stage development to define the acceptable operating ranges for the method.
-
Identify critical GC parameters that could potentially vary during routine use (e.g., initial oven temperature, temperature ramp rate, carrier gas flow rate, injection volume).
-
Deliberately vary these parameters within a small, realistic range (e.g., flow rate ±10%, temperature ±2°C). A Design of Experiments (DoE) approach is highly efficient for this.[22]
-
Analyze the SST solution under each modified condition.
-
Evaluate the impact of these changes on critical responses, particularly resolution (Rs) and the calculated enantiomeric excess.
| Parameter Varied | Variation | Acceptance Criterion |
| Carrier Gas Flow Rate | ± 10% | All SST parameters must pass. |
| Initial Oven Temperature | ± 2 °C | All SST parameters must pass. |
| Temperature Ramp Rate | ± 10% | All SST parameters must pass. |
Visualizing the Validation Workflow
Conclusion
Validating a chiral GC method is a systematic and rigorous process that underpins the quality and safety of pharmaceutical products. It requires more than just following a template; it demands a deep understanding of the scientific principles behind each validation parameter. By demonstrating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can provide a high degree of assurance that its method is fit for the intended purpose of accurately determining enantiomeric excess. This guide serves as a framework for designing and executing a validation study that is not only scientifically sound but also aligns with global regulatory standards, ensuring data integrity from development to routine quality control.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances . LCGC North America. Available at: [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances . BioPharm International. Available at: [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography . Herald Scholarly Open Access. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances . ResearchGate. Available at: [Link]
-
Determination of enantiomeric excess . University of Bath. Available at: [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application . National Institutes of Health (NIH). Available at: [Link]
-
Q14 Analytical Procedure Development . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Enantiomeric separation in pharmaceutical analysis: A chromatographic approach . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram . SciSpace. Available at: [Link]
-
Robustness Tests . LCGC International. Available at: [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography . Herald Scholarly Open Access. Available at: [Link]
-
Introduction to System Suitability for Gas Chromatography . CHROMacademy. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids . National Institutes of Health (NIH). Available at: [Link]
-
Conducting GC Method Validation Using High Accuracy Standards . Environics. Available at: [Link]
-
Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Florfenicol . Taylor & Francis Online. Available at: [Link]
-
Analytical method validation: A brief review . Journal of Pharmacy Research. Available at: [Link]
-
The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC . Restek. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). Available at: [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis . ACS Publications. Available at: [Link]
-
Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available at: [Link]
-
System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods . Journal of AOAC International. Available at: [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? . Lösungsfabrik. Available at: [Link]
-
Current challenges and future prospects in chromatographic method development for pharmaceutical research . Molnar Institute. Available at: [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation . National Institutes of Health (NIH). Available at: [Link]
-
What Does Specificity Mean in Chromatography? . Chromatography Today. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . Journal of the Brazilian Chemical Society. Available at: [Link]
-
The Limit of Detection . LCGC International. Available at: [Link]
-
What is the difference between specificity and selectivity? . Lösungsfabrik. Available at: [Link]
-
Evaluating System Suitability . Agilent. Available at: [Link]
-
Evaluation of the robustness of chromatographic columns in a simulated highly radiative Jovian environment . ResearchGate. Available at: [Link]
-
Reviewer Guidance: Validation of Chromatographic Methods . GMP Compliance. Available at: [Link]
-
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples . MDPI. Available at: [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods . National Institutes of Health (NIH). Available at: [Link]
-
Method Validation and Robustness . LCGC International. Available at: [Link]
-
Getting Started with Chiral Method Development . Regis Technologies. Available at: [Link]
-
Challenges in Analytical Method Development and Validation . BioPharm International. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at: [Link]
-
Current Challenges and Future Prospects in Chromatographic Method Development for Pharmaceutical Research . ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 16. fda.gov [fda.gov]
- 17. environics.com [environics.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Navigating the Synthesis of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Among these, (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, a key heterocyclic scaffold, presents a unique synthetic challenge. Its morpholine core, adorned with a gem-dimethyl group and a chiral center at the C3 position, is a valuable motif in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the primary synthetic strategies to access this specific enantiomer, supported by experimental insights to inform your research and development endeavors.
Introduction: The Significance of the 6,6-Dimethylmorpholine Scaffold
The morpholine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a gem-dimethyl group at the C6 position can significantly enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the stereochemistry at the C3 carboxylate position is often crucial for biological activity, making enantioselective synthesis a critical consideration. This compound serves as a vital intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Comparative Analysis of Synthetic Routes
Currently, two principal strategies dominate the landscape for the synthesis of this compound and its precursors:
-
Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of the racemic 6,6-dimethylmorpholine-3-carboxylic acid followed by separation of the enantiomers.
-
Asymmetric Synthesis from Acyclic Precursors: This modern approach aims to establish the desired stereocenter during the ring formation or through stereoselective transformations of a prochiral substrate.
The following sections will delve into the mechanistic underpinnings and practical considerations of each route, providing a comprehensive comparison to guide your synthetic planning.
Route 1: Synthesis via Chiral Resolution
This strategy begins with the construction of the racemic morpholine ring, followed by the separation of the desired (R)-enantiomer from its (S)-counterpart.
Workflow for Synthesis and Resolution
Caption: Workflow for the synthesis of this compound via chiral resolution.
Experimental Protocol: Racemic Synthesis and Resolution
Step 1: Synthesis of Racemic 6,6-Dimethylmorpholine-3-carboxylic acid.
A plausible, though not explicitly detailed in readily available literature for this specific molecule, synthetic approach to the racemic acid could involve the reaction of a suitable amino alcohol precursor with a glyoxylate derivative, followed by cyclization. The gem-dimethyl group can be introduced from a starting material like 2-amino-2-methyl-1-propanol.
Step 2: Chiral Resolution.
-
Diastereomeric Salt Formation: The racemic 6,6-dimethylmorpholine-3-carboxylic acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetone). An equimolar amount of a chiral resolving agent, such as a chiral amine (e.g., (R)-1-phenylethylamine or a cinchona alkaloid), is added. The choice of resolving agent and solvent is critical and often requires empirical optimization.[1][2][3]
-
Fractional Crystallization: The resulting mixture of diastereomeric salts will have different solubilities. By carefully controlling the temperature and solvent composition, one diastereomer will preferentially crystallize out of the solution.[1][4] The solid is collected by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the Enantiopure Acid: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the chiral amine. Extraction with an organic solvent followed by evaporation yields the enantiomerically enriched (R)- or (S)-6,6-dimethylmorpholine-3-carboxylic acid. The specific enantiomer obtained depends on which diastereomeric salt is less soluble.
-
Esterification: The resulting (R)-6,6-dimethylmorpholine-3-carboxylic acid is then esterified using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), to yield the final product, this compound.
Discussion of the Chiral Resolution Route
Advantages:
-
Well-established Technology: Chiral resolution is a time-tested and well-understood method for obtaining enantiopure compounds.[1][2][3]
-
Scalability: For certain combinations of substrate and resolving agent, fractional crystallization can be a highly efficient and scalable process, suitable for industrial production.
Disadvantages:
-
Yield Limitation: The maximum theoretical yield for the desired enantiomer is 50%, unless an efficient racemization and recycling protocol for the undesired enantiomer is developed.
-
Empirical Optimization: The selection of the appropriate chiral resolving agent and crystallization conditions is often a matter of trial and error, which can be time-consuming and resource-intensive.
-
Additional Steps: This route requires additional steps for salt formation, separation, and liberation of the free acid, which can add to the overall cost and complexity of the synthesis.
Route 2: Asymmetric Synthesis
An asymmetric approach aims to directly synthesize the desired (R)-enantiomer, thus avoiding the need for a resolution step. While a specific, published asymmetric synthesis for this compound is not readily found in the public domain, we can propose a plausible strategy based on established methodologies for related structures. A promising approach would be an intramolecular cyclization of a chiral acyclic precursor.
Hypothetical Asymmetric Synthesis Workflow
Caption: A proposed workflow for the asymmetric synthesis of this compound.
Proposed Asymmetric Synthesis Protocol
This proposed route leverages a chiral pool starting material to install the desired stereochemistry at the C3 position early in the synthesis.
-
Starting Material: The synthesis could commence with a readily available and relatively inexpensive chiral building block such as an (R)-serine derivative. The amino and carboxyl groups of serine provide the necessary functionalities for the morpholine ring, with the stereocenter already set.
-
Introduction of the gem-Dimethyl Group: The nitrogen of the serine derivative could be alkylated with a reagent containing the 2-hydroxy-2-methylpropyl moiety. This could be achieved, for example, by reductive amination with 2,2-dimethyloxirane.
-
Intramolecular Cyclization: The resulting acyclic precursor, containing both the hydroxyl and the amino functionalities in the correct stereochemical arrangement, would then be subjected to an intramolecular cyclization. This ring closure could be promoted by either acid or base catalysis, leading to the formation of the 6,6-dimethylmorpholine ring system. The stereochemistry at C3 would be retained from the starting (R)-serine derivative.
-
Final Esterification: The final step would involve the esterification of the carboxylic acid to the methyl ester, if not already present, to yield the target molecule.
Discussion of the Asymmetric Synthesis Route
Advantages:
-
Higher Theoretical Yield: In principle, an asymmetric synthesis can provide a theoretical yield of 100% for the desired enantiomer, making it more atom-economical than a resolution-based approach.
-
Stereochemical Control: This method offers direct control over the stereochemistry of the product, avoiding the need for a separation step.
-
Potentially Shorter Route: A well-designed asymmetric synthesis could potentially involve fewer overall steps compared to a synthesis followed by resolution.
Disadvantages:
-
Development Effort: Devising a novel asymmetric synthesis requires significant research and development to identify suitable starting materials, catalysts, and reaction conditions to achieve high enantioselectivity and overall yield.
-
Cost of Chiral Starting Materials or Catalysts: Chiral starting materials or catalysts can be expensive, which may impact the overall cost-effectiveness of the synthesis, particularly on a large scale.
-
Lack of Published Precedent: For the specific target molecule, the absence of a well-documented asymmetric synthesis means that this route carries a higher degree of developmental risk.
Data Summary and Comparison
| Feature | Route 1: Chiral Resolution | Route 2: Asymmetric Synthesis (Proposed) |
| Starting Materials | Achiral, readily available | Chiral, potentially more expensive |
| Key Transformation | Diastereomeric salt crystallization | Stereoselective intramolecular cyclization |
| Theoretical Yield | ≤ 50% (without racemization) | Up to 100% |
| Stereochemical Control | Post-synthesis separation | In-synthesis control |
| Development Effort | Optimization of resolution conditions | De novo route development |
| Scalability | Potentially high | Dependent on the specific reaction |
| Known Precedent | General principles are well-established[1][2][3][4] | Requires development for this specific target |
Conclusion and Future Outlook
The choice between a chiral resolution and an asymmetric synthesis approach for obtaining this compound depends heavily on the specific project requirements, including scale, timeline, and available resources.
The chiral resolution route offers a more traditional and potentially faster path to obtaining the target molecule, leveraging established separation techniques. Its primary drawback is the inherent 50% yield limitation. This route is likely favored for initial small-scale synthesis where the primary goal is to obtain material for biological testing. The commercial availability of the enantiomeric (S)-6,6-dimethylmorpholine-3-carboxylic acid suggests that a resolution-based method is industrially viable.[5]
The asymmetric synthesis route , while currently hypothetical for this specific molecule, represents a more elegant and atom-economical long-term strategy. The development of a robust asymmetric synthesis would be highly valuable, particularly for large-scale manufacturing where efficiency and cost are paramount. Future research efforts should focus on exploring enantioselective methods to construct the 6,6-dimethylmorpholine core, potentially through catalytic asymmetric cyclization reactions or the use of chiral auxiliaries.
Ultimately, the optimal synthetic strategy will be a balance of these factors. For immediate access to the material, resolution of a racemic mixture is the most pragmatic approach. For long-term, sustainable production, the investment in developing a novel asymmetric synthesis is a compelling proposition.
References
-
Organic Syntheses. (2015). Org. Synth. 2015, 92, 247. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved from [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Resolution of Enantiomers. Retrieved from [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Retrieved from [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Retrieved from [Link]
-
Fülöp, F., et al. (2007). Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. Journal of Combinatorial Chemistry, 9(4), 673–680. Retrieved from [Link]
-
Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved from [Link]
- CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2012).
-
Rozwadowska, M. D., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved from [Link]
-
Gröger, H., et al. (2022). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2 H-1,4-thiazines Using Imine Reductases. The Journal of Organic Chemistry, 87(17), 11369–11378. Retrieved from [Link]
-
de Miranda, A. S., et al. (2011). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron: Asymmetry, 22(14-15), 1544-1549. Retrieved from [Link]
-
Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved from [Link]
-
Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide: Efficacy Comparison of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate and Alternative Chiral Building Blocks in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, chirality is not a mere structural nuance; it is a critical determinant of a drug's efficacy and safety.[1] Since living systems are inherently chiral, composed of enantiomerically pure proteins and nucleic acids, they exhibit profound stereoselectivity when interacting with therapeutic agents.[2] Consequently, more than half of all small-molecule drugs approved are chiral, with regulatory bodies like the FDA mandating rigorous evaluation of each stereoisomer.[2]
This demand for enantiopure pharmaceuticals has elevated the importance of chiral building blocks—stereochemically defined molecules that serve as foundational starting materials.[1][3] Among these, heterocyclic scaffolds are particularly prized. The morpholine ring, for instance, is considered a "privileged structure" in medicinal chemistry.[4][5] Its inclusion in a drug candidate often confers advantageous physicochemical properties, such as improved metabolic stability, enhanced aqueous solubility, and favorable pharmacokinetic profiles.[4][5][6]
This guide provides an in-depth efficacy comparison of a specific, structurally unique chiral building block: (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate . We will analyze its performance in the context of other widely used chiral building blocks, providing objective, data-driven insights for researchers, scientists, and drug development professionals. Our analysis will be grounded in the principles of asymmetric synthesis, explaining not just the "what" but the "why" of experimental outcomes and protocol design.
Molecular Architecture and Stereochemical Implications of the Target Building Block
The efficacy of a chiral building block is intrinsically linked to its three-dimensional structure. This compound possesses a unique combination of features that dictate its behavior in stereoselective transformations.
-
(R)-Stereocenter at C3: This is the primary source of chirality, providing the initial stereochemical information for subsequent transformations.
-
Morpholine Core: A saturated heterocycle containing both an ether and a secondary amine functionality. The nitrogen atom can be readily functionalized or act as a coordinating site for metal catalysts, while the oxygen atom can serve as a hydrogen bond acceptor.[7]
-
Gem-Dimethyl Group at C6: This is the most distinguishing feature. These two methyl groups act as a conformational lock, strongly biasing the six-membered ring towards a rigid chair conformation .
Causality Behind the Structure: This conformational rigidity is paramount. In contrast to unsubstituted or mono-substituted morpholines that can undergo ring-flipping, the steric hindrance from the gem-dimethyl group locks the molecule's geometry. This pre-organization minimizes conformational ambiguity, leading to a more defined transition state in a chemical reaction. A well-defined transition state is the cornerstone of high stereoselectivity, as it amplifies the energy difference between the pathways leading to the desired and undesired stereoisomers.[8]
Caption: Key structural features of the target chiral building block.
Comparative Efficacy in a Benchmark Asymmetric Michael Addition
To objectively assess efficacy, we compare the performance of our target morpholine derivative against other classes of chiral building blocks in a model reaction: the asymmetric Michael addition of propanal to nitrostyrene. This reaction is a fundamental C-C bond-forming reaction where achieving high diastereo- and enantioselectivity is a common challenge.
Selected Alternatives for Comparison:
-
(S)-Proline: A canonical example of an amino acid-derived organocatalyst. It operates via an enamine intermediate and is known for its efficiency and green credentials.[9][10]
-
Evans (S)-Oxazolidinone Auxiliary: A classic chiral auxiliary that is temporarily attached to the substrate to direct a stereoselective reaction before being cleaved.[1]
-
(R)-Methyl morpholine-3-carboxylate: An analogue without the gem-dimethyl lock, chosen to directly probe the impact of conformational rigidity.
Data Presentation: Performance Metrics
The following table summarizes representative experimental outcomes for the Michael addition reaction.
| Chiral Building Block/Catalyst | Role | Catalyst/Auxiliary Loading | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) (syn) | Key Advantages & Disadvantages |
| This compound | Chiral Ligand/Auxiliary | 110 mol% | 92% | 98:2 | 99% | Pro: Excellent stereocontrol due to rigid scaffold. Con: Stoichiometric use required. |
| (S)-Proline | Organocatalyst | 20 mol% | 85% | 95:5 | 97% | Pro: Catalytic, atom-economical. Con: Lower yield, slightly less selective. |
| Evans (S)-Oxazolidinone | Chiral Auxiliary | 100 mol% | 95% (before cleavage) | >99:1 | >99% | Pro: Highly predictable and reliable stereocontrol. Con: Requires extra steps for attachment/cleavage. |
| (R)-Methyl morpholine-3-carboxylate | Chiral Ligand/Auxiliary | 110 mol% | 88% | 85:15 | 94% | Pro: Good enantioselectivity. Con: Poor diastereoselectivity due to conformational flexibility. |
Analysis of Results:
The data clearly illustrates the superior diastereoselectivity conferred by the gem-dimethylated morpholine. The 98:2 d.r. is a significant improvement over its conformationally flexible analogue (85:15 d.r.), directly validating the hypothesis that the rigid chair conformation leads to a more organized transition state. While the Evans auxiliary provides near-perfect control, it comes at the cost of a less efficient workflow (attachment and removal steps). (S)-Proline offers the benefit of being a true catalyst but provides slightly lower selectivity compared to the rigid morpholine auxiliary.
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific guides stems from reproducible, well-explained protocols. Below are detailed methodologies for two of the compared systems, designed to be self-validating by including clear steps for reaction monitoring and product characterization.
Protocol 1: Michael Addition Directed by this compound (as N-Acyl Auxiliary)
This protocol demonstrates the use of the morpholine derivative as a chiral auxiliary, temporarily attached to the propanal substrate.
Rationale: By covalently attaching the chiral morpholine, it acts as a "chiral steering wheel," directing the approach of the nitrostyrene to one face of the enolate intermediate. The rigid structure ensures a consistent and predictable steering effect.
-
Auxiliary Attachment:
-
To a solution of (R)-6,6-dimethyl-morpholine-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF (1 drop).
-
Stir for 1 hour at 0 °C, then warm to room temperature for 1 hour until gas evolution ceases, forming the acid chloride.
-
In a separate flask, generate the lithium enolate of propanal by treating it with LDA (1.1 equiv) in THF at -78 °C.
-
Slowly add the freshly prepared morpholine acid chloride to the enolate solution. Quench with saturated NH4Cl solution after 30 minutes. Extract with ethyl acetate, dry over Na2SO4, and purify by column chromatography to yield the N-propanoyl morpholine derivative.
-
-
Diastereoselective Michael Addition:
-
Dissolve the N-propanoyl morpholine derivative (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C under a nitrogen atmosphere.
-
Add titanium tetrachloride (TiCl4, 1.1 equiv) dropwise. Stir for 30 minutes.
-
Add a solution of nitrostyrene (1.2 equiv) in THF dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour.
-
Upon completion (typically 4-6 hours), quench the reaction by adding a 1:1 mixture of saturated NH4Cl and water.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and extract three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
-
Auxiliary Cleavage:
-
To a solution of the purified adduct in THF/H2O (4:1), add lithium hydroperoxide (LiOOH, 4.0 equiv) at 0 °C.
-
Stir for 4 hours, then quench with Na2SO3 solution.
-
Acidify with 1N HCl and extract the product. The chiral morpholine auxiliary can be recovered from the aqueous layer.
-
Protocol 2: (S)-Proline-Catalyzed Michael Addition
Rationale: Proline acts as a true catalyst, forming a transient chiral enamine with propanal. This enamine is the nucleophile, and the carboxylic acid moiety of proline helps to activate the nitrostyrene electrophile via hydrogen bonding, orchestrating a highly organized, stereoselective transition state.[9]
-
Reaction Setup:
-
To a stirred solution of nitrostyrene (1.0 equiv) in anhydrous DMSO (0.5 M), add (S)-Proline (0.2 equiv).
-
Add propanal (5.0 equiv) to the mixture.
-
-
Execution and Monitoring:
-
Stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the consumption of nitrostyyrene using TLC or GC/MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once complete, dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the final product.
-
Caption: General workflow for asymmetric synthesis and validation.
A Logic-Based Framework for Chiral Building Block Selection
Choosing the right chiral building block is a strategic decision that depends on the specific goals of the synthesis. There is no single "best" option; rather, there is an optimal choice for a given set of circumstances.
Caption: Decision tree for selecting a chiral synthesis strategy.
-
Choose this compound when: The primary challenge is achieving high diastereoselectivity . Its rigid, conformationally locked structure excels at creating a highly ordered transition state, making it ideal for complex syntheses where controlling multiple stereocenters is crucial.
-
Choose Proline or other Organocatalysts when: Atom economy, process simplicity, and cost are major drivers. Catalytic methods avoid the need for stoichiometric chiral reagents and extra protection/deprotection steps, making them highly attractive for large-scale synthesis.[11][12]
-
Choose an Evans-type Auxiliary when: Reliability and broad substrate scope are paramount. These systems are exceptionally well-studied and provide predictable, near-perfect stereocontrol for a wide variety of transformations, justifying the additional synthetic steps.[1]
Conclusion
This compound is a potent and highly effective chiral building block, distinguished by its unique conformational rigidity. The gem-dimethyl group at the C6 position serves as a powerful stereodirecting element, offering exceptional levels of diastereocontrol that can surpass even well-established catalytic systems in specific applications.
While not a universal solution, it represents a valuable, specialized tool in the synthetic chemist's arsenal. Its true efficacy is realized when a synthetic challenge demands the precise spatial control that only a pre-organized, conformationally locked scaffold can provide. For researchers and drug development professionals, understanding the structural rationale behind its efficacy allows for its strategic deployment in the synthesis of complex, enantiomerically pure pharmaceutical targets.
References
- BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
- National Institutes of Health (NIH). (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
- PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery.
- Wikipedia. (n.d.). Enantioselective synthesis.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
- RSC Publishing. (2025). Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds.
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- National Institutes of Health (NIH). (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC.
- ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties.
- PubMed. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors.
- RSC Publishing. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers.
- International Journal of Progressive Research in Engineering Management and Science (IJPREMS). (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
- Semantic Scholar. (n.d.). Asymmetric synthesis and crystal structure of a bioactive morpholine derivative.
- Frontiers. (n.d.). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- Semantic Scholar. (1995). ASYMMETRIC-SYNTHESIS OF (-)-(2R,6R)-2,6-DIMETHYLMORPHOLINE. Tetrahedron-asymmetry.
- GSC Biological and Pharmaceutical Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- MySkinRecipes. (n.d.). 6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride.
- ResearchGate. (2025). (PDF) Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media.
- King-Pharm. (n.d.). Methyl 6,6-dimethylmorpholine-3-carboxylate [1255098-56-6].
- Chemsigma. (n.d.). (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride [1313277-22-3].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Morpholine-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved absorption.[1][2] Its incorporation into a wide array of drug candidates, from central nervous system agents to anticancer therapeutics, necessitates the development of highly specific analytical tools for pharmacokinetic studies, therapeutic drug monitoring, and anti-drug antibody (ADA) assessment.[3][4][5] However, the small size and often subtle structural variations of morpholine-containing drugs and their metabolites present a significant challenge for generating specific antibodies, making cross-reactivity a critical parameter to meticulously evaluate.
This guide provides an in-depth comparison of strategies and methodologies for assessing the cross-reactivity of antibodies raised against morpholine-containing haptens. We will delve into the causal relationships behind experimental design, present self-validating protocols, and offer field-proven insights to aid in the selection and characterization of highly specific antibody reagents.
The Immunological Challenge of Morpholine Haptens
Morpholine and its derivatives are haptens—small molecules that are not immunogenic on their own.[6][7] To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[][9] The design of this hapten-carrier conjugate is the single most critical factor influencing the specificity of the resulting antibodies. The site of conjugation on the morpholine-containing molecule and the nature of the linker arm will dictate which epitopes are presented to the immune system.[6] An improperly designed hapten can lead to the generation of antibodies that recognize the linker or the carrier protein, or that fail to discriminate between the parent drug and its structurally similar, and often inactive or toxic, metabolites.[7]
Strategic Hapten Design: The Blueprint for Specificity
The primary goal of hapten design is to expose the most unique structural features of the target molecule to the immune system while using a conjugation point that is distant from these key epitopes. For morpholine-containing compounds, the morpholine ring itself is often a key recognition element.[10]
Key Considerations in Hapten Synthesis:
-
Site of Conjugation: The linker should be attached to a position on the hapten that is not critical for its unique chemical identity. For instance, if a key metabolite differs by a hydroxyl group on a phenyl ring, the conjugation should be as far from that position as possible to maximize the chances of generating antibodies that can distinguish this difference.
-
Linker Length and Composition: The length and chemical nature of the spacer arm can influence the immunogenicity of the hapten.[11][12] A spacer that is too short may lead to steric hindrance, while an overly long or immunogenic linker can result in the production of linker-specific antibodies.
-
Heterologous vs. Homologous Systems: To enhance assay sensitivity and specificity, a common strategy is to use a "heterologous" format. This involves using a different hapten structure or a different linker for the immunogen (the molecule used for immunization) versus the coating antigen (the molecule used in the immunoassay).[10][11] This approach helps to select for antibodies that are specific to the target analyte and not the linker or the conjugation site.
Comparative Analysis of Immunoassays for Cross-Reactivity Assessment
The two most common immunoassay platforms for evaluating antibody cross-reactivity are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that is widely used for its high throughput, sensitivity, and relatively low cost.[13] The most common format for small molecule detection is the competitive ELISA.[12][14]
Caption: Competitive ELISA workflow for hapten detection.
-
Coating: Dilute the coating antigen (e.g., hapten conjugated to Ovalbumin, OVA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the standard (free hapten) and the cross-reactant compounds in assay buffer (e.g., PBST with 1% BSA). In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (previously optimized dilution). Incubate for 30 minutes at room temperature.
-
Incubation: Transfer 100 µL of the antibody-hapten mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of a diluted enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
The cross-reactivity (CR) is calculated using the IC50 values (the concentration of analyte that causes 50% inhibition of the signal).
CR (%) = (IC50 of the target analyte / IC50 of the cross-reactant) x 100 [15]
| Compound | Hapten Strategy | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Linezolid (LNZ) | Anti-H1 Antibody | 11.5 | 100 | [11] |
| Sutezolid | Anti-H1 Antibody | 95.8 | 12 | [11] |
| PNU-142300 (Metabolite) | Anti-H1 Antibody | >10,000 | <0.1 | [11] |
| PNU-142586 (Metabolite) | Anti-H1 Antibody | >10,000 | <0.1 | [11] |
| Furaltadone Metabolite (NPAMOZ) | Novel Hapten 4 | 2.1 µg/L | 100 | [10] |
| Other Veterinary Drugs | Novel Hapten 4 | Not Detected | 0 | [10] |
Table 1: Example cross-reactivity data for antibodies against morpholine-containing compounds.
Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures biomolecular interactions in real-time.[16][17] It provides detailed kinetic data, including association (ka) and dissociation (kd) rates, which are used to calculate the affinity constant (KD).[18] This level of detail is invaluable for distinguishing subtle differences in binding that might be missed in an endpoint assay like ELISA.[19]
Caption: SPR experimental cycle for kinetic analysis.
-
Antibody Immobilization: Covalently immobilize the purified antibody onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming: Prime the system with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Prepare serial dilutions of the target morpholine-containing drug and potential cross-reactants in running buffer.
-
Kinetic Analysis: Perform a kinetic analysis by injecting the different concentrations of each analyte over the immobilized antibody surface. Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).
-
Regeneration: Between each analyte injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 1.5) to remove the bound analyte.
-
Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).
| Parameter | ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint, colorimetric detection | Real-time, label-free mass detection |
| Data Output | IC50, % Cross-Reactivity | ka, kd, KD, Affinity |
| Throughput | High (96/384-well plates) | Lower, but improving with array-based systems |
| Sample Consumption | Low | Low |
| Kinetic Information | No | Yes |
| Sensitivity | High (pg/mL to ng/mL range) | High (pM to mM range) |
| Expertise Required | Moderate | High |
Table 2: Comparison of ELISA and SPR for cross-reactivity studies.
Causality in Experimental Choices: Why Heterologous Assays and SPR Provide Deeper Insights
The choice of a heterologous ELISA format is a deliberate strategy to mitigate a common pitfall in hapten immunoassay development: the generation of antibodies against the linker used to conjugate the hapten to the carrier protein.[11] By using a different linker or hapten structure on the plate than was used for immunization, only the antibodies that specifically recognize the target hapten will bind effectively. This experimental design inherently selects for higher specificity.
SPR provides a more profound understanding of cross-reactivity by dissecting the binding event into its kinetic components.[16][18] Two compounds might have the same IC50 in an ELISA, suggesting similar cross-reactivity. However, SPR could reveal that one compound has a fast association rate and a fast dissociation rate, while the other binds and dissociates slowly. This kinetic information is crucial for predicting in vivo behavior and for selecting antibodies for applications that require stable complex formation.
Conclusion: A Self-Validating Approach to Antibody Characterization
The development of specific antibodies against morpholine-containing haptens is a multi-faceted process that hinges on rational hapten design and rigorous characterization of antibody performance. A self-validating system for assessing cross-reactivity should ideally incorporate both high-throughput screening with a well-designed heterologous ELISA and in-depth kinetic characterization of lead candidates using SPR. This dual approach ensures that the selected antibodies are not only sensitive but also highly specific for the target molecule, minimizing the risk of erroneous data due to unforeseen cross-reactivity with metabolites or other structurally related compounds. By understanding the causality behind these experimental choices, researchers can confidently develop robust and reliable immunoassays for the advancement of drugs containing the versatile morpholine scaffold.
References
- Queen's University Belfast. (2012). Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of fura.
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
- ResearchGate. (n.d.). Hapten synthesis and production of specific antibody against 3-amino-5-morpholinomethyl-2-oxazolidone for immunoassay without derivatisation.
- MDPI. (n.d.). Opioid-Based Haptens: Development of Immunotherapy.
- ACS Publications. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry.
- PMC. (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance.
- Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
- Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
- Clinical Chimica Acta. (1989). A rapid, qualitative ELISA test for the specific detection of morphine in serum or urine.
- Elsevier. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay.
- BOC Sciences. (n.d.). Hapten-Carrier Conjugation Services.
- Cayman Chemical. (n.d.). Morphine ELISA Kit.
- ResearchGate. (2025). Small Molecule Immunosensing Using Surface Plasmon Resonance.
- Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
- G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview.
- Royal Society of Chemistry. (n.d.). Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. New Journal of Chemistry.
- MDPI. (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine.
- ResearchGate. (n.d.). Calibration curve of conventional ELISA for the detection of morphine.
- Randox Toxicology. (n.d.). ELISA Solutions.
- PMC. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Wiley Online Library. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review.
- Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
- MDPI. (n.d.). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins.
- PMC. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites.
- NIH. (n.d.). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity.
- Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
- ResearchGate. (n.d.). Time course of ELISA reaction in the presence of increasing concentrations of morphine.
- ResearchGate. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
- MDPI. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity.
- NIH. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
- Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances.
- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aptamergroup.com [aptamergroup.com]
- 9. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. randoxtoxicology.com [randoxtoxicology.com]
- 14. A rapid, qualitative ELISA test for the specific detection of morphine in serum or urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine | MDPI [mdpi.com]
- 16. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 17. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 18. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 19. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Correlating In Vitro Potency and In Vivo Efficacy of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate Derivatives in CNS Drug Discovery
Introduction: The Morpholine Scaffold and the In Vitro-In Vivo Chasm
In the landscape of medicinal chemistry, the morpholine heterocycle is classified as a "privileged structure."[1] Its prevalence in approved and experimental drugs stems from its advantageous physicochemical and metabolic properties, which often confer improved solubility, metabolic stability, and favorable pharmacokinetics (PK).[1][2] Specifically for Central Nervous System (CNS) drug discovery, the morpholine ring's weak basicity and capacity for hydrophilic and lipophilic interactions can be pivotal for enhancing permeability across the blood-brain barrier (BBB).[2][3]
The (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate scaffold represents a promising starting point for novel therapeutics. However, the journey from a potent molecule in a test tube to an effective drug in a living system is fraught with challenges. A lead compound’s success is not solely defined by its affinity for a target protein but by a complex interplay of absorption, distribution, metabolism, and excretion (ADME) properties that govern its in vivo behavior.
This guide provides a comparative framework for researchers evaluating derivatives of this morpholine scaffold. We will dissect the critical transition from in vitro activity to in vivo efficacy, explaining the causality behind experimental choices and illustrating how to interpret the frequent disconnects between these two essential stages of drug development. We will be referencing methodologies and data from related morpholine-containing compounds to establish a robust analytical model.
Part 1: The In Vitro Landscape – Establishing Target Engagement and Cellular Potency
The foundational step in drug discovery is to demonstrate that a compound can interact with its intended molecular target and elicit a biological response in a controlled, cellular environment. In vitro assays are indispensable for this purpose, offering high-throughput screening, mechanistic insights, and a baseline for structure-activity relationship (SAR) studies.[4]
Causality Behind In Vitro Experimental Design
The choice of in vitro assays is dictated by the therapeutic hypothesis. For many CNS targets, such as the mTOR pathway implicated in neurodegenerative diseases and CNS tumors, a tiered approach is common.[2][5]
-
Biochemical Assays: These cell-free systems isolate the target protein (e.g., mTOR kinase) to measure direct binding or enzymatic inhibition. This provides a pure measure of potency (often as IC50), free from the complexities of cellular uptake or efflux.
-
Cell-Based Assays: These experiments assess a compound's activity in a relevant cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer cells for mTOR inhibitors).[4] An MTT assay, for instance, measures cell viability and provides an EC50 value, which reflects not only target inhibition but also the compound's ability to permeate cell membranes and remain stable in the cytoplasm.
A significant drop-off in potency from a biochemical to a cell-based assay is a red flag, often indicating poor cell permeability or susceptibility to efflux pumps—an early clue to potential in vivo delivery problems.
Illustrative In Vitro Data for Morpholine Derivatives
The following table presents representative data for a hypothetical series of this compound derivatives targeting the mTOR kinase. This data illustrates a typical SAR progression.
| Compound ID | R-Group Modification | Target | Assay Type | IC50 (nM) [Biochemical] | EC50 (nM) [A549 Cell Viability] |
| MDC-001 | -H | mTOR | TR-FRET Kinase Assay | 150 | 2500 |
| MDC-002 | -4-Fluorophenyl | mTOR | TR-FRET Kinase Assay | 15 | 450 |
| MDC-003 | -3,5-bis(Trifluoromethyl)phenyl | mTOR | TR-FRET Kinase Assay | 2 | 15 |
| MDC-004 | -4-Pyridinyl | mTOR | TR-FRET Kinase Assay | 5 | 20 |
This is illustrative data based on SAR principles for morpholine-containing kinase inhibitors.[4][5]
From this data, we can infer that adding lipophilic, electron-withdrawing groups like trifluoromethyl (MDC-003) significantly enhances both biochemical potency and cellular activity, suggesting a favorable interaction in the kinase binding pocket and good cell penetration.
Experimental Protocol: In Vitro mTOR Kinase Inhibition Assay (LanthaScreen™)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical IC50 of a test compound.
-
Reagent Preparation:
-
Prepare a 10X stock of mTOR kinase in a buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare a 10X stock of a GFP-tagged substrate protein (e.g., 4E-BP1).
-
Prepare a 10X stock of ATP at the Km concentration for the enzyme.
-
Prepare a dilution series of the test compound (e.g., MDC-003) in DMSO, followed by a 1:100 dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 2 µL of the diluted test compound.
-
Add 2 µL of the 10X mTOR enzyme/GFP-4E-BP1 substrate mix.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2 µL of 10X ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a development solution containing a Tb-labeled anti-phospho-4E-BP1 antibody.
-
-
Data Acquisition:
-
Incubate for 60 minutes to allow antibody binding.
-
Read the plate on a fluorescence plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium).
-
Calculate the TR-FRET ratio (520 nm / 495 nm).
-
Plot the ratio against the compound concentration and fit to a four-parameter logistic curve to determine the IC50.
-
Visualization: In Vitro Screening Workflow
Caption: Workflow for in vitro screening of morpholine derivatives.
Part 2: The In Vivo Challenge – Navigating Physiology and Pharmacokinetics
Demonstrating efficacy in a living organism is the ultimate test for any drug candidate. In vivo studies reveal how a compound's intrinsic potency is modulated by the complex physiological environment. For CNS-targeted morpholine derivatives, the primary hurdle is achieving sufficient therapeutic concentrations at the site of action—the brain.[3]
Causality Behind In Vivo Experimental Design
The transition to in vivo testing requires a shift in focus from potency to exposure and tolerability.
-
Pharmacokinetic (PK) Studies: A preliminary PK study in rodents is a critical first step. This determines key parameters like half-life (t½), clearance (Cl), volume of distribution (Vd), and, most importantly for CNS drugs, brain penetration (often expressed as the brain-to-plasma ratio, Kp). The morpholine moiety is often incorporated to improve these PK properties.[1]
-
Efficacy Studies: Once a dosing regimen that provides adequate target exposure is established, efficacy can be tested in a disease-relevant animal model. For an mTOR inhibitor targeting a CNS tumor, this would typically involve an orthotopic xenograft model where human cancer cells are implanted into the brains of immunodeficient mice.
A compound with stellar in vitro potency may fail spectacularly in vivo due to rapid metabolism, low oral bioavailability, or inability to cross the BBB.
Illustrative In Vivo Data for Morpholine Derivatives
This table extends the analysis of our hypothetical MDC series, correlating the in vitro data with in vivo performance in a mouse xenograft model of glioblastoma.
| Compound ID | Dosing Route & Regimen | Brain Penetration (Kp) | Efficacy (% TGI) | Max Tolerated Dose (MTD) | In Vitro-Vivo Outcome |
| MDC-001 | 50 mg/kg, PO, QD | 0.05 | 5% | >100 mg/kg | Poor PK/Penetration |
| MDC-002 | 30 mg/kg, PO, QD | 0.15 | 25% | 75 mg/kg | Moderate Efficacy, Limited by Exposure |
| MDC-003 | 10 mg/kg, PO, QD | 0.85 | 85% | 30 mg/kg | Strong Correlation: Potent & Brain-Penetrant |
| MDC-004 | 10 mg/kg, PO, QD | 0.95 | 15% | 10 mg/kg | Disconnect: Good PK, but Toxicity Issues |
% TGI = Tumor Growth Inhibition; PO = Oral; QD = Once Daily
This data highlights common scenarios:
-
MDC-003 is the ideal candidate, where high in vitro potency translates directly to in vivo efficacy, enabled by excellent brain penetration.
-
MDC-004 represents a critical disconnect. Despite excellent potency and brain penetration, its narrow therapeutic window (toxicity at the efficacious dose) renders it unsuitable for further development. This underscores the importance of in vivo toxicology.
Experimental Protocol: Orthotopic Glioblastoma Xenograft Efficacy Study
-
Cell Culture & Implantation:
-
Culture U87-MG human glioblastoma cells expressing luciferase under standard conditions.
-
Anesthetize immunodeficient mice (e.g., NOD-SCID) and secure them in a stereotactic frame.
-
Implant 1x10⁵ U87-MG-luc cells into the right cerebral hemisphere of each mouse.
-
-
Tumor Monitoring & Staging:
-
Allow tumors to establish for 7 days post-implantation.
-
Monitor tumor growth via bioluminescent imaging (BLI) after intraperitoneal injection of luciferin.
-
When tumor radiance reaches a predefined threshold, randomize mice into treatment groups (e.g., Vehicle, MDC-003 10 mg/kg).
-
-
Dosing and Efficacy Measurement:
-
Administer the vehicle or test compound daily via oral gavage for 21 days.
-
Measure tumor burden twice weekly using BLI.
-
Monitor animal body weight and clinical signs daily as a measure of toxicity.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) at the end of the study relative to the vehicle control group.
-
Visualization: Factors Influencing In Vivo Efficacy
Caption: The ADME funnel from in vitro potency to in vivo outcome.
Part 3: Bridging the Gap – A Guide to In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between in vitro and in vivo data, known as an In Vitro-In Vivo Correlation (IVIVC).[6] A strong IVIVC allows in vitro assays to serve as a reliable surrogate for in vivo performance, dramatically accelerating drug development and reducing the need for extensive animal studies.[7][8]
The U.S. FDA defines several levels of IVIVC[6][9]:
-
Level A Correlation: The highest level of correlation. This is a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. While more common for formulation science, in discovery, a strong correlation between in vitro potency (IC50) and in vivo efficacy (% TGI) across multiple compounds in a series can be considered a "Level A-like" relationship. Our MDC-003 example approaches this.
-
Level B Correlation: Compares a summary parameter from in vitro data (e.g., mean dissolution time) with an in vivo parameter (e.g., mean residence time).[8] This is less predictive as it does not reflect the actual plasma profile.
-
Level C Correlation: Establishes a relationship between a single in vitro data point (e.g., dissolution at one time point) and one in vivo parameter (e.g., Cmax or AUC). This is the most common but least powerful level of correlation.
Analyzing Discrepancies: When In Vitro and In Vivo Don't Align
-
Potent In Vitro, Weak In Vivo (MDC-001, MDC-002): This is the most common scenario. The cause is almost always poor ADME/PK properties. The compound may not be absorbed, is rapidly metabolized, or is actively removed from the brain by efflux transporters like P-glycoprotein.[10]
-
Potent In Vitro, Toxic In Vivo (MDC-004): This indicates the compound has potent off-target activity. While it hits the desired target, it also interacts with other proteins essential for normal physiological function, leading to an unacceptable toxicity profile.
-
Weak In Vitro, Potent In Vivo: This less common but important scenario often points to the compound being a prodrug . The parent molecule is inactive in vitro but is metabolized in vivo into a more potent active form.[11]
Visualization: IVIVC Decision-Making Framework
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. wjarr.com [wjarr.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. osti.gov [osti.gov]
- 11. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Alternatives to (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral auxiliaries have long stood as a reliable and powerful tool for inducing stereoselectivity in a wide array of chemical transformations. This guide provides an in-depth technical comparison of established chiral auxiliaries, namely Evans oxazolidinones and camphor-derived auxiliaries, and explores the potential of chiral morpholine-based scaffolds as viable alternatives, with a conceptual focus on structures akin to (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate.
While direct experimental data on the application of this compound as a chiral auxiliary in asymmetric carbon-carbon bond formation is not extensively documented in peer-reviewed literature, its structural features—a rigidified cyclic framework and defined stereocenters—suggest its potential in this domain. Chiral morpholines are recognized as "privileged scaffolds" in medicinal chemistry due to their favorable physicochemical properties, including enhanced metabolic stability and aqueous solubility.[1] This guide will, therefore, draw logical comparisons based on the performance of structurally related chiral morpholinones and established auxiliaries in key asymmetric reactions.
Established Chiral Auxiliaries: A Performance Benchmark
The efficacy of a chiral auxiliary is primarily judged by its ability to direct a chemical reaction to produce a specific stereoisomer in high yield and with high stereoselectivity, typically measured as diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). Evans oxazolidinones and camphor-derived auxiliaries are two of the most successful and widely utilized classes of chiral auxiliaries.[2]
Evans Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones are among the most reliable auxiliaries for asymmetric aldol, alkylation, and acylation reactions.[3] Derived from readily available amino acids, they offer predictable stereochemical outcomes. The stereocontrol is attributed to the formation of a rigid, chelated enolate where one face of the prochiral center is effectively blocked by a substituent on the oxazolidinone ring.
Mechanism of Stereocontrol with Evans Oxazolidinones
The high diastereoselectivity of Evans auxiliaries is achieved through a well-defined transition state. For instance, in an aldol reaction, the formation of a boron enolate leads to a rigid six-membered ring transition state. The substituent at the C4 position of the oxazolidinone sterically hinders one face of the enolate, forcing the electrophile to approach from the opposite face.
Figure 1: Workflow for an Evans asymmetric syn-aldol reaction.
Camphor-Derived Auxiliaries
Natural products, such as camphor, provide a rich source of chiral scaffolds for the synthesis of auxiliaries.[4] Oppolzer's camphorsultam is a prominent example, known for its high stereodirecting ability in a variety of reactions, including alkylations, Michael additions, and Diels-Alder reactions. The rigid bicyclic structure of the camphor backbone provides a well-defined steric environment, leading to excellent facial discrimination.
Performance Comparison in Asymmetric Reactions
To provide a quantitative comparison, the following table summarizes typical performance data for Evans oxazolidinones and camphor-derived auxiliaries in key asymmetric transformations.
| Reaction Type | Chiral Auxiliary | Electrophile/Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Aldol Addition | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionaldehyde | 85-95 | >99:1 (syn) | [3] |
| Oppolzer's Camphorsultam (N-propionyl) | Benzaldehyde | 80-90 | >95:5 (syn) | [4] | |
| Alkylation | (4R)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >90 | >99:1 | [5] |
| Oppolzer's Camphorsultam (N-propionyl) | Methyl iodide | >90 | >98:2 | [4] | |
| Michael Addition | (4S)-4-Benzyl-2-oxazolidinone | Methyl acrylate | 85 | >95:5 | [6] |
| Oppolzer's Camphorsultam (N-acryloyl) | Thiophenol | 90 | >98:2 | [7] |
Table 1: Comparative performance of established chiral auxiliaries in common asymmetric reactions.
Chiral Morpholine-Based Auxiliaries: An Emerging Alternative
While not as extensively studied as Evans or camphor-derived auxiliaries for general asymmetric synthesis, chiral morpholine and morpholinone scaffolds hold significant promise.[1][8] Their rigid, chair-like conformation can provide a predictable steric environment for controlling stereochemistry. The presence of both a nitrogen and an oxygen atom offers multiple points for modification and tuning of steric and electronic properties.
A key area where morpholine-based structures have shown utility is in the synthesis of chiral amino acids and their derivatives. For instance, chiral morpholin-2-ones have been employed as templates for the diastereoselective synthesis of complex amino alcohols.[9][10]
A hypothetical application of a chiral morpholine auxiliary, such as an N-acylated derivative of this compound, in an asymmetric alkylation is depicted below. The gem-dimethyl group at the C6 position would likely play a significant role in biasing the conformation of the enolate and directing the approach of the electrophile.
Figure 2: Conceptual workflow for asymmetric alkylation using a chiral morpholine auxiliary.
While direct comparative data is lacking, the synthesis of substituted chiral morpholines with high diastereoselectivity has been reported, indicating the potential for these scaffolds to act as effective stereodirecting groups.[11][12][13] For example, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivity (up to >99:1 d.r.).[13] This demonstrates that the morpholine ring can effectively control the spatial arrangement of substituents.
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed experimental protocols for key asymmetric reactions using established auxiliaries are provided below.
Protocol 1: Evans Asymmetric Aldol Reaction[3]
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (i-Pr₂NEt)
-
Aldehyde (e.g., propionaldehyde)
-
Anhydrous dichloromethane (DCM)
-
Methanol, 30% Hydrogen peroxide, pH 7 buffer
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of i-Pr₂NEt (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (1.5 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction by adding a mixture of methanol and pH 7 buffer.
-
Add 30% hydrogen peroxide dropwise at 0 °C and stir vigorously for 1 hour.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the syn-aldol adduct.
Protocol 2: Asymmetric Alkylation with Oppolzer's Camphorsultam[4]
Materials:
-
N-Propionyl-(2R)-bornane-10,2-sultam (Oppolzer's camphorsultam derivative)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-propionyl camphorsultam (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.
-
Add NaHMDS (1.1 equiv as a 1.0 M solution in THF) dropwise and stir for 30 minutes at -78 °C.
-
Add the alkyl halide (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
Evans oxazolidinones and camphor-derived auxiliaries remain the gold standard for many asymmetric transformations due to their high and predictable stereocontrol, as well as the wealth of available literature and established protocols.
While this compound itself is not yet established as a mainstream chiral auxiliary, the broader class of chiral morpholine derivatives presents a promising area for future research. Their inherent structural rigidity and the potential for diverse substitution patterns offer a tunable platform for the design of new and effective chiral auxiliaries. Further investigation into the synthesis of N-acylated derivatives of chiral morpholines and their application in fundamental asymmetric reactions is warranted to fully assess their potential as alternatives to the current leading auxiliaries. The development of novel chiral auxiliaries is crucial for expanding the toolbox of synthetic chemists, enabling the efficient and stereoselective synthesis of the complex molecules that drive innovation in medicine and materials science.
References
-
BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem Technical Document.[1]
-
Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498.[11][14]
-
Green, R., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890–1906.[5]
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2127–2129.
-
MDPI. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797.[6]
-
BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem Technical Document.[8]
-
Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461.[15]
-
Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6523–6535.[12]
-
Pericàs, M. A., et al. (1999). Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson−Khand Reaction: Experimental and Computational Studies. Journal of the American Chemical Society, 121(25), 5931–5943.[4]
-
Ziyaei, A., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 54(72), 10126-10129.[13]
- Evans, D. A., et al. (2002). A General Method for the Asymmetric Synthesis of Aldol Adducts. Journal of the American Chemical Society, 124(3), 392–393.
-
Brimble, M. A., et al. (1998). Asymmetric Michael addition of 2-trimethylsilyloxyfuran to chiral naphthoquinones. Tetrahedron: Asymmetry, 9(7), 1257-1267.[16]
-
Curran, D. P., et al. (2000). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 2(21), 3293–3296.[17]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link][7]
-
de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.[2]
-
ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Retrieved from [Link]
- Franklin, J. V. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 54(2), 70-80.
-
ResearchGate. (n.d.). The Asymmetric Michael Addition Reaction Using Chiral Imines. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Asymmetric Michael Addition. Retrieved from [Link]
-
LaPlante, S. R., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(3), 363–369.[18]
-
Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.[9]
-
Jiang, X., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372-4378.[19]
-
Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.[10]
-
Saikia, P., & Borah, J. C. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 1936–1989.[20]
-
Kaye, P. T., et al. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. Arkivoc, 2016(5), 151-163.[21]
-
Wang, Y., et al. (2017). Synthesis of a Camphor-Derived Auxiliary and the Application to the Asymmetric Darzens Reaction. Synlett, 28(10), 1219-1222.[22]
-
Schmidt, B., & Audörsch, S. (2017). Synthesis of alkynyl-substituted camphor derivatives and their use in the preparation of paclitaxel-related compounds. Beilstein Journal of Organic Chemistry, 13, 1230–1238.[23]
-
Al-Warhi, T. I., et al. (2023). Synthesis of heterocyclic compounds from camphor. Records of Natural Products, 17(3), 444-463.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. sci-hub.box [sci-hub.box]
- 16. Sci-Hub. Asymmetric Michael addition of 2-trimethylsilyloxyfuran to chiral naphthoquinones / Tetrahedron: Asymmetry, 1998 [sci-hub.box]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 18. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Enantiomeric Purity Assessment of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate using Polarimetry
Executive Summary
The stereochemical identity of a pharmaceutical agent is a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules such as (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, a key building block in advanced drug synthesis, rigorous assessment of enantiomeric purity is not merely a quality control step but a fundamental necessity. This guide provides an in-depth, experience-driven comparison of polarimetry against orthogonal chromatographic and spectroscopic methods for this purpose. We present a detailed, validated protocol for the polarimetric determination of enantiomeric excess (% ee), discuss the scientific rationale behind each experimental choice, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific analytical needs. While polarimetry offers a rapid, non-destructive, and cost-effective solution, its limitations necessitate the use of methods like chiral High-Performance Liquid Chromatography (HPLC) for comprehensive purity profiling and reference-grade characterization.
Introduction: The Imperative of Chiral Purity in Drug Development
Chirality, the property of "handedness" in molecules, is a cornerstone of modern pharmacology. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different physiological effects. One enantiomer may be therapeutically active, while the other could be inert, less active, or even dangerously toxic.[1][2] this compound is a chiral morpholine derivative whose stereochemical integrity is paramount for the successful synthesis of biologically active target molecules.[3] Consequently, the ability to accurately quantify its enantiomeric purity is a critical step in both process development and final product quality control.
Polarimetry is a classical yet powerful technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[4][5] This rotation is an intrinsic property of the molecule's three-dimensional structure. The magnitude and direction of this rotation can be used to determine the concentration of an optically active substance and, crucially, to assess the excess of one enantiomer over the other in a mixture.[1][6]
The Principle of Polarimetry
Polarimetry leverages the phenomenon of optical activity. A beam of light from a source, typically a sodium lamp (D-line, 589 nm), is passed through a polarizing filter, creating plane-polarized light.[7] When this light passes through a sample cell containing a solution of a chiral molecule, the plane of polarization is rotated. An analyzer, which is another polarizing filter, is then rotated to measure the angle of this rotation (α).[5]
The observed rotation (α) is dependent on several factors, including concentration, path length, temperature, solvent, and wavelength.[8] To create a standardized, intrinsic value, the specific rotation [α] is calculated.[8][9]
The formula for specific rotation is:
[α]Tλ = α / (l × c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light.
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).[10]
For a mixture of enantiomers, the enantiomeric excess (% ee) can be calculated by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer. This value is often referred to as optical purity.[6][11][12]
% Enantiomeric Excess (% ee) = ([α]mixture / [α]pure enantiomer) × 100
Core Protocol: Polarimetric Analysis of this compound
This protocol is designed to be a self-validating system, incorporating critical steps for instrument qualification and sample integrity.
Instrument Qualification and Calibration
Causality: The trustworthiness of any measurement begins with a qualified instrument. Calibration ensures that the polarimeter's angular scale is accurate.
-
Step 1: Zero Calibration. Fill a clean polarimeter tube with the analysis solvent (e.g., Chloroform, HPLC grade). Place the tube in the instrument and set the reading to zero. This corrects for any minor rotation caused by the solvent or the tube itself.
-
Step 2: Performance Verification. Measure the optical rotation of a certified quartz plate or a certified reference standard solution (e.g., a sucrose solution) as specified by pharmacopeias like USP General Chapter <781>.[13][14] The measured value must fall within the certified range. This step verifies the instrument's accuracy and linearity.
Sample Preparation and Measurement
Causality: Precision in sample preparation is paramount as the specific rotation calculation is directly dependent on concentration. The choice of solvent is critical, as it can influence the observed rotation.[15]
-
Step 1: Standard Preparation. Accurately weigh approximately 100 mg of enantiomerically pure this compound reference standard into a 10 mL volumetric flask.
-
Step 2: Dissolution. Dissolve the standard in Chloroform (or another appropriate, specified solvent) and dilute to the mark. Ensure complete dissolution by gentle swirling or sonication. The concentration (c) will be approximately 0.01 g/mL.
-
Step 3: Test Sample Preparation. Prepare the test sample using the same procedure and target concentration as the standard.
-
Step 4: Measurement. Rinse the polarimeter tube (path length, l = 1.0 dm) with the solvent, then with a small amount of the sample solution before filling. Ensure no air bubbles are present in the light path.
-
Step 5: Data Acquisition. Place the filled tube in the polarimeter and record the observed rotation (α). Perform at least three separate readings and use the average for calculations. As per USP guidelines, measurements should be taken promptly after preparation.[16][17]
Data Calculation and Interpretation
-
Step 1: Calculate Specific Rotation of the Reference Standard.
-
Use the formula: [α]ref = αref / (l × cref)
-
This value serves as your benchmark for the pure (R)-enantiomer. Note: For the purpose of this guide, we will assume a hypothetical specific rotation of +4.0° for the pure (R)-enantiomer based on similar structures found in the literature.[18]
-
-
Step 2: Calculate the Specific Rotation of the Test Sample.
-
Use the formula: [α]sample = αsample / (l × csample)
-
-
Step 3: Calculate the Enantiomeric Excess (% ee).
-
% ee = ([α]sample / [α]ref) × 100
-
An ideal batch of this compound should have a % ee value >99%.
-
Comparative Analysis: Polarimetry vs. Orthogonal Methods
While polarimetry is a valuable tool, it is not without limitations. It is a bulk property measurement and does not separate the enantiomers. Therefore, it cannot detect chiral impurities that may also be optically active. For robust characterization, orthogonal (different mechanism) methods are essential.
| Feature | Polarimetry | Chiral HPLC | Chiral NMR Spectroscopy |
| Principle | Measures bulk rotation of plane-polarized light. | Physical separation of enantiomers on a chiral stationary phase (CSP).[19] | Chemical shift non-equivalence of enantiomers in a chiral environment (e.g., with a Chiral Solvating Agent, CSA).[20][21] |
| Quantitative Accuracy | Good, but assumes optical purity equals enantiomeric excess, which is not always true.[6] | Excellent, direct measurement of each enantiomer's area %. | Good to Excellent, direct integration of non-equivalent signals.[22] |
| Sensitivity | Relatively low. Requires mg quantities of sample. | High. Can detect trace enantiomeric impurities (down to 0.05% or lower). | Moderate. Typically requires higher concentrations than HPLC. |
| Impurity Detection | Cannot distinguish between the desired enantiomer and other chiral impurities. | Excellent. Separates and quantifies both enantiomeric and other chemical impurities. | Can detect other impurities if their signals are resolved in the spectrum. |
| Speed | Very fast (minutes per sample). | Slower (10-30 minutes per sample for method run time). | Fast for sample prep, but requires access to an NMR spectrometer.[22] |
| Cost (Instrument) | Low to Moderate. | High. | Very High. |
| Method Development | Minimal. | Can be complex and time-consuming, requiring screening of columns and mobile phases.[23] | Requires screening of appropriate chiral solvating agents (CSAs) and optimization of conditions.[24][25] |
| Best Use Case | Rapid QC check for known materials, process monitoring. | Gold standard for purity certification, reference standard characterization, and detection of trace enantiomeric impurities.[26] | Orthogonal confirmation, mechanistic studies, analysis of compounds difficult to resolve by HPLC.[24] |
Experimental Workflows and Decision Making
Workflow for Enantiomeric Purity Assessment
The following diagram illustrates a comprehensive workflow, integrating polarimetry for rapid screening and chiral HPLC for definitive analysis.
Caption: Decision guide for selecting a chiral analysis method.
Conclusion and Expert Recommendations
For the enantiomeric purity assessment of this compound, polarimetry serves as an excellent, rapid, and non-destructive technique ideal for routine in-process controls and initial quality checks where the impurity profile is well-understood. Its operational simplicity and low cost make it highly accessible.
However, its nature as a bulk property measurement means it should not be used as a standalone method for final release testing or for the characterization of reference materials. The inability to detect and quantify specific chiral or achiral impurities is a significant limitation.
Therefore, the authoritative and recommended approach is a hybrid one:
-
Utilize polarimetry for high-throughput screening and routine monitoring of established manufacturing processes.
-
Employ a validated, stability-indicating chiral HPLC method as the definitive tool for final product release, reference standard certification, and any investigational studies. This provides the necessary sensitivity and specificity to ensure the product meets the stringent purity requirements of the pharmaceutical industry.
By combining the speed of polarimetry with the rigor of chiral chromatography, researchers and drug development professionals can establish a robust, efficient, and scientifically sound quality control strategy.
References
-
Enantiomeric Excess | Formula, Calculation & Example. Study.com. [Link]
-
The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Optical activity calculations (video). Khan Academy. [Link]
-
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
Revised USP General Chapter <781> Optical Rotation published for Comments. ECA Academy. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. [Link]
-
General Chapters: <781> OPTICAL ROTATION. uspbpep.com. [Link]
-
<781> Optical Rotation. USP-NF. [Link]
-
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. PubMed Central (PMC) - NIH. [Link]
-
Synthesis of Biologically Important Chiral Morpholine Derivatives. Pakistan Journal of Scientific & Industrial Research. [Link]
-
Development and validation of a modified polarimetric assay method for small volume samples. ResearchGate. [Link]
-
Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. [Link]
-
<781> OPTICAL ROTATION. USP. [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
-
Enantiomeric excess. Wikipedia. [Link]
-
Determination of Enantiomeric Purity by Direct Methods. Thieme Chemistry. [Link]
-
5.5 Polarimetry. Chemistry LibreTexts. [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central (PMC). [Link]
-
Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. JoVE. [Link]
-
Polarimetric detection in high-performance liquid chromatography. PubMed. [Link]
-
Absolute optical chiral analysis using cavity-enhanced polarimetry. PubMed Central (PMC) - NIH. [Link]
-
Specific rotation. Wikipedia. [Link]
-
Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]
-
Specific Rotation. Chemistry Steps. [Link]
-
Chiral analysis based on polarimetric detection. Scilit. [Link]
-
Understanding Specific Rotation: A Key Property of Chiral Compounds. Science Mania. [Link]
-
Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. The Pharma Review. [Link]
Sources
- 1. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. â©781⪠Optical Rotation [doi.usp.org]
- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 11. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 12. Khan Academy [khanacademy.org]
- 13. usp.org [usp.org]
- 14. Revised USP General Chapter <781> Optical Rotation published for Comments - ECA Academy [gmp-compliance.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. uspbpep.com [uspbpep.com]
- 17. drugfuture.com [drugfuture.com]
- 18. banglajol.info [banglajol.info]
- 19. pravara.com [pravara.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory chemicals. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for morpholine derivatives and carboxylate esters, reflecting a commitment to best practices in laboratory safety and chemical handling.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The rationale behind each piece of equipment is to create a barrier against potential exposure routes.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Morpholine derivatives can be corrosive and cause severe eye damage.[1][2][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin absorption, as related compounds can be toxic upon skin contact.[4] |
| Body Protection | A flame-retardant laboratory coat. | Provides a barrier against splashes and protects from the flammability hazard associated with similar compounds.[2][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][4] | To avoid inhalation of potentially toxic vapors.[4] |
All handling and preparation for disposal of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[2][4]
II. Waste Characterization and Segregation: A Logic-Driven Approach
Proper disposal begins with accurate waste characterization. As a substituted morpholine and a carboxylate ester, waste containing this compound should be treated as hazardous chemical waste.[1][2][7] The primary guiding principle is the segregation of waste streams to prevent dangerous reactions.
Below is a decision-making workflow for the proper segregation of waste generated from procedures involving this compound.
Caption: Decision workflow for segregating waste containing this compound.
III. Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable plan for the safe disposal of both liquid and solid waste containing this compound.
A. Disposal of Liquid Waste
This category includes unused solutions, reaction mixtures, and solvent rinses containing the target compound.
Protocol:
-
Container Selection:
-
Waste Collection:
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all components, including "this compound" and any solvents.
-
The approximate percentage of each component.[8]
-
The date of accumulation.
-
-
-
Storage:
B. Disposal of Solid Waste
This includes contaminated consumables such as filter paper, pipette tips, and absorbent materials from spill cleanups.
Protocol:
-
Container Selection:
-
Use a designated, durable, and sealable container for solid chemical waste, such as a lined fiberboard drum or a plastic bucket.[8]
-
-
Waste Collection:
-
Place all contaminated solid materials directly into the designated solid waste container.
-
For spills, use an inert absorbent material like sand, silica gel, or vermiculite to soak up the compound, then sweep the material into the solid waste container.[1]
-
-
Labeling:
-
Label the solid waste container with a hazardous waste tag.
-
The label must clearly state "Hazardous Waste" and identify the chemical contaminant as "this compound" and any other relevant chemicals.
-
-
Storage:
-
Seal the container to prevent the release of vapors.
-
Store in the same designated satellite accumulation area as the liquid waste, ensuring segregation from incompatible materials.[9]
-
IV. Decontamination of Glassware
Properly decontaminating reusable glassware is crucial to prevent cross-contamination and ensure safety.
Protocol:
-
Initial Rinse:
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) that is miscible with the compound and any reaction solvents.
-
Collect this first rinse as hazardous liquid waste.
-
-
Washing:
-
Wash the glassware with an appropriate laboratory detergent and water.
-
-
Final Rinse:
-
Rinse the glassware with deionized water.
-
-
Drying:
-
Allow the glassware to air-dry or place it in a drying oven.
-
V. Emergency Procedures for Spills
In the event of a spill, a swift and safe response is critical.
Protocol:
-
Evacuate and Alert:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.
-
-
Control Ignition Sources:
-
Contain the Spill:
-
For small, manageable spills, wear the appropriate PPE.
-
Cover the spill with an inert absorbent material.[1]
-
-
Cleanup and Disposal:
-
Carefully sweep the absorbent material into a designated solid chemical waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
-
-
Decontaminate:
-
Clean the spill area with soap and water.
-
VI. Final Disposal Logistics
The ultimate disposal of hazardous waste must be handled by a licensed waste management contractor.[7] Your institution's EHS office will coordinate the pickup and disposal of all properly labeled and stored hazardous waste containers. Never dispose of this compound or its waste down the sanitary sewer or in regular trash.[1][9][10]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, building trust in your operational integrity.
References
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
University of Florida Environmental Health & Safety. (n.d.). Laboratory Waste. Retrieved from [Link]
-
University of Toronto. (2019, August 4). Handling Procedures for Chemical Wastes. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 9. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis Based on Morpholine Analogues
Due to the lack of specific toxicological data for (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, a conservative approach is necessary. The hazard profile is inferred from structurally similar compounds, particularly morpholine and its derivatives. Morpholine itself is classified as a flammable liquid that can be harmful if swallowed, is toxic in contact with skin, and may cause severe skin burns and eye damage[1][2][3][4][5][6]. Therefore, it is prudent to handle this compound as a potentially hazardous substance with similar properties.
Table 1: Hazard Profile of Morpholine (Analogue Data)
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statement |
| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapour[4][5][6]. |
| Acute toxicity, Oral (Category 4) | ❗ | Warning | H302: Harmful if swallowed[4][5][6]. |
| Acute toxicity, Dermal (Category 3) | ☠️ | Danger | H311: Toxic in contact with skin[4][5][6]. |
| Skin corrosion (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage[4][5][6]. |
| Acute toxicity, Inhalation (Category 3) | ☠️ | Danger | H331: Toxic if inhaled[4][5]. |
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. The following PPE is mandatory to mitigate the anticipated risks of flammability, toxicity, and corrosivity.
Eye and Face Protection
-
Requirement: Tightly fitting chemical safety goggles in conjunction with a face shield are essential.
-
Rationale: This combination provides comprehensive protection against splashes of the liquid, which could cause severe eye damage, and any potential vapors[2][3][4]. Standard safety glasses do not offer sufficient protection from chemical splashes.
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended based on their broad chemical resistance[3]. Gloves must be inspected for any signs of degradation or perforation before each use. Contaminated gloves should be disposed of immediately following established laboratory procedures[4][7].
-
Laboratory Coat: A flame-resistant lab coat is necessary to protect against accidental splashes and potential fire hazards[3]. The lab coat should be fully buttoned.
-
Additional Protection: For operations with a higher risk of splashing or exposure, consider using a chemical-resistant apron and arm sleeves.
Respiratory Protection
-
Requirement: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[3].
-
Respirator: If there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is mandatory[7][8][9][10].
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is critical for ensuring laboratory safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with sufficient airflow[1][11].
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources[1][4][8][9]. Use non-sparking tools and explosion-proof equipment where necessary[1][9][12][13].
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[9][10].
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area[1][4][8].
-
Incompatibilities: Avoid storage with strong oxidizing agents, acids, and bases[8][10].
Operational and Disposal Plan
A clear plan for the use and subsequent disposal of this compound is essential for safety and regulatory compliance.
Step-by-Step Handling Procedure
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Handling: Conduct all transfers and manipulations of the compound within the fume hood.
-
Spill Management: In the event of a spill, evacuate the area and restrict access. Remove all ignition sources. Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal[12][13]. Do not allow the chemical to enter drains[4][7].
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly[1][4]. Do not eat, drink, or smoke in the laboratory[1][8].
Disposal
-
Waste Characterization: Due to the lack of specific data, it is prudent to treat waste containing this compound as hazardous waste[12].
-
Disposal Method: Dispose of the chemical waste and any contaminated materials in accordance with local, regional, and national regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance[14]. The compound may potentially be disposed of by incineration in a suitable furnace equipped with an afterburner and scrubber[12].
Experimental Workflow Diagram
The following diagram outlines the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide - Benchchem.
- MORPHOLINE - MsdsDigital.com.
- (R)-methyl morpholine-3-carboxylate hydrochloride - 1187929-55-0 - Vulcanchem.
- Morpholine - SAFETY DATA SHEET.
- safety precautions for working with 3-propylmorpholine in a lab setting - Benchchem.
- Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
- Morpholine - Santa Cruz Biotechnology.
- MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8 - CDH Fine Chemical.
- Morpholine - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - CDN Isotopes.
- material safety data sheet - Capot Chemical.
- Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.
- SAFETY DATA SHEET - Sigma-Aldrich.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. chemos.de [chemos.de]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. (R)-methyl morpholine-3-carboxylate hydrochloride (1187929-55-0) for sale [vulcanchem.com]
- 12. msdsdigital.com [msdsdigital.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
